molecular formula C11H7N3O4 B1311417 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile CAS No. 492456-52-7

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Cat. No.: B1311417
CAS No.: 492456-52-7
M. Wt: 245.19 g/mol
InChI Key: KTZRTSATHWBRBI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile (CAS 492456-52-7) is a versatile quinoline-based building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring strong electron-withdrawing nitrile and nitro groups on a conjugated quinoline backbone, confers tunable photophysical properties . This makes the compound particularly valuable as a key intermediate in the synthesis of fluorescent dyes and optical brighteners . Furthermore, researchers utilize this compound in the development of advanced chemical sensors for detecting metal ions and measuring pH, leveraging its responsive electronic characteristics . In drug discovery, it serves as a critical precursor for the preparation of bioactive quinoline derivatives, which have shown potential for antimicrobial and antitumor activities . The presence of hydroxyl and methoxy groups provides accessible sites for further chemical functionalization, expanding its utility in creating diverse molecular libraries for screening . The compound must be stored sealed in dry conditions at 2-8°C to preserve its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O4/c1-18-10-3-8-7(2-9(10)14(16)17)11(15)6(4-12)5-13-8/h2-3,5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZRTSATHWBRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450545
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492456-52-7
Record name 4-HYDROXY-7-METHOXY-6-NITROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Abstract

Introduction: The Significance of the Quinoline Scaffold

Quinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery.[2] Their derivatives are known to possess a wide array of pharmacological activities.[1] The introduction of a nitro group, in particular, can significantly modulate the biological and physicochemical properties of the quinoline core, often enhancing its therapeutic potential. Nitroquinoline derivatives have shown promise as potent anticancer and antimicrobial agents.[1]

This guide focuses on a specific, highly functionalized derivative, this compound. The presence of a hydroxyl group at the 4-position, a methoxy group at the 7-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position makes this molecule a promising candidate for further investigation and a valuable building block in the synthesis of more complex bioactive molecules. The synthetic strategy and characterization workflow detailed herein are designed to be both efficient and unambiguous, providing a solid foundation for the exploration of this compound's therapeutic potential.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the construction of the quinoline core via a Gould-Jacobs type reaction, followed by a regioselective nitration of the benzene ring of the quinoline system.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Electrophilic Nitration A 3-Methoxyaniline C 4-Hydroxy-7-methoxyquinoline-3-carbonitrile A->C Dowtherm A, 250°C B Diethyl 2-cyano-3-ethoxyacrylate B->C D 4-Hydroxy-7-methoxyquinoline-3-carbonitrile E This compound D->E HNO3, H2SO4, 0°C

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinoline derivatives.[1][3][4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] In this proposed synthesis, 3-methoxyaniline is reacted with a malonate derivative bearing a nitrile group to directly install the required carbonitrile at the 3-position.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline (1.0 eq) and diethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the mixture to 120-130°C for 2 hours to facilitate the initial condensation and removal of ethanol.

  • Add high-boiling solvent, such as Dowtherm A, to the reaction mixture.

  • Heat the mixture to 250°C for 30-60 minutes to induce thermal cyclization. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the crude product and wash with a cold, non-polar solvent like hexane to remove the Dowtherm A.

  • Recrystallize the solid from ethanol or a similar suitable solvent to yield pure 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

Rationale:

  • Choice of Reactants: 3-Methoxyaniline is chosen as the starting material to introduce the methoxy group at the desired 7-position of the final quinoline ring. Diethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon unit with a pre-installed nitrile group, which is crucial for forming the pyridinone ring with the desired C3-substituent.

  • Reaction Conditions: The initial lower temperature condensation is a standard procedure for forming the anilidomethylenemalonate intermediate. The high temperature (250°C) for the cyclization step is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring system.[3][4] Dowtherm A is used as a high-boiling, inert solvent to achieve this temperature safely and efficiently.[3]

Step 2: Synthesis of this compound

The second step is the regioselective nitration of the synthesized quinoline intermediate. Electrophilic aromatic substitution on the quinoline ring is a well-established transformation.[5][6][7] The position of nitration is directed by the existing substituents on the ring.

Experimental Protocol:

  • In a flask cooled in an ice bath (0°C), slowly add 4-hydroxy-7-methoxyquinoline-3-carbonitrile (1.0 eq) to concentrated sulfuric acid with stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Rationale:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[5][7]

  • Regioselectivity: The methoxy group at the 7-position is an activating, ortho-, para-directing group. The hydroxyl group at the 4-position (in its keto tautomer form) and the rest of the pyridinone ring are deactivating. The nitration is therefore expected to occur on the benzene ring, directed by the activating methoxy group. The position ortho to the methoxy group (C6) is sterically accessible and electronically activated, making it the most likely site for nitration. Nitration of quinoline itself under acidic conditions typically occurs at the 5- and 8-positions of the benzene ring.[8][9] However, the presence of the strongly activating methoxy group at C7 is expected to direct the substitution to the C6 position.

  • Temperature Control: The reaction is highly exothermic and keeping the temperature at 0°C is crucial to prevent over-nitration and other side reactions.[10]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods and elemental analysis provides a self-validating system for structural confirmation.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Data Combined Spectroscopic and Analytical Data NMR->Data IR->Data MS->Data EA->Data Structure Structure Confirmed: This compound Data->Structure

Caption: A typical workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected data from the characterization of the final product, based on its chemical structure and data from analogous compounds.[11][12][13]

Technique Expected Results
¹H NMR δ (ppm): ~12.0 (s, 1H, OH), ~8.5 (s, 1H, H2), ~7.5 (s, 1H, H5), ~7.0 (s, 1H, H8), ~4.0 (s, 3H, OCH₃).
¹³C NMR δ (ppm): ~175 (C4), ~155 (C7), ~145 (C8a), ~140 (C6), ~138 (C2), ~120 (C5), ~118 (C4a), ~115 (C≡N), ~105 (C8), ~95 (C3), ~56 (OCH₃).
IR Spectroscopy ν (cm⁻¹): ~3400 (O-H), ~2230 (C≡N), ~1660 (C=O), ~1580 & ~1340 (N-O, nitro), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether).
Mass Spectrometry Expected m/z for [M+H]⁺: 262.05. Key fragments may arise from the loss of NO₂ (m/z 216) and subsequent loss of CO.[14][15]
Elemental Analysis Calculated for C₁₁H₇N₃O₄: C, 53.45%; H, 2.86%; N, 16.99%.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The proton spectrum is expected to be relatively simple with four singlets in the aromatic and downfield region, corresponding to the four protons on the quinoline ring and the hydroxyl proton. The methoxy group should appear as a sharp singlet around 4.0 ppm. The downfield shift of the H2 proton is characteristic of its position adjacent to the heterocyclic nitrogen.[11]

  • ¹³C NMR: The carbon spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbonyl carbon (C4) will be significantly downfield.

  • IR Spectroscopy: The IR spectrum will provide clear evidence for the presence of the key functional groups: the broad O-H stretch, the sharp C≡N stretch, the strong C=O stretch of the quinolinone tautomer, and the characteristic symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular formula of the compound. The fragmentation pattern can provide further structural information. For nitroaromatic compounds, loss of NO and NO₂ are common fragmentation pathways.[14][16]

Potential Applications and Future Directions

Given the known biological activities of nitroquinoline derivatives, this compound is a compound of significant interest for drug discovery.[1] It should be screened for a variety of biological activities, including:

  • Anticancer Activity: Many nitroaromatic compounds exhibit cytotoxic effects against cancer cell lines.

  • Antimicrobial Activity: The quinoline core is present in many antibacterial and antifungal drugs.

  • Antiparasitic Activity: Quinolines are famous for their antimalarial properties.

Future work should focus on the biological evaluation of this compound. If promising activity is found, further structural modifications could be explored to optimize its potency and selectivity, leading to the development of new therapeutic agents.

References

  • A Comprehensive Review of the Biological Activities of Nitroquinoline Deriv
  • Synthesis of nitroquinoline derivatives | Download Scientific Diagram - ResearchG
  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (URL: )
  • Synthesis of quinolines via sequential addition and I2 -mediated desulfurative cyclization. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

  • 22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • nitration of aromatic compounds - YouTube. (URL: [Link])

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

  • Nitration of Benzene - Chemistry Steps. (URL: [Link])

  • Aromatic Nitration - BYJU'S. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (URL: [Link])

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines - Benchchem. (URL: )
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

  • Synthesis of 4-quinolones - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (URL: [Link])

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (URL: )
  • Preparation and Properties of Quinoline. (URL: [Link])

  • Why does the nitration of quinoline occur at the 5 (and 8) position?. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed. (URL: [Link])

  • Nitro Compounds, Aromatic - ResearchGate. (URL: [Link])

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. (URL: [Link])

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (URL: [Link])

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (URL: [Link])

  • Enhanced detection of aromatic oxidation products using NO 3 − chemical ionization mass spectrometry with limited nitric acid - RSC Publishing. (URL: [Link])

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene - YouTube. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the nitroquinoline class, this molecule is positioned as a potential scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.[1][2] This document synthesizes theoretical predictions with established experimental methodologies to offer a robust framework for its characterization. We delve into the structural attributes, predicted physicochemical parameters, and their implications for drug development. Furthermore, this guide outlines detailed, field-proven protocols for the empirical determination of these properties and discusses the compound's potential biological significance within the broader context of nitroquinoline derivatives.

Molecular Structure and Chemical Identity

This compound is a quinoline derivative characterized by a fused bicyclic system comprising a benzene ring and a pyridine ring.[3] The scaffold is functionalized with four key substituents that dictate its chemical behavior and biological activity: a hydroxyl group at position 4 (C4), a nitrile group at C3, a nitro group at C6, and a methoxy group at C7.

The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. The presence of the electron-withdrawing nitrile and nitro groups, coupled with the electron-donating methoxy group, creates a complex electronic landscape that influences the molecule's reactivity, acidity, and intermolecular interactions.

IdentifierValueSource
Molecular Formula C₁₁H₇N₃O₄[4]
Molecular Weight 245.19 g/mol [4]
CAS Number 492456-52-7[4]
SMILES COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[O-][4]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C4a [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="3.6,-0.6!"]; C7 [label="C", pos="3.6,0.6!"]; C8 [label="C", pos="2.4,1.2!"]; C8a [label="C", pos="1.2,0.6!"];

// Substituent nodes O_H [label="OH", pos="0,-2.4!"]; C_N [label="C≡N", pos="-2.4,-1.2!"]; N_O2 [label="NO₂", pos="4.8,-1.2!"]; O_CH3 [label="OCH₃", pos="4.8,1.2!"];

// Edges for the quinoline core N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""];

// Edges for the substituents C4 -- O_H [label=""]; C3 -- C_N [label=""]; C6 -- N_O2 [label=""]; C7 -- O_CH3 [label=""];

// Double bonds C2 -- C3 [style=double]; C4 -- C4a [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; C8a -- N1 [style=double]; }

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication in Drug Development
LogP (Partition Coefficient) ~1.8–2.5 (calculated)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[3]
Topological Polar Surface Area (TPSA) 109 ŲSuggests the molecule may have moderate to low oral bioavailability based on Veber's rules (TPSA ≤ 140 Ų).[3]
Hydrogen Bond Donors 1 (from the hydroxyl group)The hydroxyl group can participate in hydrogen bonding with biological targets.[3]
Hydrogen Bond Acceptors 7 (nitro, carbonyl, ether, nitrile)Multiple acceptor sites can facilitate interactions with physiological partners.[3]
pKa (Acid Dissociation Constant) ~8–10 (estimated for the 4-hydroxy group)The weakly acidic nature of the hydroxyl group will influence ionization state and solubility at physiological pH.[3]
Solubility Low in aqueous media (predicted)The nitro and carbonitrile groups are expected to decrease aqueous solubility.[3]

Synthesis and Purification

The synthesis of this compound is anticipated to follow a multi-step pathway, characteristic of quinoline chemistry. A plausible synthetic route involves the cyclocondensation of a substituted aniline with a β-ketoester or cyanoacetate, followed by functional group manipulations.[3]

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Functionalization cluster_2 Step 3: Purification A Substituted Aniline C Cyclocondensation (e.g., Acid Catalysis) A->C B Cyanoacetate Derivative B->C D Substituted 4-Hydroxyquinoline-3-carbonitrile C->D E Nitration (HNO₃/H₂SO₄) D->E Introduction of NO₂ F Etherification/Other Modifications E->F Introduction of OCH₃ (if not pre-installed) G Final Product F->G H Crude Product G->H I Crystallization or Chromatography H->I J Pure Compound (>98.5%) I->J

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following standardized protocols are recommended.

Determination of Melting Point
  • Principle: The melting point provides an indication of purity and lattice energy.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

    • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Solubility Assessment
  • Principle: Quantifies the extent to which the compound dissolves in a given solvent, which is critical for formulation and bioavailability.

  • Methodology (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, DMSO, ethanol).

    • The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Expertise: It is crucial to ensure that equilibrium has been reached and that the analytical method is linear over the expected concentration range.

Lipophilicity (LogP) Determination
  • Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology (Shake-Flask Method):

    • A solution of the compound at a known concentration is prepared in either water or n-octanol.

    • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound.

    • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and organic phases is measured using HPLC-UV.

    • LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).

  • Authoritative Grounding: This method is a gold standard, but it is labor-intensive. Reverse-phase HPLC can also be used to estimate LogP based on retention time.

pKa Determination
  • Principle: The acid dissociation constant (pKa) defines the ionization state of the compound at a given pH, which affects solubility, permeability, and target binding.

  • Methodology (Potentiometric Titration):

    • The compound is dissolved in a suitable solvent (e.g., water with a co-solvent if solubility is low).

    • The solution is titrated with a standardized acid or base.

    • The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

  • Expertise: For compounds with low aqueous solubility, spectrophotometric methods or capillary electrophoresis can be more effective.

Biological Context and Significance

Nitroquinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] Their planar quinoline core allows for intercalation into DNA, while the nitro group can be metabolically reduced to generate reactive radical species, leading to DNA strand breaks.[3]

Potential Therapeutic Applications:
  • Anticancer Activity: Many nitroquinoline derivatives exhibit potent cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms often involve the inhibition of kinases and topoisomerases.[3]

  • Antimicrobial and Antiparasitic Properties: This class of compounds has shown promise in combating multidrug-resistant pathogens and various parasites.[2][5][6]

Signaling_Pathway cluster_cell Cancer Cell NQ Nitroquinoline Derivative DNA Nuclear DNA NQ->DNA Intercalation Kinase Tyrosine Kinase NQ->Kinase Inhibition ROS Reactive Oxygen Species NQ->ROS Reductive Activation Apoptosis Apoptosis DNA->Apoptosis Damage Kinase->Apoptosis Pathway Inhibition ROS->Apoptosis Oxidative Stress

Caption: Generalized mechanism of anticancer action for nitroquinoline derivatives.

Conclusion

This compound presents a compelling profile for further investigation in drug discovery. Its predicted physicochemical properties suggest a molecule with the potential for favorable ADME characteristics, although its low aqueous solubility will likely require formulation strategies. The protocols and contextual information provided in this guide are intended to equip researchers with the necessary framework to rigorously characterize this compound and unlock its therapeutic potential. Empirical validation of the predicted properties is a critical next step in advancing this molecule through the drug development pipeline.

References

  • A Comprehensive Review of the Biological Activities of Nitroquinoline Deriv
  • 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro. Vulcanchem.
  • Synthesis of nitroquinoline derivatives.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC - NIH.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • This compound. Palma Educa.

Sources

Spectroscopic data (NMR, IR, MS) of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, antiviral, and anti-cancer properties.[1][2][3][4] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological and physical properties. This guide provides an in-depth analysis of the spectroscopic data for a specific, highly functionalized derivative: this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this compound. The causality behind experimental observations and data interpretation is explained to provide a practical, field-proven perspective on structural elucidation.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a quinoline core with four distinct functional groups: a hydroxyl group at position 4, a methoxy group at position 7, a nitro group at position 6, and a nitrile group at position 3. The tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form is a known characteristic of this scaffold, which can influence its spectroscopic properties.[5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₇N₃O₄
Molecular Weight245.19 g/mol
IUPAC NameThis compound
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds2

Proposed Synthetic Workflow

While multiple synthetic routes to substituted quinolines exist, a common and effective strategy involves the cyclization of appropriately substituted anilines.[6][7] A plausible synthesis for the target compound would start from 4-methoxy-3-nitroaniline, which undergoes condensation with a malonic acid derivative, followed by cyclization to form the quinoline ring.

SynthesisWorkflow start 4-methoxy-3-nitroaniline + Ethyl (ethoxymethylene)cyanoacetate intermediate Condensation (Intermediate formation) start->intermediate Step 1: Condensation Reaction cyclization Thermal Cyclization (e.g., in Dowtherm A) intermediate->cyclization Step 2: Gould-Jacobs Reaction product 4-Hydroxy-7-methoxy-6-nitro- quinoline-3-carbonitrile cyclization->product Final Product Fragmentation M_H [M+H]⁺ m/z 246.05 frag1 Fragment 1 m/z 200.05 - NO₂ M_H->frag1 Loss of NO₂ (46 Da) frag2 Fragment 2 m/z 216.04 - CH₂O M_H->frag2 Loss of formaldehyde (30 Da) frag3 Fragment 3 m/z 219.04 - HCN M_H->frag3 Loss of HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.

Infrared (IR) Spectroscopy Analysis

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum provides direct evidence for the presence of the key functional groups.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3400 - 3200O-H StretchHydroxyl (-OH)Broad, MediumThe broadness is due to intermolecular hydrogen bonding.
~3100 - 3000C-H StretchAromatic C-HMedium-WeakCharacteristic of sp² C-H bonds in the quinoline ring.
~2950, ~2850C-H StretchMethoxy (-OCH₃)WeakAliphatic sp³ C-H stretching vibrations.
~2230C≡N StretchNitrile (-CN)Strong, SharpConjugation with the aromatic ring typically shifts this peak to a lower wavenumber. [8][9]
~1620, ~1580, ~1500C=C / C=N StretchAromatic RingStrong-MediumSkeletal vibrations of the quinoline core.
~1530N-O Asymmetric StretchNitro (-NO₂)StrongA characteristic and intense band for aromatic nitro compounds. [10][11][12]
~1350N-O Symmetric StretchNitro (-NO₂)StrongThe second key band confirming the presence of the nitro group. [10][11][12]
~1250C-O StretchAryl EtherStrongAsymmetric C-O-C stretching of the methoxy group.
~1030C-O StretchAryl EtherMediumSymmetric C-O-C stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental Protocol: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A deuterated solvent such as DMSO-d₆ is ideal due to its ability to dissolve a wide range of compounds and to observe the exchangeable hydroxyl proton. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

¹H NMR Data Interpretation (Predicted)

The electron-donating effects of the -OH and -OCH₃ groups and the strong electron-withdrawing effects of the -NO₂ and -CN groups create a distinct pattern of chemical shifts for the aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H-2~8.7 - 8.9Singlet (s)1HDeshielded by the adjacent nitrogen and the electron-withdrawing nitrile group at C-3.
H-5~7.8 - 8.0Singlet (s)1HDeshielded by the adjacent nitro group at C-6. No adjacent protons for coupling.
H-8~7.4 - 7.6Singlet (s)1HShielded relative to other aromatic protons due to the electron-donating methoxy group at C-7.
-OCH₃~3.9 - 4.1Singlet (s)3HTypical chemical shift for an aromatic methoxy group.
-OH~11.0 - 12.0Broad Singlet (br s)1HExchangeable proton, chemical shift is concentration and temperature dependent. The broadness is due to exchange.
¹³C NMR Data Interpretation (Predicted)

The ¹³C NMR spectrum will show 11 distinct carbon signals, confirming the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C-2~145Attached to nitrogen and adjacent to the nitrile-bearing carbon.
C-3~95Shielded due to its position between two carbons (C2 and C4) but influenced by the nitrile group.
C-4~175Significantly deshielded due to the attached electronegative oxygen atom (hydroxyl group).
C-4a~140Aromatic quaternary carbon in the ring junction.
C-5~120Aromatic methine carbon.
C-6~142Deshielded due to the direct attachment of the electron-withdrawing nitro group.
C-7~155Deshielded due to the attached electronegative oxygen atom (methoxy group).
C-8~105Shielded by the electron-donating effect of the adjacent methoxy group.
C-8a~125Aromatic quaternary carbon in the ring junction.
-CN~118Characteristic chemical shift for a nitrile carbon. [13][14]
-OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring. [14]

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its chemical structure. The combination of high-resolution mass spectrometry, which confirms the elemental composition and provides fragmentation data, with IR spectroscopy, which identifies key functional groups, and detailed ¹H and ¹³C NMR spectroscopy, which maps the complete carbon-hydrogen framework, constitutes a self-validating system for structural elucidation. This guide serves as a foundational reference for researchers working with this compound, enabling its confident identification and use in further scientific investigation.

References

  • New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC).
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. PubChem.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • A synthesis, characterization and biological activity evaluation of novel quinoline deriv
  • 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum. ChemicalBook.
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • 24.6: Nitro Compounds. Chemistry LibreTexts.
  • IR: nitro groups. University of Calgary.
  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • 13C NMR Chemical Shift.
  • 1H chemical shifts in NMR. Part 18.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Electronic Supplementary Inform

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Crystal structure of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Crystal Structure of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form the backbone of numerous therapeutic agents, prized for their diverse pharmacological activities. The specific substitution pattern of this compound suggests significant potential in medicinal chemistry, likely involving kinase inhibition or DNA intercalation. While the definitive crystal structure of this compound has not been reported in the surveyed literature, this guide provides a comprehensive theoretical analysis based on established chemical principles and crystallographic data from analogous structures. We propose a viable synthetic pathway, predict key physicochemical properties, and, most critically, elucidate the anticipated molecular geometry and intermolecular interactions that would govern its crystal lattice. This document serves as a foundational resource for researchers aiming to synthesize, crystallize, and characterize this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal framework for designing molecules that can interact with biological targets through various non-covalent interactions.[1] Modifications to the quinoline core, such as the introduction of hydroxyl, methoxy, nitro, and cyano groups, can profoundly influence a compound's electronic properties, solubility, and its ability to form specific hydrogen bonds and other interactions with protein active sites or nucleic acids. The title compound incorporates several key functional groups:

  • 4-Hydroxyquinoline: This moiety can exist in tautomeric equilibrium with the 4-quinolone form. The hydroxyl group is a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule within a biological receptor.

  • 7-Methoxy Group: This group adds lipophilicity and can act as a hydrogen bond acceptor, influencing the molecule's pharmacokinetic profile.

  • 6-Nitro Group: A strong electron-withdrawing group, the nitro functionality can participate in hydrogen bonding and π-stacking interactions, and is often found in compounds with anticancer or antimicrobial activity.[2]

  • 3-Carbonitrile Group: The cyano group is another electron-withdrawing substituent that can act as a hydrogen bond acceptor and enhance the electrophilicity of the quinoline ring system.

Understanding the three-dimensional arrangement of these functional groups at an atomic level is paramount for rational drug design. X-ray crystallography provides the definitive method for this, revealing precise details of molecular geometry, conformation, and the intermolecular interactions that dictate the solid-state structure.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from a suitably substituted aniline. The proposed pathway leverages established reactions in quinoline chemistry, such as the Gould-Jacobs reaction for forming the 4-hydroxyquinoline core, followed by sequential functionalization.

Step-by-Step Protocol:
  • Step 1: Synthesis of 4-Hydroxy-7-methoxyquinoline.

    • This synthesis can begin with m-anisidine (3-methoxyaniline). The Conrad-Limpach reaction or a Gould-Jacobs variation is a common approach. For instance, reacting m-anisidine with diethyl (ethoxymethylene)malonate.[4]

    • A patented, high-yield process involves reacting 3,4-dimethoxyaniline with trimethyl orthoformate and isopropylidene malonate, followed by cyclization in diphenyl ether.[5] This provides the 4-hydroxy-7-methoxyquinoline core. The choice of starting material and cyclization conditions is critical for achieving the correct regiochemistry.

  • Step 2: Nitration of the Quinoline Core.

    • The introduction of a nitro group at the C6 position is the subsequent key transformation. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions.

    • The directing effects of the existing methoxy and hydroxyl/quinolone groups will favor substitution on the benzene ring. A thorough study on the nitration of tetrahydroquinoline has shown that regioselectivity can be achieved, with the 6-position being a common site for electrophilic substitution.[6]

  • Step 3: Introduction of the 3-Carbonitrile Group.

    • The final step involves the installation of the cyano group at the C3 position. This is the most challenging transformation. One plausible route is a Vilsmeier-Haack type reaction on the 4-hydroxyquinoline intermediate to introduce a formyl group at C3, followed by conversion to the nitrile.

    • Alternatively, strategies involving the reaction of an appropriately substituted aniline with reagents like cyano ethylacetate can directly yield 3-cyanoquinoline derivatives.[7] A reported efficient method involves the reaction of an aniline with 3,3-dimethoxy-2-formyl-propanenitrile sodium salt, which cyclizes to give the 3-cyanoquinoline.[8][9] This approach, applied to the nitrated intermediate from Step 2, would be a direct route.

Synthetic_Pathway A m-Anisidine C 4-Hydroxy-7-methoxyquinoline A->C B Diethyl (ethoxymethylene)malonate B->C E 4-Hydroxy-7-methoxy-6-nitroquinoline C->E D HNO₃ / H₂SO₄ D->E G This compound E->G F Cyanation Reagent (e.g., Vilsmeier-Haack followed by conversion) F->G

Caption: Proposed synthetic pathway for the target compound.

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of the target molecule can be estimated based on its structure and data from similar compounds.

PropertyPredicted Value / CharacteristicRationale / Reference Compound
Molecular Formula C₁₁H₇N₃O₄-
Molecular Weight 245.19 g/mol -
Appearance Likely a yellow or pale-brown crystalline solidThe nitro group often imparts color. 6-methoxy-8-nitroquinoline is described as light-tan crystals.[10]
Melting Point >200 °C4-Hydroxy-7-methoxyquinoline has a melting point of 213-217 °C.[1] The addition of polar groups and potential for strong intermolecular interactions would likely increase this.
Solubility Low solubility in water; soluble in polar organic solvents like DMSO and DMF.The planar, aromatic structure and nitro group reduce aqueous solubility.[2]
Hydrogen Bond Donors 1 (from the 4-hydroxyl group)Structural feature.
Hydrogen Bond Acceptors 6 (2 from nitro, 1 from methoxy, 1 from nitrile, 2 from quinolone oxygen and nitrogen)Structural feature.

Theoretical Crystal Structure and Intermolecular Interactions

The solid-state structure of this compound will be dictated by the interplay of various intermolecular forces, aiming for the most thermodynamically stable packing arrangement.

Molecular Geometry

The quinoline core is an inherently planar bicyclic system. It is expected that the entire molecule will be nearly planar. The dihedral angle between the pyridine and benzene rings in 8-nitroquinoline is only 3.0(9)°.[11] The nitro group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with adjacent atoms.

Anticipated Intermolecular Interactions

The crystal packing will likely be dominated by a combination of strong hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The 4-hydroxyl group is the primary hydrogen bond donor. It is highly likely to form a strong intermolecular hydrogen bond with a potent acceptor on a neighboring molecule. The most probable acceptors are:

    • The oxygen atoms of the nitro group .

    • The nitrogen atom of the carbonitrile group .

    • The nitrogen atom of the quinoline ring . These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.[12] The interplay of hydrogen bonding and other weak interactions is crucial for the assembly of quinoline co-crystals.[13]

  • π-π Stacking: The planar aromatic quinoline system is primed for significant π-π stacking interactions. Neighboring molecules are expected to stack in an offset or slipped-parallel fashion to optimize electrostatic interactions (quadrupole-quadrupole) and minimize repulsion. These stacking interactions are a defining feature in the crystal structures of many aromatic heterocyclic compounds.

  • Other Interactions:

    • C-H···O/N Interactions: Weaker C-H···O hydrogen bonds involving aromatic C-H donors and the oxygen atoms of the nitro and methoxy groups, or the nitrogen of the cyano group, will provide additional stabilization to the crystal lattice.

    • Nitro Group Interactions: The nitro group is a key player in crystal packing. π-hole interactions between the electron-deficient π-system of one ring and the electron-rich oxygen atoms of a nitro group on another molecule can be a significant stabilizing force.[14]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_OH 4-OH B_Nitro 6-Nitro (O) A_OH->B_Nitro Strong H-Bond B_Cyano 3-Cyano (N) A_OH->B_Cyano Potential H-Bond A_Ring Quinoline π-System B_Ring Quinoline π-System A_Ring->B_Ring π-π Stacking

Caption: Key anticipated intermolecular interactions.

Experimental Workflow for Crystal Structure Elucidation

To validate the theoretical predictions, a systematic experimental approach is required.

Protocol for Crystallization and X-ray Diffraction
  • Synthesis and Purification:

    • Synthesize the target compound using the proposed pathway.

    • Purify the crude product to the highest possible degree (>99%) using techniques like column chromatography followed by recrystallization. Purity is critical for successful single crystal growth.

  • Single Crystal Growth:

    • Methodology: Employ slow evaporation, a proven technique for growing high-quality crystals.

    • Solvent Screening: Test a range of solvents and solvent mixtures with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, DMF, and mixtures with water or hexane).

    • Procedure:

      • Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

      • Store the vial in a vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

  • X-ray Data Collection:

    • Crystal Selection: Carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm) under a microscope.

    • Data Acquisition: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer. Data is typically collected using Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

  • Structure Solution and Refinement:

    • Data Processing: Process the collected diffraction data to obtain a set of structure factors.

    • Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Refinement: Build and refine the atomic model against the experimental data using specialized software packages, leading to the final crystal structure.

Experimental_Workflow A Synthesis & High-Purity Purification B Solvent Screening for Crystallization A->B C Slow Evaporation Setup B->C D Single Crystal Selection C->D E X-ray Diffraction Data Collection (Single-Crystal Diffractometer) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Crystal Structure & CIF File G->H

Caption: Workflow for crystal structure determination.

Conclusion

This guide provides a robust theoretical framework for understanding the synthesis and solid-state structure of this compound. Based on the analysis of related compounds, a plausible synthetic route has been proposed. The crystal structure is anticipated to be that of a nearly planar molecule, with the lattice packing dominated by strong hydrogen bonds involving the 4-hydroxyl group and the nitro or cyano functionalities, complemented by extensive π-π stacking of the quinoline cores. The provided experimental workflow offers a clear path for the future synthesis, crystallization, and definitive structural elucidation of this compound, which holds considerable promise for applications in drug discovery and materials science.

References

  • ResearchGate. Rediscovered synthesis of 3-cyanoquinoline derivatives. [Link]

  • Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A.
  • MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • PubMed. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Sci-Hub. An efficient synthesis of 3-cyanoquinoline derivatives. [Link]

  • Sci-Hub. ChemInform Abstract: An Efficient Synthesis of 3‐Cyanoquinoline Derivatives. [Link]

  • National Center for Biotechnology Information. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. [Link]

  • ResearchGate. 8-Nitroquinoline. [Link]

  • PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Scribd. Supramolecular Quinoline Crystals. [Link]

  • PubMed. Synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline. Formal Total Syntheses of Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. [Link]

  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
  • ResearchGate. Intermolecular interactions in crystals: fundamentals of crystal engineering. [Link]

  • National Center for Biotechnology Information. 5-Nitroquinoline. [Link]

  • Royal Society of Chemistry. Designer crystals: intermolecular interactions, network structures and supramolecular synthons. [Link]

  • MDPI. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile is a heterocyclic compound of significant interest within the landscape of drug discovery and development. Its quinoline core, substituted with functional groups that modulate its physicochemical and potential pharmacological properties, positions it as a scaffold with considerable therapeutic potential. The presence of a nitro group, a methoxy group, a hydroxyl group, and a carbonitrile moiety suggests a complex interplay of electronic and steric effects that will govern its behavior in biological and chemical systems. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement from a laboratory curiosity to a viable clinical candidate.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive empirical data in the public domain, this document synthesizes foundational chemical principles with established, field-proven methodologies for the characterization of pharmaceutical compounds. It is designed to be a practical resource, offering not only a theoretical framework for understanding the molecule's properties but also detailed protocols for their experimental determination.

Physicochemical Properties: A Predictive Analysis

The structural features of this compound provide clues to its solubility and stability profile. The quinoline ring system is inherently aromatic and relatively nonpolar. However, the substituents dramatically influence its overall characteristics.

PropertyPredicted Influence of Functional GroupsRationale
Aqueous Solubility Likely to be low.The aromatic quinoline core and the nitro group contribute to hydrophobicity. While the hydroxyl and methoxy groups can participate in hydrogen bonding, their contribution may not be sufficient to overcome the overall nonpolar nature of the molecule. The carbonitrile group is polar but its impact on aqueous solubility can be variable.
pKa The 4-hydroxyl group is expected to be acidic.The electron-withdrawing effects of the adjacent carbonitrile group and the nitro group on the fused benzene ring will increase the acidity of the hydroxyl group, facilitating its deprotonation in basic solutions. This will significantly impact solubility in a pH-dependent manner.
Lipophilicity (LogP) Expected to be moderately high.The combination of the quinoline scaffold and the methoxy and nitro groups suggests a preference for lipid environments. This is a critical parameter for membrane permeability and potential oral bioavailability.
Stability Potential for degradation under certain conditions.The nitro group can be susceptible to reduction. The overall molecule may be sensitive to light (photostability) and extreme pH conditions, leading to hydrolysis or other degradation pathways.

Solubility Characterization: A Practical Approach

A comprehensive understanding of a compound's solubility is fundamental to its formulation development and in vivo evaluation. The following sections outline robust protocols for the thorough characterization of the solubility of this compound.

I. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a given solvent.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, propylene glycol).

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the dissolved compound against a standard curve.

Data Presentation:

The results should be compiled in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
Water37
PBS (pH 5.0)37
PBS (pH 7.4)37
PBS (pH 9.0)37
Ethanol25
DMSO25
Propylene Glycol25
II. pH-Dependent Solubility Profile

The ionizable nature of the 4-hydroxyl group necessitates a thorough investigation of its solubility across a physiological and pharmaceutical pH range.

Experimental Workflow:

Caption: Workflow for determining the pH-solubility profile.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a critical component of drug development, providing insights into a compound's shelf-life and potential degradation pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

I. Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation products and establish stability-indicating analytical methods.[1]

Experimental Protocol:

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified time.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified time.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

    • Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

  • Analysis:

    • At various time points, analyze the stressed samples using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all significant degradation products.

    • Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Data Presentation:

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 80°C24h
0.1 M NaOH, 80°C24h
10% H₂O₂, RT24h
Dry Heat, 100°C48h
ICH Photostability-
II. Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under recommended storage conditions.[2][3]

Experimental Workflow:

G cluster_0 Long-Term Stability cluster_1 Accelerated Stability A Store at 25°C / 60% RH B Test at 0, 3, 6, 9, 12, 18, 24 months A->B E Analyze for Assay, Purity, and Degradation Products B->E C Store at 40°C / 75% RH D Test at 0, 3, 6 months C->D D->E

Caption: Workflow for long-term and accelerated stability testing.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a robust framework for its comprehensive characterization. By employing the detailed protocols for solubility and stability testing outlined herein, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The predictive analysis based on its chemical structure suggests a molecule with low aqueous solubility and potential stability challenges that must be thoroughly investigated. The successful execution of these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ultimately, determining the future trajectory of this promising compound in the drug discovery pipeline.

References

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Palma Educa. (n.d.). This compound. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin. Retrieved from [Link]

  • Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). Molecules. Retrieved from [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

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A Senior Application Scientist's In-depth Technical Guide to the Quantum Chemical and Molecular Docking Analysis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis and molecular docking simulation of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a substituted quinoline of interest in medicinal chemistry. Quinoline derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Understanding the electronic structure, reactivity, and potential biomolecular interactions of this specific molecule is crucial for elucidating its mechanism of action and guiding the rational design of more potent therapeutic agents. This document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) for characterizing the molecule's properties and molecular docking for predicting its binding affinity with a relevant biological target. By integrating these computational techniques, we present a robust workflow for the in silico evaluation of novel drug candidates.

Introduction: The Significance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, possesses several key functional groups—a hydroxyl, a methoxy, a nitro, and a carbonitrile group—that are expected to significantly influence its electronic distribution, reactivity, and potential for intermolecular interactions.

Quantum chemical calculations provide a powerful, non-experimental means to probe the molecular properties that govern these characteristics.[2] Techniques such as Density Functional Theory (DFT) allow us to predict optimized molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP).[3][4] This information is invaluable for understanding the molecule's reactivity and stability.

Furthermore, molecular docking has become an indispensable tool in computer-aided drug design.[5] It enables the prediction of the binding mode and affinity of a small molecule within the active site of a target protein.[6][7] This guide will walk through the process of performing a molecular docking study to explore the potential of this compound as an inhibitor of a relevant biological target.

Theoretical Framework and Computational Methodology

The accuracy of computational predictions is intrinsically linked to the chosen theoretical methods and parameters. This section outlines the rationale behind the selection of specific quantum chemical and molecular docking methodologies.

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT has emerged as the workhorse of quantum chemistry for medium-sized molecules due to its favorable balance of computational cost and accuracy. The calculations in this guide are based on the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely used for organic molecules that provides reliable results for both geometric and electronic properties.[8]

  • Geometry Optimization: The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, which systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also allow for the prediction of the molecule's infrared (IR) and Raman spectra.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

The following diagram illustrates the workflow for the quantum chemical calculations:

d

Workflow for Quantum Chemical Calculations
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process involves two main steps: sampling the conformational space of the ligand and scoring the generated poses based on a scoring function that estimates the binding affinity.

  • Receptor and Ligand Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The ligand (this compound) is prepared by assigning partial charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking and Scoring: The docking algorithm explores different conformations of the ligand within the grid box and scores each pose. The pose with the lowest binding energy is considered the most likely binding mode.

Step-by-Step Experimental Protocols

This section provides a detailed protocol for conducting the quantum chemical calculations and molecular docking simulations.

Protocol for Quantum Chemical Calculations
  • Molecule Construction:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model. The CAS number for the compound is 492456-52-7.[10]

    • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Analysis:

    • Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Following the optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true minimum and to obtain the vibrational frequencies.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies.

    • Generate the molecular electrostatic potential map.

Protocol for Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of a relevant target protein from the PDB. For quinoline derivatives with potential anticancer activity, a common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

    • Using a molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the receptor atoms.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Define the grid box to encompass the active site of the receptor.

    • Run the docking simulation using a program like AutoDock Vina.

    • Analyze the resulting binding poses and their corresponding binding affinities (docking scores).

Data Presentation and Interpretation

Quantum Chemical Results

The key quantitative data from the DFT calculations should be summarized in a table for clarity.

ParameterCalculated Value
Optimized Energy (Hartree)Value to be calculated
HOMO Energy (eV)Value to be calculated
LUMO Energy (eV)Value to be calculated
HOMO-LUMO Gap (eV)Value to be calculated
Dipole Moment (Debye)Value to be calculated
  • HOMO-LUMO Analysis: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively.

  • MEP Analysis: The MEP map will visually identify the electron-rich regions (typically around the oxygen and nitrogen atoms) as red/yellow and the electron-poor regions (around the hydrogens) as blue. This provides insights into potential sites for hydrogen bonding and other non-covalent interactions.

Molecular Docking Results

The results of the molecular docking simulation should also be presented in a structured manner.

Binding PoseBinding Affinity (kcal/mol)Interacting Residues
1Value to be calculatedList of amino acid residues
2Value to be calculatedList of amino acid residues
.........
  • Binding Affinity: A more negative binding affinity indicates a stronger predicted interaction between the ligand and the receptor.

  • Interaction Analysis: The top-ranked binding pose should be visualized to identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.

The logical relationship between the computational methods and their outputs is depicted below:

d

Relationship between Computational Methods and Outputs

Conclusion

This technical guide has outlined a comprehensive computational workflow for the characterization of this compound. By employing DFT calculations, we can gain fundamental insights into the molecule's structural and electronic properties. Molecular docking simulations further allow us to predict its potential as a therapeutic agent by examining its interactions with a biological target. The integration of these in silico techniques provides a robust and cost-effective approach to guide further experimental studies and accelerate the drug discovery process.

References

  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2017). PubMed Central.
  • BenchChem. (n.d.). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers.
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2021). PubMed.
  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (2021). PubMed Central.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PMC.
  • Quantum Chemistry and Quinolines. (n.d.). ResearchGate.
  • Computational, spectroscopic and molecular docking investigation on a bioactive anti-cancer drug: 2-Methyl-8-nitro quinoline. (n.d.). ResearchGate.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate.
  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024). MDPI.
  • 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. (n.d.). Echemi.
  • 3-Quinolinecarbonitrile, 4-hydroxy-7-Methoxy-6-nitro-. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from analogous quinoline derivatives to propose a viable synthetic pathway, detail robust characterization methodologies, and explore its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind the proposed experimental choices, ensuring a self-validating system of protocols. All claims are supported by authoritative sources to provide a well-rounded and trustworthy technical narrative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] From the potent antimalarial properties of quinine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents.[3][4] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for drug design.

This guide focuses on a specific, functionally rich derivative: This compound . The strategic placement of a hydroxyl, methoxy, nitro, and carbonitrile group on the quinoline framework suggests a molecule with significant potential for biological interactions and as a key intermediate in the synthesis of more complex pharmaceutical agents.[5] The electron-withdrawing nature of the nitro and cyano groups, combined with the hydrogen-bonding capabilities of the hydroxyl group and the metabolic influence of the methoxy group, presents a unique chemical entity for investigation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the core quinoline structure, followed by sequential functionalization. The proposed pathway leverages established reactions in quinoline chemistry.

Synthetic Strategy Overview

The proposed synthesis is a three-step process starting from the commercially available 3-methoxyaniline. The core of the strategy is the initial construction of the 4-hydroxy-7-methoxyquinoline precursor, followed by regioselective nitration and subsequent cyanation.

Synthetic_Pathway A 3-Methoxyaniline B 4-Hydroxy-7-methoxyquinoline A->B Gould-Jacobs Reaction C 4-Hydroxy-7-methoxy-6-nitroquinoline B->C Electrophilic Nitration D This compound C->D Direct C-H Cyanation Biological_Activities cluster_0 This compound cluster_1 Potential Therapeutic Applications A Quinoline Scaffold D Anticancer A->D E Antimicrobial A->E B Nitro Group B->D F Antiparasitic B->F C Cyano & Hydroxyl Groups C->D C->E

Sources

A Technical Guide to the Prospective Biological Activities of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for investigating the potential biological activities of a novel derivative, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. Drawing upon the established pharmacological profiles of structurally related quinoline compounds, we explore the prospective anticancer, antimicrobial, and anti-inflammatory properties of this molecule. This document outlines the scientific rationale for these investigations, proposes potential mechanisms of action, and provides detailed, field-proven experimental protocols to guide laboratory studies. Our objective is to equip researchers and drug development professionals with the necessary tools to systematically evaluate the therapeutic potential of this promising compound.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant pharmacological activities.[2][3] Its derivatives have been successfully developed into drugs for treating malaria, cancer, infections, and inflammatory conditions.[2][3][4] The unique electronic properties and rigid structure of the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of biological activity.[5]

The subject of this guide, this compound, incorporates several functional groups that are known to contribute to the biological activities of quinoline derivatives:

  • 4-Hydroxyquinoline: This moiety is known to possess a range of biological activities, including antibacterial and antifungal properties.[6]

  • Nitro Group: The presence of a nitro group on the quinoline ring has been associated with potent anticancer and antimicrobial effects.[7][8][9]

  • Cyano Group (Carbonitrile): The carbonitrile substituent at the 3-position has been explored in the design of various bioactive molecules, including antibacterial agents.[10][11][12][13]

  • Methoxy Group: This electron-donating group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Given this combination of pharmacologically active moieties, this compound presents itself as a compelling candidate for biological evaluation.

Prospective Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[2][5][14][15][16] The nitroquinoline scaffold, in particular, has been shown to exhibit potent cytotoxic effects against various cancer cell lines.[7][8]

Rationale for Anticancer Investigation

The structural features of this compound suggest several potential mechanisms for anticancer activity. The planar quinoline ring system may allow for intercalation into DNA, a mechanism employed by some quinoline-based anticancer drugs.[14] Furthermore, many quinoline derivatives are known to be inhibitors of key signaling proteins involved in cancer progression, such as tyrosine kinases.[5][16][17] The nitro group may also contribute to cytotoxicity through the generation of reactive oxygen species.[7]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of protein kinases that are critical for cancer cell proliferation and survival. For instance, the inhibition of kinases like Pim-1 has been reported for other quinoline derivatives.[14]

G Compound This compound Pim1 Pim-1 Kinase Compound->Pim1 Inhibition Phosphorylation Phosphorylation Pim1->Phosphorylation Catalyzes Substrate Cell Cycle & Apoptosis Substrates (e.g., Myc, p21, p27) Substrate->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis Cancer Cancer Cell Proliferation & Survival CellCycle->Cancer Apoptosis->Cancer

Caption: Hypothetical inhibition of the Pim-1 kinase pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]

Materials:

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][21]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking or pipetting.[18]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.250100
11.12590
100.75060
500.31325
1000.12510

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10][11][23] The quinoline-3-carbonitrile scaffold has been specifically investigated for its antibacterial potential.[10][12][13]

Rationale for Antimicrobial Investigation

The presence of the quinoline-3-carbonitrile core in the target molecule provides a strong rationale for investigating its antibacterial properties.[10][12][13] One of the proposed mechanisms of action for some quinoline-based antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

G Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Compound in 96-well plate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[27]

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 50-100 µL.[25]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25][26]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.[26] Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[26]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[24][25][26]

Potential Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[4][28][29][30]

Rationale for Anti-inflammatory Investigation

The structural analogy of the target compound to known anti-inflammatory quinolines suggests that it may also exhibit similar activity.[28][29] The inhibition of COX enzymes, particularly COX-2 which is induced during inflammation, is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[31][32]

Proposed Mechanism of Action: COX-2 Inhibition

G Compound This compound COX2 COX-2 Enzyme Compound->COX2 Inhibition Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Conversion ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Promotes

Sources

A Comprehensive Technical Guide to Substituted Quinoline-3-carbonitriles: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse biological activities of substituted quinoline-3-carbonitriles. This privileged scaffold has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This document serves as a technical resource, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a thorough examination of the therapeutic potential of this important class of heterocyclic compounds.

The Quinoline-3-carbonitrile Core: A Scaffold of Therapeutic Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. The introduction of a carbonitrile (cyano) group at the 3-position, along with various substituents on the quinoline core, gives rise to a class of compounds with a remarkable spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to anti-inflammatory and kinase inhibitory properties. The cyano group, with its unique electronic properties and ability to participate in various chemical transformations, plays a crucial role in the biological activity and synthetic versatility of these molecules.

Synthetic Strategies for Assembling the Quinoline-3-carbonitrile Scaffold

The construction of the substituted quinoline-3-carbonitrile core can be achieved through several elegant and efficient synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions: An Efficient and Green Approach

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple precursors in a single step, aligning with the principles of green chemistry. Several MCRs have been developed for the synthesis of substituted quinoline-3-carbonitriles.

A prominent example involves the three-component reaction of an aniline, an aldehyde, and malononitrile. This reaction can be catalyzed by various catalysts, including L-proline and ammonium chloride, and can be performed under environmentally benign conditions, such as in water or under microwave irradiation.

  • In a Pyrex glass vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), aniline (1 mmol), water (10 ml), and a catalytic amount of L-proline (0.05 g, 5 mol%).

  • Place the vial in a screw-capped Teflon vessel.

  • Apply microwave irradiation (200 W) for 30 seconds at 90°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the residue with water to obtain the pure product in high yield.

G cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Product 2-Amino-4-arylquinoline-3-carbonitrile Aniline->Product Aldehyde Aldehyde Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Catalyst L-proline Catalyst->Product Solvent Water Solvent->Product Energy Microwave Energy->Product

Classical Named Reactions for Quinoline Synthesis

Traditional named reactions remain a cornerstone for the synthesis of quinoline derivatives, offering reliability and versatility.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a nitrile. This reaction can be catalyzed by either acids or bases. Modern variations of this method often employ microwave assistance to reduce reaction times and improve yields.

  • A mixture of the 2-aminophenyl ketone and a cyclic or acyclic ketone is prepared.

  • Neat acetic acid is added to serve as both the solvent and the acid catalyst.

  • The reaction mixture is subjected to microwave irradiation at 160°C for approximately 5 minutes.

  • The product is then isolated and purified.

G Reactant1 2-Aminoaryl Aldehyde/Ketone Product Substituted Quinoline Reactant1->Product Reactant2 Compound with α-Methylene Group Reactant2->Product Catalyst Acid or Base Catalyst Catalyst->Product

Chemical Reactivity of the Quinoline-3-carbonitrile Core

The substituted quinoline-3-carbonitrile scaffold is not only a target for synthesis but also a versatile platform for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Cycloaddition Reactions

The electron-deficient nature of the quinoline ring and the presence of the cyano group make these compounds suitable substrates for cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with azides can be employed to construct novel triazole-fused quinoline heterocycles. These reactions offer a powerful strategy for creating complex molecular architectures with potential biological activities.

Functionalization of the Cyano Group

The cyano group at the 3-position is a key functional handle that can be transformed into a variety of other functional groups, significantly expanding the chemical space of accessible derivatives. For example, the nitrile can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or participate in the formation of other heterocyclic rings like tetrazoles.

Therapeutic Potential: A Spectrum of Biological Activities

Substituted quinoline-3-carbonitriles have demonstrated a wide range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of quinoline-3-carbonitriles stems from their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.

Many substituted quinoline-3-carbonitriles have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • Src Kinase Inhibition: Certain 4-anilino-3-quinolinecarbonitriles have shown potent inhibitory activity against Src kinase, a non-receptor tyrosine kinase that is often overactive in various cancers. Inhibition of Src kinase can disrupt downstream signaling pathways involved in cell migration and proliferation. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C4-anilino and C7 positions of the quinoline ring is crucial for potent Src inhibition.

  • EGFR and HER2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. 4-Anilinoquinoline-3-carbonitrile derivatives have been designed as irreversible inhibitors of both EGFR and HER2, showing promise in overcoming drug resistance. These compounds typically feature a Michael acceptor at the C6 position, which forms a covalent bond with a cysteine residue in the active site of the receptor.

G EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinoline 4-Anilinoquinoline-3-carbonitrile (Irreversible Inhibitor) Quinoline->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC50 ValuesReference
4-Anilino-3-quinolinecarbonitrilesSrc2,4-Dichloro-5-methoxyanilino at C4, 3-(4-methylpiperazin-1-yl)propoxy at C71.2 nM (enzymatic assay)
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrilesSrc (non-ATP competitive)Spiro scaffold appended to a pyrano[3,2-c]quinoline0.9 µM
4-Anilinoquinoline-3-carbonitrilesEGFR/HER2 (irreversible)Michael acceptor at C61.930 µM (SK-BR-3 cells)
Antimicrobial Activity: Targeting Bacterial DNA Gyrase

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Substituted quinoline-3-carbonitriles have demonstrated promising activity against a range of bacterial pathogens. A key mechanism of their antibacterial action is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication and repair. By targeting this enzyme, which is absent in humans, these compounds exhibit selective toxicity towards bacteria.

SAR studies have shown that modifications at various positions of the quinoline ring can significantly impact the antibacterial potency and spectrum of activity.

G DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase Supercoiling DNA Supercoiling & Replication DNAGyrase->Supercoiling Quinoline Quinoline-3-carbonitrile Quinoline->DNAGyrase Inhibition CellDeath Bacterial Cell Death Supercoiling->CellDeath Leads to

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Pyrazolo[3,4-b]quinoline derivativesVarious bacteriaNot specified

Future Perspectives

Substituted quinoline-3-carbonitriles represent a highly versatile and promising class of compounds for drug discovery and development. The continued exploration of novel synthetic methodologies, particularly those that are environmentally friendly and allow for rapid diversification, will be crucial for generating new chemical entities. Further elucidation of their mechanisms of action and detailed structure-activity relationship studies will guide the rational design of more potent and selective therapeutic agents. The development of quinoline-3-carbonitrile-based compounds as targeted therapies for cancer and infectious diseases holds significant promise for addressing unmet medical needs.

References

  • A general and efficient protocol is described for one pot three component intramolecular cyclization of anilines, aldehydes and malononitrile in neat water within very shorter reaction times and higher yield. Titled compounds synthesized under both microwave irradiation and classical heating for comparison purposes. The catalytic activity of L-proline in these reactions was tested over a set of aldehydes and amines

Methodological & Application

Synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is presented in a multi-stage approach, designed to ensure clarity, reproducibility, and a thorough understanding of the underlying chemical principles. This document is intended for an audience of trained researchers and scientists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, incorporates several key functional groups that make it an attractive candidate for further chemical exploration and biological screening. The synthetic route outlined herein is a logical and efficient pathway, commencing with readily available starting materials and proceeding through well-established chemical transformations.

The overall synthetic strategy is a three-stage process:

  • Stage 1: Synthesis of the Key Aniline Precursor. This involves the regioselective nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline. To achieve the desired regioselectivity and prevent unwanted side reactions, a protection-nitration-deprotection sequence is employed.

  • Stage 2: Construction of the Quinoline Core. The synthesized 4-methoxy-2-nitroaniline is then utilized in a Gould-Jacobs reaction to construct the 4-hydroxyquinoline ring system, yielding an intermediate with an ester functionality at the 3-position.

  • Stage 3: Elaboration to the Final Product. The final stage involves the conversion of the ester group to the desired carbonitrile functionality via a two-step amidation and subsequent dehydration sequence.

Below is a visual representation of the overall synthetic workflow:

Synthetic_Workflow A 4-Methoxyaniline B 4-Methoxyacetanilide A->B Acetylation C 4-Methoxy-2-nitroacetanilide B->C Nitration D 4-Methoxy-2-nitroaniline C->D Hydrolysis E Ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate D->E Gould-Jacobs Reaction F 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carboxamide E->F Amidation G This compound F->G Dehydration

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Methoxy-2-nitroaniline

The initial stage focuses on the preparation of the crucial substituted aniline precursor. Direct nitration of 4-methoxyaniline is challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers.[1][2] Therefore, a protecting group strategy is employed.

Step 1.1: Acetylation of 4-Methoxyaniline

The amino group of 4-methoxyaniline is first protected as an acetamide to moderate its activating effect and to sterically direct the subsequent nitration to the desired position.[1][2]

Reactants and Conditions:

Reagent/ParameterValue
Starting Material4-Methoxyaniline
ReagentAcetic Anhydride
SolventGlacial Acetic Acid
TemperatureRoom Temperature
Reaction Time30-60 minutes

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-methoxyaniline in 50 mL of glacial acetic acid with magnetic stirring.

  • Slowly add 12.5 mL of acetic anhydride to the solution. An exothermic reaction will be observed.

  • Continue stirring the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into a 500 mL beaker containing 250 mL of ice-cold water. A white precipitate of 4-methoxyacetanilide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with two 50 mL portions of cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at 50-60 °C. The expected yield is typically high.

Step 1.2: Nitration of 4-Methoxyacetanilide

With the amino group protected, the nitration is carried out. The acetamido group directs the incoming nitro group to the ortho position relative to the methoxy group. Strict temperature control is crucial to prevent over-nitration and side reactions.[2]

Reactants and Conditions:

Reagent/ParameterValue
Starting Material4-Methoxyacetanilide
ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
SolventAcetic Acid
Temperature0-10 °C
Reaction Time1-2 hours

Protocol:

  • In a 250 mL round-bottom flask, suspend the dried 4-methoxyacetanilide from the previous step in 30 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate 100 mL beaker, prepare the nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred suspension of 4-methoxyacetanilide. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over 200 g of crushed ice in a 600 mL beaker. A yellow precipitate of 4-methoxy-2-nitroacetanilide will form.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.

Step 1.3: Hydrolysis of 4-Methoxy-2-nitroacetanilide

The final step in this stage is the deprotection of the amino group by acid-catalyzed hydrolysis to yield the desired 4-methoxy-2-nitroaniline.[2]

Reactants and Conditions:

Reagent/ParameterValue
Starting Material4-Methoxy-2-nitroacetanilide
ReagentSulfuric Acid
SolventAqueous Ethanol
TemperatureReflux
Reaction Time1-2 hours

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place the dried 4-methoxy-2-nitroacetanilide from the previous step.

  • Add a solution of 15 mL of concentrated sulfuric acid in 50 mL of 70% aqueous ethanol.

  • Heat the mixture to reflux with stirring for 1.5 hours. Monitor the completion of the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and then pour it into 250 mL of cold water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A yellow-orange precipitate of 4-methoxy-2-nitroaniline will form.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Stage 2: Gould-Jacobs Reaction for Quinoline Synthesis

This stage utilizes the prepared 4-methoxy-2-nitroaniline in the Gould-Jacobs reaction to construct the 4-hydroxyquinoline core.[3][4] The reaction proceeds via an initial condensation followed by a thermal cyclization.

Gould_Jacobs cluster_0 Condensation cluster_1 Cyclization A 4-Methoxy-2-nitroaniline C Anilinomethylenemalonate Intermediate A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate C->D High Temperature

Caption: The two-step process of the Gould-Jacobs reaction.

Reactants and Conditions:

Reagent/ParameterValue
Starting Material4-Methoxy-2-nitroaniline
ReagentDiethyl Ethoxymethylenemalonate (EMME)
SolventDowtherm A or Diphenyl Ether
Temperature240-250 °C
Reaction Time20-30 minutes

Protocol:

  • In a 100 mL round-bottom flask, combine 5.0 g of 4-methoxy-2-nitroaniline and 7.0 mL of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-110 °C for 1 hour. During this time, ethanol will distill from the reaction mixture.

  • To the resulting viscous oil, add 30 mL of a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250 °C with vigorous stirring for 25 minutes. A precipitate will form.

  • Allow the mixture to cool to below 100 °C and then add 50 mL of petroleum ether or hexane to dilute the mixture and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with petroleum ether or hexane to remove the high-boiling solvent.

  • The crude ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Stage 3: Conversion of Ester to Carbonitrile

The final stage involves the transformation of the ethyl ester at the 3-position into the target carbonitrile group. This is achieved through a two-step process of amidation followed by dehydration.

Step 3.1: Amidation of the Ester

The ethyl ester is converted to the corresponding primary amide by reaction with ammonia.

Reactants and Conditions:

Reagent/ParameterValue
Starting MaterialEthyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate
ReagentAmmonia (in methanol)
SolventMethanol
TemperatureRoom Temperature to gentle reflux
Reaction Time24-48 hours

Protocol:

  • Suspend the ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate from the previous step in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Stir the mixture at room temperature for 48 hours or at a gentle reflux (in a well-sealed system) for 24 hours.

  • Cool the reaction mixture and collect the precipitated solid, 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxamide, by vacuum filtration.

  • Wash the solid with cold methanol and dry. The product is often of sufficient purity for the next step.

Step 3.2: Dehydration of the Carboxamide

The final step is the dehydration of the primary amide to the carbonitrile using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃).[5]

Reactants and Conditions:

Reagent/ParameterValue
Starting Material4-Hydroxy-7-methoxy-6-nitroquinoline-3-carboxamide
ReagentPhosphorus Oxychloride (POCl₃)
SolventN,N-Dimethylformamide (DMF) (optional)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours

Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxamide in a minimal amount of anhydrous DMF (optional, the reaction can also be run neat).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral.

  • The solid product, this compound, is collected by vacuum filtration, washed with water, and dried.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Safety and Handling

  • 4-Methoxyaniline: Toxic and a suspected mutagen. Handle with care, avoiding skin contact and inhalation.

  • Acetic Anhydride: Corrosive and a lachrymator. Use in a well-ventilated fume hood.

  • Concentrated Acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment. The nitrating mixture is highly reactive.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and under an inert atmosphere.

  • High-Temperature Reactions: The Gould-Jacobs reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.

Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point Determination: To assess the purity of solid products.

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, -C=O, -NO₂, -C≡N).

    • Mass Spectrometry (MS): To determine the molecular weight of the products.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxy-2-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • MDPI. (2023).
  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl₂, POCl₃, and P₂O₅.

Sources

Application Notes and Protocols for the Gould-Jacobs Reaction in 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 4-Hydroxyquinolines

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Notably, this heterocyclic system is a cornerstone in the synthesis of fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial drugs.[1][4] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of this vital pharmacophore, offering a reliable and versatile route from readily available anilines.[4][5] This document provides a detailed exploration of the Gould-Jacobs reaction, offering in-depth mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Stepwise Annulation Cascade

The Gould-Jacobs reaction is a multi-step process that elegantly constructs the quinoline ring system through a thermal cyclization strategy.[4][6][7] Understanding the underlying mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction sequence can be dissected into four key stages:

  • Condensation: The synthesis commences with the condensation of an aniline derivative with an electrophilic malonic ester, typically diethyl ethoxymethylenemalonate (DEEM).[5][6] This step involves a nucleophilic attack from the aniline's nitrogen atom on the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6][7]

  • Thermal Cyclization: The cornerstone of the Gould-Jacobs reaction is the subsequent high-temperature intramolecular cyclization of the anilidomethylenemalonate.[4] This pericyclic reaction, often requiring temperatures upwards of 250 °C, proceeds via a 6-electron cyclization to forge the new heterocyclic ring.[6][7] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve the necessary temperatures and facilitate high yields.[4][8]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to saponification, typically using an aqueous solution of a strong base like sodium hydroxide.[6][9] This hydrolysis step converts the ester functionality into a carboxylate salt.

  • Decarboxylation: The final step involves the decarboxylation of the quinoline-3-carboxylic acid to yield the desired 4-hydroxyquinoline.[5][6] This is usually accomplished by heating the carboxylic acid above its melting point, leading to the evolution of carbon dioxide.[9] Acidification of the reaction mixture after saponification precipitates the carboxylic acid, which is then isolated and heated to induce decarboxylation.[9]

The regioselectivity of the cyclization is a critical consideration when using asymmetrically substituted anilines, as the reaction can proceed at either of the two ortho positions, potentially leading to a mixture of products.[4][10] Both steric and electronic factors of the aniline substituents govern the outcome of this cyclization.[10]

Experimental Protocols

Two primary methodologies for conducting the Gould-Jacobs reaction are detailed below: a classical thermal protocol and a modern microwave-assisted approach. The choice of method will depend on available equipment, scale, and desired reaction times.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This protocol outlines the traditional, robust method for the synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate.

Step 1: Synthesis of Ethyl 2-(Anilinomethylene)malonate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-Hydroxyquinoline-3-carboxylate

  • In a separate reaction flask equipped with a high-temperature thermometer and a reflux condenser, pre-heat a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of the intermediate) to 250 °C.[8]

  • Slowly add the crude anilidomethylenemalonate intermediate from Step 1 to the hot solvent.

  • Maintain the reaction mixture at a vigorous reflux (around 250 °C) for 30-60 minutes.[9]

  • Cool the reaction mixture to room temperature. The desired product, ethyl 4-hydroxyquinoline-3-carboxylate, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane or cyclohexane to remove residual high-boiling solvent.

Step 3: Saponification to 4-Hydroxyquinoline-3-carboxylic acid

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.[9]

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.[9]

  • Cool the reaction mixture to room temperature and carefully acidify it with concentrated hydrochloric acid until the 4-hydroxyquinoline-3-carboxylic acid precipitates completely.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry the product.

Step 4: Decarboxylation to 4-Hydroxyquinoline

  • Place the dried 4-hydroxyquinoline-3-carboxylic acid in a suitable flask for heating.

  • Heat the solid gently above its melting point (typically in the range of 200-250 °C) until the evolution of carbon dioxide gas ceases.[9]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent, such as ethanol or water, to afford the final product.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[11][12][13]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[11] In this case, the excess DEEM acts as both a reagent and a solvent.[9]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 250 °C or 300 °C) for a short duration (e.g., 5-15 minutes).[11] A thorough time-temperature optimization is recommended to maximize the yield and minimize degradation.[11]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[11]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[11]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction parameters. The following table summarizes the impact of key variables on the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, particularly in the context of microwave-assisted synthesis.

EntryTemperature (°C)Time (min)Yield (%)Observations
125010LowIncomplete conversion of the intermediate.[11]
2300237Significant product formation, with some remaining intermediate.[11]
325030LowNo significant increase in yield compared to shorter reaction times at this temperature.[11]
43001028Lower yield observed, potentially due to product degradation at prolonged high temperatures.[11]
5300547Optimal conditions, balancing reaction rate and product stability.[11]

Data adapted from a representative microwave-assisted Gould-Jacobs reaction.[11] Yields are for the isolated product.

Visualization of the Synthetic Workflow

The following diagram illustrates the sequential steps of the classical Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM 100-130°C DEEM Diethyl Ethoxymethylenemalonate Cyclized_Product Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Product Diphenyl Ether ~250°C Carboxylic_Acid 4-Hydroxyquinoline- 3-carboxylic Acid Cyclized_Product->Carboxylic_Acid 1. NaOH, Reflux 2. HCl Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat (>200°C) -CO2

Caption: Workflow of the Gould-Jacobs Reaction.

Key Considerations and Troubleshooting

  • Solvent Choice for Cyclization: The use of a high-boiling, inert solvent is critical for the thermal cyclization step. Diphenyl ether and Dowtherm A are commonly employed due to their high boiling points and stability.[4][8] Insufficient temperatures will lead to incomplete cyclization and low yields.

  • Regioselectivity: For asymmetrically substituted anilines, the formation of regioisomers is a possibility. The directing effects of the substituents on the aniline ring will influence the position of cyclization. Careful analysis of the product mixture by techniques such as NMR is necessary to determine the isomeric ratio.

  • Microwave Synthesis Optimization: When employing microwave-assisted synthesis, a systematic optimization of temperature and reaction time is crucial to maximize yield and minimize potential product degradation at elevated temperatures.[11]

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting aniline and malonic ester derivative is important for achieving high yields and minimizing side reactions.

  • Decarboxylation Conditions: The decarboxylation step requires careful heating above the melting point of the carboxylic acid. Overheating can lead to decomposition of the final product. The reaction should be monitored by observing the cessation of gas evolution.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of 4-hydroxyquinolines, providing access to a class of compounds with significant importance in drug discovery and development. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this classic transformation to construct complex quinoline-based molecules. The advent of modern techniques such as microwave-assisted synthesis further enhances the utility of the Gould-Jacobs reaction, enabling more rapid and efficient production of these valuable heterocyclic compounds.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. [Link]

  • The Chemistry of 4-Hydroxyquinolines. | Chemical Reviews - ACS Publications. [Link]

  • Examples of 4-hydroxy and related quinolines as drug molecules. - ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]

Sources

The Friedländer Synthesis: A Comprehensive Guide to Substituted Quinolines for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Friedländer Synthesis in Modern Drug Discovery

Since its discovery by Paul Friedländer in 1882, the Friedländer synthesis has remained a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold.[1][2][3] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has proven indispensable in the synthesis of a vast array of substituted quinolines.[1][4][5] The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][6][7] This enduring relevance necessitates a thorough understanding of the reaction's nuances for researchers, scientists, and drug development professionals.

This application note provides an in-depth exploration of the Friedländer synthesis, moving beyond a simple recitation of steps to offer a deeper understanding of the underlying mechanisms, the rationale behind experimental choices, and practical, field-tested protocols. We will delve into the mechanistic pathways, explore modern catalytic systems that enhance efficiency and sustainability, and provide detailed, step-by-step methodologies for the synthesis of functionally diverse quinoline derivatives.

Mechanistic Insights: Understanding the Reaction Pathways

The Friedländer synthesis proceeds through a cyclocondensation reaction, which can be catalyzed by either acids or bases.[2][8] Two primary mechanistic pathways are generally accepted, differing in the initial step of the reaction.[1][9]

1. The Aldol Condensation First Pathway: In this mechanism, the reaction commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the final quinoline product.[9]

2. The Schiff Base Formation First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl group of the methylene-containing reactant. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the quinoline ring system.[1][9]

The prevailing mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

Friedlander_Mechanism cluster_path1 Aldol First Pathway cluster_path2 Schiff Base First Pathway A1 2-Aminoaryl Carbonyl C1 Aldol Adduct A1->C1 Aldol Condensation B1 α-Methylene Carbonyl B1->C1 D1 Enone Intermediate C1->D1 Dehydration E1 Quinoline D1->E1 Cyclization & Dehydration A2 2-Aminoaryl Carbonyl C2 Schiff Base A2->C2 Imination B2 α-Methylene Carbonyl B2->C2 D2 Cyclized Intermediate C2->D2 Intramolecular Aldol E2 Quinoline D2->E2 Dehydration

Figure 1: Competing mechanistic pathways of the Friedländer synthesis.

Modern Catalysis: Enhancing Efficiency and Sustainability

While traditional Friedländer synthesis often relied on harsh conditions like high temperatures and strong acids or bases, modern advancements have introduced a plethora of milder and more efficient catalytic systems.[8][10] These catalysts not only improve yields and reaction times but also contribute to the development of more environmentally benign synthetic protocols.

Catalyst TypeExamplesAdvantages
Brønsted Acids p-Toluenesulfonic acid (PTSA), Sulfuric acidReadily available, effective for many substrates.
Lewis Acids Zinc chloride (ZnCl₂), Indium(III) triflate (In(OTf)₃), Ceric ammonium nitrate (CAN)High efficiency, can offer improved regioselectivity.[11][12]
Heterogeneous Catalysts Amberlyst-15, Nafion, Zeolites, Metal-Organic Frameworks (MOFs)Ease of separation, reusability, potential for continuous flow processes.[4][10]
Nanocatalysts Graphene oxide, Magnetic nanoparticles (e.g., CuFe₂O₄)High surface area, excellent catalytic activity, often recyclable.[6][10]
Ionic Liquids e.g., Ethylammonium nitrateCan act as both catalyst and solvent, promoting green chemistry principles.[11]
Organocatalysts Chiral phosphoric acids, Proline derivativesEnable enantioselective synthesis of chiral quinolines.[8]

The choice of catalyst is critical and depends on the specific substrates and desired outcome. For instance, Lewis acids like In(OTf)₃ have shown excellent efficacy in controlling selectivity in reactions involving β-ketoesters.[12] For large-scale synthesis, the reusability of heterogeneous catalysts like Amberlyst-15 or MOFs offers significant economic and environmental benefits.[4][10]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of substituted quinolines via the Friedländer reaction. They are intended to be illustrative, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Classical Acid-Catalyzed Synthesis of 2-Phenylquinoline

This protocol details a traditional approach using a Brønsted acid catalyst.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Acetophenone (1.1 mmol, 132.2 mg, 128 µL)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 mmol, 19.0 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol), acetophenone (1.1 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 2-phenylquinoline.

Protocol_Workflow Start Combine Reactants & Solvent Add_Catalyst Add Catalyst (PTSA) Start->Add_Catalyst Reflux Heat to Reflux (80°C) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure 2-Phenylquinoline Purify->End

Figure 2: General workflow for acid-catalyzed Friedländer synthesis.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline under Solvent-Free Conditions

This protocol illustrates a more modern, environmentally friendly approach using a Lewis acid catalyst and solvent-free conditions.[13]

Materials:

  • 2-Amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • Indium(III) triflate (In(OTf)₃) (5 mol%, 28.1 mg)

  • Reaction vial (5 mL) with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 5 mL reaction vial, combine 2-amino-5-chlorobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and indium(III) triflate (5 mol%).

  • Seal the vial and place it in a preheated heating block or oil bath at 80 °C.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired polysubstituted quinoline.

Troubleshooting and Key Considerations

  • Regioselectivity: When using unsymmetrical ketones, regioselectivity can be a challenge.[8] The choice of catalyst and reaction conditions can significantly influence the outcome. For example, certain amine catalysts have been shown to favor the formation of 2-substituted products.[14]

  • Substrate Scope: While the Friedländer synthesis is versatile, the availability of substituted 2-aminoaryl aldehydes and ketones can be a limiting factor.[15] In such cases, in situ generation of the 2-amino compound from the corresponding nitro precursor can be an effective strategy.[15]

  • Side Reactions: Under strongly basic conditions, self-condensation of the ketone (aldol condensation) can be a competing side reaction.[8] Using milder conditions or protecting groups can mitigate this issue.

  • Greener Approaches: The use of water as a solvent, solvent-free conditions, and recyclable catalysts are increasingly being explored to make the Friedländer synthesis more environmentally sustainable.[16][17] Catalyst-free methods in water have also been reported.[16]

Applications in Drug Development

The Friedländer synthesis is a powerful tool for generating libraries of quinoline derivatives for high-throughput screening in drug discovery programs. The ability to readily introduce a wide variety of substituents at different positions on the quinoline ring allows for the systematic exploration of structure-activity relationships (SAR).

Examples of Pharmacologically Active Quinolines:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including tyrosine kinases and topoisomerases.[4][18]

  • Antimalarial Drugs: The quinoline core is a key pharmacophore in many antimalarial drugs, and the Friedländer synthesis provides a means to generate novel analogues to combat drug resistance.[4]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics, and this synthesis allows for the creation of new derivatives with potential activity against various bacterial strains.[4]

Conclusion

The Friedländer synthesis, despite its long history, continues to be a highly relevant and powerful method for the synthesis of substituted quinolines. Its simplicity, versatility, and the increasing availability of modern, efficient catalytic systems ensure its continued importance in both academic research and industrial drug development. By understanding the mechanistic underpinnings and embracing contemporary catalytic advancements, researchers can effectively leverage this classic reaction to construct novel quinoline-based molecules with significant therapeutic potential.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • ResearchGate. Friedlander synthesis of quinoline derivatives. Available from: [Link]

  • PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Ingenta Connect. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • ResearchGate. Friedländer Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

  • ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. Available from: [Link]

  • ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]

  • Química Organica.org. Friedlander quinoline synthesis. Available from: [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. Available from: [Link]

  • ACS Publications. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Available from: [Link]

  • ResearchGate. The Friedl??nder Synthesis of Quinolines. Available from: [Link]

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Protocol for the Purification of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest in pharmaceutical research. The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for efficacy and safety. Recrystallization is a robust and widely used technique for purifying solid organic compounds based on their differential solubility.[1] This guide details the principles of solvent selection, a full recrystallization workflow, and a troubleshooting guide tailored for quinoline derivatives, ensuring researchers can achieve high purity and yield.

Introduction: The Imperative for Purity

This compound belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in the development of numerous therapeutic agents, including anticancer and antimalarial drugs.[2] The compound's structure, featuring a quinoline core, a hydroxyl group, a nitro group, and a carbonitrile moiety, presents a unique purification challenge. The nitro group, in particular, makes the molecule electron-deficient and contributes to its biological activity and potential toxicity.[3] Synthetic processes often yield crude products containing impurities such as starting materials, by-products, or isomers. These impurities can interfere with downstream applications, affect biological activity, and pose safety risks.

Recrystallization offers an effective method for purification by leveraging the principle that the solubility of most solids increases with temperature.[1] A suitable solvent will dissolve the target compound and any soluble impurities at an elevated temperature. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the impurities behind in the "mother liquor."

Physicochemical Profile and Safety Considerations

Understanding the physicochemical properties of this compound is paramount for developing a successful purification strategy.

Structural Features:

  • Quinoline Core: A planar, bicyclic aromatic system.

  • Hydrogen Bond Donors: 1 (from the hydroxyl group).

  • Hydrogen Bond Acceptors: Multiple sites (nitro, carbonyl, ether, nitrile functionalities).

  • Polarity: The combination of polar functional groups suggests the molecule is polar.

These features indicate that polar solvents are likely required for dissolution. Based on analogous structures, the compound is expected to have poor solubility in water but may be soluble in polar organic solvents.[4][5]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Toxicity: Nitroaromatic compounds should be treated as potentially toxic and mutagenic.[3][6] Avoid inhalation of dust and skin contact.

  • Solvents: All organic solvents should be handled with care, considering their flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Workflow: From Crude Solid to Pure Crystals

The purification process is a multi-stage workflow designed to systematically remove different types of impurities.

Recrystallization_Workflow Crude Crude Solid SolventScreen Step 1: Solvent Selection (Small-Scale Tests) Crude->SolventScreen Start Dissolution Step 2: Dissolution (in Minimum Hot Solvent) SolventScreen->Dissolution Optimal Solvent Found HotFilt Step 3: Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFilt Insoluble particles present Cooling Step 4: Slow Cooling & Crystallization Dissolution->Cooling No insoluble particles HotFilt->Cooling Isolation Step 5: Crystal Isolation (Vacuum Filtration) Cooling->Isolation Washing Step 6: Crystal Washing (with Cold Solvent) Isolation->Washing Drying Step 7: Drying (Remove Residual Solvent) Washing->Drying Pure Pure Crystalline Product Drying->Pure Finish

Caption: Workflow for the purification of this compound.

Protocol 1: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[1][7] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.

Materials:

  • Crude this compound

  • Test tubes (small)

  • Heating block or water bath

  • Selection of candidate solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, N,N-Dimethylformamide (DMF))

Procedure:

  • Place a small amount of the crude solid (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Record the solubility in the table below.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point.

  • Add more hot solvent dropwise until the solid just dissolves. Record your observations.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A solvent that dissolves the compound when hot and produces a large quantity of crystals upon cooling is a good candidate.

Data Presentation: Solvent Screening Table

SolventSolubility at Room Temp. (S, SS, I)Solubility at Boiling Point (S, SS, I)Observations Upon Cooling (Crystals, Oil, None)Suitability Ranking (1-5)
Water
Ethanol
Methanol
Acetone
Ethyl Acetate
Toluene
DMF
(S = Soluble, SS = Sparingly Soluble, I = Insoluble)

Protocol 2: Bulk Recrystallization

This protocol outlines the procedure for recrystallizing a larger quantity of the crude product once a suitable solvent has been identified.

Materials & Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined in Protocol 1)

  • Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of near-boiling solvent is crucial to ensure the solution is saturated upon cooling, maximizing crystal yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel and a second Erlenmeyer flask containing a few mL of boiling solvent on the hot plate. Place fluted filter paper in the funnel and quickly pour the hot solution through it. Causality: Pre-heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away the impurity-laden mother liquor adhering to the crystals without significantly re-dissolving the product.[8]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature or in a desiccator until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated. 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[10] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound if available.[8][11]
Product "Oils Out" Instead of Crystallizing 1. The solution is too concentrated, and the boiling point is above the compound's melting point. 2. The solution was cooled too quickly. 3. High level of impurities present. 1. Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9] 2. Insulate the Flask: Allow the flask to cool on the benchtop, insulated with a cloth, to slow the cooling rate.[10]
Low Recovery / Poor Yield 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 1. Use Minimal Solvent: Ensure only the minimum required amount of hot solvent is used. The mother liquor can be concentrated to recover a second, less pure crop of crystals.[11] 2. Optimize Cooling: Cool the flask in an ice-salt bath to further decrease the solvent temperature and reduce solubility.[11] 3. Improve Hot Filtration: Use slightly more solvent than the minimum required and ensure the filtration apparatus is thoroughly pre-heated.[9]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the recrystallization process, researchers can effectively remove impurities and obtain a high-purity crystalline product essential for reliable downstream research and development in the pharmaceutical industry.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

  • Google Patents. Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1. [Online].
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Online]. Available: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Online]. Available: [Link]

  • Google Patents. Process for the purification of mononitro aromatic compounds. US2430421A. [Online].
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Online]. Available: [Link]

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Online]. Available: [Link]

  • Biocyclopedia. Problems in recrystallization. [Online]. Available: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online]. Available: [Link]

  • Oxford Academic. Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Online]. Available: [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Online]. Available: [Link]

  • Google Patents. The crystallization of quinoline. CN103664892B. [Online].

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Application Notes & Protocols for the Chromatographic Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with profound applications in medicinal chemistry, drug development, and material science.[1][2] However, the inherent basicity of the quinoline nitrogen nucleus presents significant challenges during purification, often leading to issues like product decomposition, peak tailing, and poor resolution in chromatographic systems.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating these challenges. We will explore the fundamental principles governing the separation of these compounds and provide detailed, field-proven protocols for normal-phase, reversed-phase, and chiral chromatography. This document is designed to serve not just as a set of instructions, but as a decision-making tool to empower scientists to develop robust and efficient purification strategies.

The Foundational Chemistry: Why Quinoline Purification is a Unique Challenge

The successful purification of any compound begins with an understanding of its physicochemical properties. For quinoline derivatives, two characteristics are paramount:

  • Basicity: The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9), meaning it readily interacts with acidic surfaces.[5] Standard silica gel, the most common stationary phase in normal-phase chromatography, is known for its acidic silanol groups (Si-OH). This acid-base interaction is the primary cause of many purification woes, including irreversible adsorption, sample decomposition, and significant peak tailing.[4][6]

  • Aromaticity and Polarity: The fused aromatic ring system allows for π-π stacking interactions, which can be exploited for separation, particularly with phenyl-based stationary phases.[7][8] The overall polarity of the molecule, dictated by its various substituents, will determine its solubility and the appropriate choice between normal-phase and reversed-phase systems.

Understanding these properties is not academic; it is the key to diagnosing purification problems and selecting the correct chromatographic tools from the outset.

Strategic Selection of Chromatographic Modes

There is no single "best" method for quinoline purification. The optimal strategy is dictated by the specific derivative's polarity, stability, scale, and whether chiral separation is required.

Normal-Phase Chromatography (NPC): Taming the Silica Surface

NPC is often the first choice for the preparative purification of synthetic intermediates. However, due to the issues outlined above, it requires careful modification.

  • The Core Problem: The interaction between the basic quinoline nitrogen and acidic silanol groups on the silica surface.[4]

  • The Primary Solution: Basic Modifiers: The most effective strategy to counteract decomposition and peak tailing is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to the mobile phase.[4][9]

    • Triethylamine (NEt₃): Typically added at a concentration of 0.5-2% to the eluent system.

    • Pyridine: Another effective modifier, used in similar concentrations.

    • Ammonia: Often used as a 7N solution in methanol, added to the mobile phase.[9]

  • Alternative Stationary Phases: If basic modifiers are insufficient or incompatible with the target molecule, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): An excellent alternative to silica gel for purifying basic compounds.[4]

    • Deactivated Silica: Pre-treating the silica gel with a basic solution can also mitigate adverse interactions.[4]

Reversed-Phase Chromatography (RPC): The Power of Partitioning

RPC is the workhorse for analytical purity assessment (HPLC) and is also highly effective for preparative purification of moderately polar to non-polar quinoline derivatives. It avoids the issue of acidic silica by using a non-polar stationary phase.

  • Mechanism: Separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phases:

    • C18 and C8: The most common choices, offering excellent hydrophobic retention.[10]

    • Phenyl-Hexyl: These phases offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic quinoline ring system.[7][11] This can be particularly useful for separating closely related analogues or isomers.

  • Mobile Phase and pH Control: The mobile phase typically consists of water or an aqueous buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[10][12] Adjusting the pH of the mobile phase is a powerful tool. By buffering the mobile phase to a pH below the quinoline's pKa (e.g., pH 2.5-4), the nitrogen atom becomes protonated. This can improve peak shape by preventing interactions with residual silanols on the stationary phase.[8]

Chiral Chromatography: Separating Enantiomers

Many biologically active quinoline derivatives are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[13] Their separation is therefore critical in drug development.

  • Direct Approach: This involves the use of a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

  • Indirect Approach: This is often a more accessible method. The racemic mixture is reacted with a pure chiral derivatizing reagent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[14][15][16]

Experimental Protocols and Method Development

Visualizing the Workflow: Method Selection

The following diagram illustrates the logical decision-making process for selecting a purification strategy.

G start Crude Quinoline Derivative check_chirality Is the compound chiral? start->check_chirality chiral_sep Chiral Separation Required check_chirality->chiral_sep Yes achiral_purification Achiral Purification check_chirality->achiral_purification No check_polarity Assess Polarity & Stability chiral_sep->check_polarity achiral_purification->check_polarity npc Normal-Phase Chromatography (NPC) check_polarity->npc Polar / Unstable on C18 rpc Reversed-Phase Chromatography (RPC) check_polarity->rpc Non-polar to Mid-polar / Stable other_tech Consider Alternative Techniques (SFC, CCC) check_polarity->other_tech Difficult Separation

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Preparative Normal-Phase Column Chromatography

Objective: To purify a moderately polar, basic quinoline derivative from non-polar impurities.

Methodology:

  • TLC Analysis (Method Development):

    • Prepare several TLC chambers with different solvent systems (e.g., Hexane:Ethyl Acetate ratios like 9:1, 4:1, 2:1).

    • Crucially, prepare two sets of mobile phases: one without a basic modifier and one with 1% triethylamine (NEt₃).

    • Spot the crude material on TLC plates and develop them in the different systems.

    • Causality Check: Compare the plates. You will likely observe significant tailing on the plates without NEt₃. The system with NEt₃ that gives the target compound an Rf value of ~0.25-0.35 is your ideal mobile phase for the column.[4][9]

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (including the 1% NEt₃).

    • Pack the column carefully, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified quinoline derivative.

Protocol 2: Analytical Reversed-Phase HPLC Method Development

Objective: To develop a robust RP-HPLC method for assessing the purity of a quinoline derivative.

Methodology Workflow:

G start Start: Purity Analysis Needed step1 Select Column (e.g., C18, 5µm) start->step1 step2 Initial Scouting Runs (ACN/H2O vs. MeOH/H2O gradients) step1->step2 step3 Evaluate Peak Shape & Selectivity step2->step3 check_tailing Is peak tailing observed? step3->check_tailing step4a Add Buffer to Aqueous Phase (e.g., 0.1% Formic Acid or 10mM Phosphate Buffer pH 3) check_tailing->step4a Yes step4b Proceed to Gradient Optimization check_tailing->step4b No step5 Optimize Gradient Slope & Time step4a->step5 step4b->step5 step6 Final Method Validation step5->step6 finish Validated Purity Method step6->finish

Caption: Workflow for RP-HPLC method development.

Step-by-Step Procedure:

  • Column and Solvent Selection:

    • Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare mobile phase A: Water with 0.1% Formic Acid.

    • Prepare mobile phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is a common mobile phase modifier that helps to protonate the quinoline nitrogen, leading to sharper peaks.[12]

  • Initial Gradient Run:

    • Prepare a sample solution of the quinoline derivative at ~1 mg/mL in methanol or acetonitrile.

    • Run a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of the compound.

  • Method Optimization:

    • Based on the initial run, design a more focused gradient around the elution time of your compound. For example, if the compound eluted at 60% B, you might run a gradient from 40% to 80% B over 15 minutes.

    • Adjust the gradient slope to achieve optimal separation between the main peak and any impurities. A shallower gradient increases resolution but also run time.

  • Validation:

    • Once separation is optimized, validate the method by assessing parameters like linearity, precision, and accuracy as per ICH guidelines.[10][16]

Data Summary & Troubleshooting

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Preparative)Reversed-Phase (Analytical)
Stationary Phase Silica Gel or Alumina (Neutral)C18 or Phenyl-Hexyl
Mobile Phase Hexane / Ethyl AcetateAcetonitrile / Water or Methanol / Water
Modifier 0.5 - 2% Triethylamine or Pyridine0.1% Formic Acid, Trifluoroacetic Acid, or a buffer (e.g., Phosphate) to maintain pH < 4
Typical Goal Isolation of productPurity assessment, impurity profiling
Table 2: Troubleshooting Common Purification Issues
ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing in NPC Strong interaction of basic nitrogen with acidic silica gel.[4]Add a basic modifier (0.5-2% NEt₃) to the eluent. Switch to a neutral/basic alumina stationary phase.[4][9]
Product Decomposition on Column Acidity of the stationary phase (silica).[4][17]Use a deactivated stationary phase (alumina). Work quickly and consider running the column at a lower temperature.[4]
Poor Separation of Lipophilic Analogues Compounds have similar polarity and high affinity for the non-polar mobile phase in NPC.Use a less polar mobile phase system (e.g., increase hexane ratio). Consider switching to reversed-phase chromatography for better selectivity.[9]
Peak Tailing in RPC Secondary interactions with residual silanols on the C18 phase.Add a buffer or acid (e.g., 0.1% formic acid) to the mobile phase to ensure the quinoline is fully protonated.[8]
Compound Precipitates in Assay Buffer Poor aqueous solubility; compound was dissolved in a high concentration of an organic solvent like DMSO.Lower the initial stock concentration in DMSO. Assess pH-dependent solubility; an acidic buffer may increase solubility.[5]

Conclusion

The successful chromatographic purification of quinoline derivatives is not a matter of chance, but of informed chemical strategy. By understanding the fundamental acid-base chemistry at play and proactively addressing it—primarily through the use of basic modifiers in normal-phase chromatography and pH control in reversed-phase chromatography—researchers can overcome the most common obstacles. The choice of stationary phase, particularly considering alternatives like alumina or phenyl-based columns, provides an additional layer of control to achieve high-purity compounds essential for advancing research and development.[18]

References

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. J Sep Sci. 2017 Jul;40(14):2863-2882. [Link]

  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Chirality. 2025 May 1. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]

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  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

  • Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Asian Journal of Chemistry. [Link]

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  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. ResearchGate. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

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  • Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. [Link]

  • Purification of Quinoline-3,4-diones. Reddit. [Link]

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Application Notes & Protocols: Investigating the In Vitro Anticancer Activity of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity. This document provides a comprehensive suite of application notes and detailed protocols for the initial in vitro characterization of a novel derivative, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile (hereafter designated QNC-1 ). The objective is to furnish researchers, scientists, and drug development professionals with a robust methodological framework to assess the cytotoxic potential of QNC-1, elucidate its primary mechanism of action, and identify its potential impact on critical cancer-related signaling pathways. The workflow progresses from broad cytotoxicity screening to specific mechanistic assays, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling cascades. Each protocol is designed with self-validating controls and includes expert insights into the causality behind experimental choices, ensuring data integrity and reproducibility.

Compound Handling and Preparation

1.1. Rationale & Expertise Proper solubilization and storage of a test compound are paramount to ensure experimental consistency and accurate determination of potency. The choice of solvent can significantly impact cellular responses. Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its high solubilizing power for a wide range of organic molecules and general compatibility with cell culture at low concentrations (<0.5% v/v). It is critical to establish a high-concentration stock solution to minimize the final solvent concentration in the culture medium, thereby avoiding solvent-induced cytotoxicity.

1.2. Protocol: Preparation of QNC-1 Stock Solution

  • Materials: this compound (QNC-1) powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Accurately weigh out 5-10 mg of QNC-1 powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store aliquots at -20°C or -80°C, protected from light.

Primary Cytotoxicity Screening: Assessing Antiproliferative Activity

2.1. Rationale & Expertise The initial step in evaluating an anticancer agent is to determine its ability to inhibit cell growth or induce cell death. We employ two distinct colorimetric assays to provide a more comprehensive view of cytotoxicity.[1][2][3][4][5] The MTT assay measures mitochondrial reductase activity, serving as a proxy for metabolic viability.[6][7][8] In contrast, the Sulforhodamine B (SRB) assay quantifies total cellular protein content, reflecting cell biomass.[9][10] Using both methods helps to mitigate the risk of compound interference with a single assay's chemistry and provides corroborating evidence of cytotoxic or cytostatic effects. The primary output of this screening is the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

2.2. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of QNC-1 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the QNC-1 dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11][12] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at 570-590 nm using a microplate reader.[6][7]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of QNC-1 concentration and use non-linear regression to determine the IC50 value.

2.3. Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: Gently aspirate the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[13] Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four to five times with slow-running tap water to remove TCA and unbound medium components.[9][14] Air-dry the plates completely.

  • SRB Staining: Add 100 µL of 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9][10] SRB is an aminoxanthene dye that binds electrostatically to basic amino acid residues of cellular proteins in a stoichiometric manner.[14]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[9]

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Data Acquisition: Agitate the plate for 5-10 minutes. Read the absorbance at ~510-565 nm.[13][14]

  • Data Analysis: Calculate and plot the data as described for the MTT assay to determine the IC50 value.

2.4. Data Presentation: Hypothetical Cytotoxicity of QNC-1

Cell LineCancer TypeIC50 (µM) - MTT AssayIC50 (µM) - SRB Assay
MCF-7 Breast Adenocarcinoma1.5 ± 0.21.8 ± 0.3
A549 Lung Carcinoma2.8 ± 0.43.1 ± 0.5
HCT116 Colon Carcinoma0.9 ± 0.11.1 ± 0.2
PC-3 Prostate Carcinoma5.2 ± 0.74.9 ± 0.6

Table 1: Hypothetical IC50 values for QNC-1 against a panel of human cancer cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Assays: Elucidating the Mode of Cell Death

3.1. Experimental Workflow Once cytotoxicity is confirmed, the next logical step is to determine how QNC-1 induces cell death. The primary mechanisms are apoptosis and necrosis, with cell cycle arrest often preceding apoptosis. Flow cytometry is a powerful tool for these single-cell analyses.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanism of Action A Primary Screening B Determine IC50 Values (MTT / SRB Assays) A->B C Induction of Apoptosis? (Annexin V / PI Assay) B->C D Cell Cycle Arrest? (PI Staining Assay) B->D

Caption: Experimental workflow for characterizing QNC-1.

3.2. Protocol: Apoptosis Assessment by Annexin V/PI Staining Rationale: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask. Treat with QNC-1 at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet twice with cold 1X PBS.[15]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (often due to mechanical damage).

3.3. Protocol: Cell Cycle Analysis by Propidium Iodide Staining Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. This assay uses PI to stoichiometrically stain cellular DNA.[18] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1: 2N DNA; S: between 2N and 4N DNA; G2/M: 4N DNA).[18]

  • Cell Treatment & Harvesting: Follow steps 1-2 as in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[19] Fix for at least 30 minutes (or overnight) at 4°C. This step permeabilizes the cells and preserves their DNA.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This is a critical step as PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.[19]

  • Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. Model the resulting DNA histogram using appropriate software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[19]

Investigating Molecular Targets: Signaling Pathway Analysis

4.1. Rationale & Expertise To understand the molecular basis of QNC-1's activity, it is essential to investigate its effect on key signaling pathways that are commonly dysregulated in cancer.[20] The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis.[21][22][23] Aberrant activation of these pathways drives oncogenesis and chemoresistance.[20][21][24] Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation status of key proteins within these cascades.[25][26] An increase in phosphorylation typically indicates activation of a kinase.

4.2. Key Signaling Pathways in Cancer

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K inhibits QNC1 QNC-1? QNC1->AKT

Caption: The PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt pathway is a critical intracellular signaling pathway involved in cell survival and proliferation.[27][28] Its constitutive activation is a hallmark of many cancers, often due to mutations in PI3K or loss of the tumor suppressor PTEN.[20][29]

G RTK Growth Factor Receptor (RTK) RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Invasion) ERK->Proliferation QNC1 QNC-1? QNC1->MEK

Caption: The MAPK/ERK signaling pathway.

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transduces extracellular signals to intracellular responses that control cell proliferation, differentiation, and survival.[30][31] Dysregulation of this pathway is frequent in human cancers.[22][24]

4.3. Protocol: Western Blotting for Signaling Proteins

  • Protein Extraction: Treat cells with QNC-1 at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.[32] The latter are crucial to preserve the phosphorylation status of target proteins.[33]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[32]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C with gentle shaking.[32] Refer to the antibody datasheet for the recommended dilution and buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phospho-proteins to their corresponding total protein levels to determine the change in activation status. Always compare to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

4.4. Data Presentation: Potential Molecular Targets for QNC-1

PathwayTarget ProteinExpected Change with QNC-1Rationale
PI3K/Akt Phospho-Akt (Ser473)DecreaseInhibition of Akt activation, promoting apoptosis.
Total AktNo ChangeConfirms that the effect is on protein activity, not expression.
PTENNo Change/IncreaseTo check if QNC-1 affects this upstream tumor suppressor.
MAPK/ERK Phospho-ERK1/2DecreaseInhibition of a key pro-proliferative signal.
Total ERK1/2No ChangeConfirms effect on phosphorylation, not total protein level.
Apoptosis Cleaved Caspase-3IncreaseA key executioner caspase; its cleavage indicates apoptosis.
Bcl-2DecreaseDownregulation of an anti-apoptotic protein.

Table 2: A proposed panel of key proteins to investigate by Western Blot to elucidate the molecular mechanism of QNC-1. Expected changes are hypothetical and serve as a guide for investigation.

Conclusion and Future Directions

This document outlines a systematic, multi-faceted approach to characterize the in vitro anticancer properties of this compound (QNC-1). By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle, and key signaling pathways, researchers can build a comprehensive profile of this novel compound. Positive and significant findings from these assays, such as potent low-micromolar IC50 values and clear evidence of apoptosis induction via modulation of the PI3K/Akt or MAPK/ERK pathways, would provide a strong rationale for advancing QNC-1 into more complex pre-clinical models, including 3D spheroid cultures and, ultimately, in vivo xenograft studies.

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Application Notes and Protocols for Assessing the Cytotoxicity of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Quinolone Cytotoxicity

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The novel compound, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, is a structurally interesting molecule with potential for biological activity. As with any new chemical entity intended for therapeutic development, a thorough in vitro toxicological assessment is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of this compound using a panel of robust, validated cell-based assays.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of assays and the interpretation of results. We will progress from broad measures of cell health to more specific indicators of cell death mechanisms, enabling a thorough preliminary cytotoxicological profile.

Part 1: Foundational Cytotoxicity Assessment - Is the Compound Affecting Cell Viability and Integrity?

The initial assessment aims to answer a fundamental question: does this compound reduce the number of living cells or compromise their membrane integrity? To address this, we will employ two widely used and complementary assays: the MTT assay for metabolic activity and the LDH release assay for membrane damage.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Causality Behind Experimental Choices: This assay is an excellent first-pass screen for cytotoxicity because it provides a quantitative measure of the overall health of the cell population.[3] A reduction in the MTT signal can indicate either cell death or a reduction in metabolic activity, which is often a precursor to cell death.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 compound_addition Add serial dilutions of this compound incubation1->compound_addition incubation2 Incubate for 24, 48, or 72h compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., HeLa, A549, or a relevant cell line for the compound's intended target)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]

Causality Behind Experimental Choices: This assay is an excellent complement to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay directly measures cell death that involves a loss of membrane integrity (necrosis or late apoptosis).[8]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cluster_analysis Data Analysis cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect cell culture supernatant cell_seeding->collect_supernatant add_reagent Add LDH reaction mix to supernatant collect_supernatant->add_reagent incubation Incubate for 30 min at room temperature add_reagent->incubation read_absorbance Measure absorbance at 490 nm incubation->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH release assay.

Materials:

  • Cells treated with this compound (from a parallel plate to the MTT assay)

  • LDH assay kit (containing LDH reaction mix and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Sample Preparation: Following the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mix to each well containing the supernatant, following the manufacturer's instructions.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm using a microplate reader.

Data Analysis: To calculate the percentage of cytotoxicity, you will need to run controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Part 2: Delving Deeper - Uncovering the Mechanism of Cell Death

If the foundational assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a powerful tool for distinguishing between healthy, apoptotic, and necrotic cells.[11] The assay is based on two key principles:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Causality Behind Experimental Choices: By using Annexin V and PI together, we can differentiate between four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_treatment Treat cells with compound in culture dishes harvest_cells Harvest both adherent and floating cells cell_treatment->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate for 15 min at RT in the dark add_stains->incubation run_flow Analyze cells on a flow cytometer incubation->run_flow quantify_populations Quantify live, apoptotic, and necrotic populations run_flow->quantify_populations

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells once with cold PBS.[14]

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[14][15]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[14][15]

Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[16] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[16]

Causality Behind Experimental Choices: A positive result in this assay provides strong evidence that the observed cell death is occurring through the caspase-dependent apoptotic pathway. This adds a layer of mechanistic detail to the findings from the Annexin V/PI assay.

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis cell_seeding Seed and treat cells in a white-walled 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent cell_seeding->add_reagent incubation Incubate for 1-2h at room temperature add_reagent->incubation read_luminescence Measure luminescence with a plate reader incubation->read_luminescence calculate_activity Calculate fold change in caspase activity read_luminescence->calculate_activity

Caption: Workflow for the Caspase-3/7 activity assay.

Materials:

  • Cells treated with this compound in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[16]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis: Calculate the fold change in caspase-3/7 activity in treated cells compared to untreated controls.

Part 3: Data Synthesis and Interpretation

A comprehensive understanding of the cytotoxicity of this compound is achieved by integrating the data from all assays.

AssayParameter MeasuredInterpretation of Positive Result
MTT Mitochondrial dehydrogenase activityDecrease in cell viability and/or metabolic activity
LDH Release Lactate dehydrogenase in supernatantLoss of plasma membrane integrity (necrosis/late apoptosis)
Annexin V/PI Phosphatidylserine externalization and membrane permeabilityDifferentiates between live, early apoptotic, late apoptotic, and necrotic cells
Caspase-3/7 Activity of executioner caspases 3 and 7Cell death is occurring via the caspase-dependent apoptotic pathway

Example Scenarios:

  • Scenario 1: Apoptosis-Inducing Compound

    • MTT: Dose-dependent decrease in viability.

    • LDH: Minimal increase in LDH release at lower concentrations, increasing at higher concentrations.

    • Annexin V/PI: Increase in Annexin V+/PI- and Annexin V+/PI+ populations.

    • Caspase-3/7: Significant increase in caspase activity.

  • Scenario 2: Necrosis-Inducing Compound

    • MTT: Dose-dependent decrease in viability.

    • LDH: Significant dose-dependent increase in LDH release.

    • Annexin V/PI: Predominant increase in the Annexin V-/PI+ and Annexin V+/PI+ populations.

    • Caspase-3/7: No significant increase in caspase activity.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to the initial cytotoxicological characterization of this compound. By employing this panel of assays, researchers can gain valuable insights into the compound's effect on cell viability and the underlying mechanisms of cell death. These findings are essential for guiding further preclinical development, including mechanism of action studies and in vivo toxicity assessments.

References

  • National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Available at: [Link]

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  • National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • National Center for Biotechnology Information (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available at: [Link]

  • protocols.io (2023). MTT (Assay protocol). Available at: [Link]

  • Brieflands (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available at: [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

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  • PubMed. 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Available at: [Link]

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  • Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
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Application Notes and Protocols for the Antimicrobial Screening of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinolines

The relentless rise of antimicrobial resistance poses a grave threat to global public health, creating an urgent need for the discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Quinoline derivatives have historically been a rich source of antimicrobial agents, with a broad spectrum of activity against various pathogens.[3][4][5][6][7] Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication.[5] The novel compound, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, represents a promising scaffold for investigation. Its unique substitution pattern warrants a thorough evaluation of its antimicrobial potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the antimicrobial screening of this compound. The protocols detailed herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9][10][11]

Experimental Design & Rationale

A tiered approach is recommended for the antimicrobial screening of a novel compound. This typically begins with a primary screening assay to determine qualitative activity, followed by quantitative assays to establish the potency of the compound.

Tier 1: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial compounds.[1][12][13] It provides a qualitative assessment of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

Tier 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16][17][18] This quantitative measure is a critical parameter for evaluating the potency of a new compound.

Tier 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

To further characterize the antimicrobial effect, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19][20][21][22] This assay distinguishes between compounds that are bactericidal (kill bacteria) and those that are bacteriostatic (inhibit bacterial growth). An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[19]

Experimental Workflow

The following diagram illustrates the overall workflow for the antimicrobial screening of this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_results Results Compound_Prep Prepare Stock Solution of This compound Agar_Well Tier 1: Agar Well Diffusion Assay Compound_Prep->Agar_Well MIC_Test Tier 2: Broth Microdilution (MIC Determination) Compound_Prep->MIC_Test Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Well Inoculum_Prep->MIC_Test Zone_Inhibition Measure Zone of Inhibition (mm) Agar_Well->Zone_Inhibition MIC_Value Determine MIC (μg/mL) MIC_Test->MIC_Value MBC_Test Tier 3: Subculturing for MBC Determination MBC_Value Determine MBC (μg/mL) MBC_Test->MBC_Value Zone_Inhibition->MIC_Test If Active MIC_Value->MBC_Test Data_Analysis Data Analysis & Interpretation MIC_Value->Data_Analysis MBC_Value->Data_Analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

Detailed Protocols

Preparation of Materials
  • Test Compound: this compound. A stock solution of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 10231)

  • Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria. RPMI-1640 medium for fungi.

  • Positive Controls: Standard antibiotics with known activity against the test strains (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Equipment: Sterile 96-well microtiter plates, Petri dishes, incubator, spectrophotometer, sterile loops, pipettes, and tips.

Protocol for Agar Well Diffusion Assay
  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[12][23]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Similarly, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Protocol for Broth Microdilution (MIC Determination)
  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Prepare a standardized inoculum as described previously and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[14][24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Protocol for Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto a fresh Mueller-Hinton Agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[19][20][22]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram Stain/TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive ControlMBC (µg/mL) of Test CompoundMBC/MIC Ratio
Staphylococcus aureusGram-positive[Insert Data][Insert Data][Insert Data][Insert Data]
Bacillus subtilisGram-positive[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data][Insert Data][Insert Data]
Candida albicansFungus[Insert Data][Insert Data]Not ApplicableNot Applicable

Hypothetical Mechanism of Action

Based on the known mechanisms of other quinoline-based antimicrobials, this compound may exert its effect by interfering with bacterial DNA replication.

Hypothetical_MOA cluster_compound Test Compound cluster_bacterial_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothetical Inhibition of Bacterial DNA Replication.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Control: Ensures that the assay conditions are suitable for detecting antimicrobial activity.

  • Negative Control: Confirms that the solvent used to dissolve the test compound does not have any intrinsic antimicrobial activity.

  • Growth Control: Verifies that the microorganisms are viable and capable of growth under the test conditions.

  • Sterility Control: Ensures that the culture medium is not contaminated.

Adherence to standardized guidelines from bodies like the CLSI is paramount for generating reliable and comparable data.[8][25]

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369–380. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved from [Link]

  • Aryal, S. (2021, June 29). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Kwiecińska-Piróg, J., et al. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 10, 2993. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]

  • Li, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(11), 1178–1183. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Nathan, P., et al. (1978).
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 7(51), 48185–48200. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). Current Topics in Medicinal Chemistry, 15(17), 1694-1711.
  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 27-34.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(1), 74-81.

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Kinase inhibition assay for 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Kinase Inhibition Assay for 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Quest for Kinase Specificity

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[1][2] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors.[2][3] Derivatives of quinoline-3-carbonitrile, in particular, have shown promise as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and others implicated in oncogenesis.[3][4][5][6]

This document provides a comprehensive guide for the characterization of This compound , a novel compound with a quinoline-3-carbonitrile core. As this molecule's biological activity is not yet established, this guide will focus on a systematic approach to screen for inhibitory activity against a panel of kinases and subsequently determine the potency (IC50) and mechanism of action for any identified "hits."

Assay Technology Selection: A Universal, Luminescence-Based Approach

To assess a novel compound with unknown targets, a universal assay platform that is sensitive, robust, and compatible with high-throughput screening (HTS) is paramount. Traditional radiometric assays, while sensitive, pose safety and disposal challenges. Modern non-radioactive methods offer superior convenience and performance.[1][7]

For this workflow, we recommend the ADP-Glo™ Kinase Assay . This commercially available, luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is a universal product of all kinase activity.[8][9][10] Its key advantages include:

  • Universality: It can be used to monitor the activity of virtually any ADP-generating enzyme, including protein, lipid, and sugar kinases.[8][11]

  • High Sensitivity: The assay can detect low levels of ADP production, enabling the use of low enzyme concentrations.[9]

  • Robustness: The "glow-type" luminescent signal is stable for several hours, allowing for batch processing of plates without the need for specialized injectors.[12]

  • High ATP Tolerance: The assay can be performed with ATP concentrations up to 1 mM, facilitating the study of kinases with varying ATP affinities.[8]

The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase reaction that generates a light signal proportional to the initial ADP concentration.[9][12]

Strategic Workflow for Inhibitor Characterization

A multi-stage approach is essential to efficiently identify and characterize the activity of a novel compound. The workflow begins with a broad primary screen to identify potential kinase targets, followed by more focused secondary assays to confirm activity and quantify potency.

G cluster_0 Discovery & Screening cluster_1 Validation & Characterization A Compound Preparation (this compound) B Primary Screen (Single High Concentration vs. Kinase Panel) A->B C Hit Identification (>50% Inhibition Threshold) B->C D IC50 Determination (Dose-Response Assay) C->D Advance Hits E Selectivity Profiling (Comparison of IC50 values) D->E F Mechanism of Action (MoA) (ATP Competition Assay) D->F

Caption: Overall workflow for kinase inhibitor discovery and characterization.

Protocol 1: Primary Screening Against a Kinase Panel

Objective: To identify potential kinase targets of this compound by screening it at a single, high concentration against a diverse panel of kinases.

Rationale: A primary screen at a concentration of 10 µM is a standard starting point in drug discovery to identify compounds with meaningful activity.[13][14] The kinase panel should be selected to represent different branches of the human kinome to provide a broad overview of the compound's potential activity and selectivity.

Materials:

  • This compound (Test Compound)

  • DMSO (Vehicle)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Recombinant Kinases and their corresponding substrates (e.g., a panel covering tyrosine and serine/threonine kinases)

  • Kinase-specific reaction buffer (1X)

  • ATP

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100 µM working solution in kinase reaction buffer. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • Assay Plate Setup:

    • No-Enzyme Control: 2.5 µL kinase buffer + 2.5 µL kinase buffer.

    • Vehicle Control (0% Inhibition): 2.5 µL of kinase/substrate mix + 2.5 µL of vehicle (kinase buffer with equivalent DMSO concentration as the test compound).

    • Test Compound: 2.5 µL of kinase/substrate mix + 2.5 µL of the test compound solution (final concentration will be 10 µM).

  • Kinase Reaction Initiation: Add 5 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km(ATP) for each specific kinase, if known.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Optimize incubation time based on the specific kinase's activity to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

Hit Criteria: A compound demonstrating >50% inhibition is typically considered a "hit" and prioritized for further analysis.

Protocol 2: IC50 Determination

Objective: To quantify the potency of the test compound against "hit" kinases by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a critical measure of a compound's potency and is essential for structure-activity relationship (SAR) studies and for comparing different inhibitors.[1][15] This protocol uses a serial dilution of the compound to determine the concentration range over which it inhibits the kinase.

Procedure:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in kinase buffer starting from a top concentration of 100 µM. Include a vehicle-only control.

  • Assay Setup: Follow the same steps as the primary screen, but instead of a single concentration, add 2.5 µL of each concentration from the dilution series to the respective wells containing the kinase/substrate mix.

  • Reaction, Detection, and Data Acquisition: Proceed with the ADP-Glo™ assay protocol as described above (steps 3-7 in Protocol 1).

  • Data Analysis:

    • Convert the raw luminescence data to percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation:

Summarize the results for all tested "hit" kinases in a clear, tabular format.

Kinase TargetIC50 (µM)Hill Slope
Kinase A0.151.10.99
Kinase B2.30.90.98
Kinase C> 50N/AN/A

This table presents hypothetical data for illustrative purposes.

Follow-Up Studies: Elucidating the Mechanism of Action (MoA)

Objective: To determine if the compound inhibits the kinase by competing with ATP or by binding to another site (non-ATP competitive or allosteric).

Rationale: Understanding the MoA is crucial for lead optimization. ATP-competitive inhibitors bind to a highly conserved pocket, which can lead to off-target effects.[16][17] Non-ATP-competitive inhibitors often offer a path to greater selectivity.[17] The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases, whereas the IC50 of a non-ATP-competitive inhibitor will remain largely unaffected.[16][18]

Method:

  • Perform the IC50 determination assay (Protocol 2) under multiple, fixed ATP concentrations. A common practice is to test at 0.1x, 1x, and 10x the Km(ATP) value for the specific kinase.[16]

  • Calculate the IC50 value for the compound at each ATP concentration.

  • Analysis:

    • ATP-Competitive: A significant rightward shift (increase) in the IC50 value is observed as the ATP concentration increases.

    • Non-ATP-Competitive: The IC50 value remains relatively constant across all ATP concentrations.

G cluster_0 ATP-Competitive Inhibition cluster_1 Non-ATP-Competitive Inhibition A Kinase Active Site ATP Binding Pocket Substrate Site I1 Inhibitor I1->A:atp Binds Here ATP ATP ATP->A:atp Competes for Binding B Kinase ATP Binding Pocket Substrate Site Allosteric Site I2 Inhibitor I2->B:allo Binds Here

Caption: Binding modes for ATP-competitive vs. non-competitive inhibitors.

Conclusion

This application note provides a systematic and robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a universal, high-throughput assay for primary screening, followed by detailed IC50 determination and mechanism of action studies, researchers can efficiently identify novel kinase targets and generate the high-quality data necessary to advance promising compounds in the drug discovery pipeline.

References

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central, National Institutes of Health. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central, National Institutes of Health. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, AACR Journals. Available at: [Link]

  • Non-ATP competitive protein kinase inhibitors. PubMed, National Institutes of Health. Available at: [Link]

  • (PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed, National Institutes of Health. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. Available at: [Link]

  • Universal Tyrosine Kinase Assay Kit. Takara Bio. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. PubMed, National Institutes of Health. Available at: [Link]

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed, National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the use of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile as a research chemical, including detailed application notes and protocols for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Executive Summary & Forward-Looking Statement

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structure is a composite of several pharmacologically relevant functional groups: a quinoline core, a nitrile group, a nitro group, and a 4-hydroxy moiety, which suggests a rich potential for biological activity. The quinoline ring system is a foundational structure in numerous approved drugs, known for its ability to interact with a wide range of biological targets.[1][2] This document serves as a foundational guide for researchers initiating studies with this compound. It provides a profile of the molecule, outlines potential research applications based on structure-activity relationships derived from closely related analogs, and furnishes detailed, self-validating protocols for preliminary investigation. The applications detailed herein are primarily focused on its potential as a kinase inhibitor and DNA intercalating agent, activities frequently associated with the quinoline-3-carbonitrile and nitro-aromatic scaffolds, respectively.[1][3]

Compound Profile: Structure, Properties, and Handling

Molecular Architecture

The structure of this compound combines several key features that inform its potential biological activity:

  • Quinoline Core : A planar, bicyclic aromatic system known to be a versatile scaffold in drug discovery.[4]

  • 4-Hydroxy Group : This group can participate in hydrogen bonding within enzyme active sites and exists in tautomeric equilibrium with the 4-oxo form.

  • 3-Carbonitrile Group : An electron-withdrawing group that can act as a hydrogen bond acceptor and enhances the electrophilicity of the quinoline ring system.[3]

  • 6-Nitro Group : A strong electron-withdrawing group that contributes to the molecule's redox reactivity and potential for DNA interaction.[3]

  • 7-Methoxy Group : This group influences the compound's lipophilicity and metabolic stability.

Physicochemical & Predicted Pharmacokinetic Parameters

Experimental data for this specific molecule is not widely available. The following parameters are calculated or inferred based on its structure and data from similar compounds.

PropertyPredicted Value / CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₁H₇N₃O₄Defines the elemental composition and exact mass.
Molecular Weight 245.19 g/mol Falls well within the typical range for small molecule drugs (<500 Da), suggesting potential for good oral bioavailability.[3]
LogP (Partition Coeff.) ~1.5 - 2.0 (Calculated)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.[3]
Topological Polar Surface Area (TPSA) 118.8 ŲSuggests the potential for good cell permeability and oral absorption.
Hydrogen Bond Donors 1 (from the hydroxy group)Influences solubility and binding interactions with target proteins.
Hydrogen Bond Acceptors 7 (from nitro, carbonyl, ether, and nitrile groups)Key determinant of target binding affinity and specificity.
Aqueous Solubility Predicted to be lowThe nitro and carbonitrile groups reduce solubility; requires organic solvents like DMSO for stock solutions.[3]
Storage and Handling
  • Formulation : For in vitro experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Safety : The compound should be handled in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The nitro-aromatic functional group warrants caution, as compounds in this class can have toxicological liabilities.

Potential Research Application I: Kinase Inhibition

Scientific Rationale : The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for inhibiting tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR).[1] Analogs have also demonstrated potent inhibition of Src family kinases.[3] The 4-hydroxy group of the title compound can mimic the hydrogen bonding interactions of the aniline N-H in these established inhibitors, making kinase inhibition a primary hypothesis to investigate.

Proposed Experimental Workflow: Kinase Inhibitor Screening

This workflow outlines a tiered approach, starting with broad screening and moving towards specific cellular validation.

G start Prepare Compound Stock (10 mM in DMSO) biochem_assay Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo™) start->biochem_assay ic50 Secondary Screen: IC50 Determination (Dose-Response) biochem_assay->ic50 Active? selectivity Selectivity Profiling: Kinase Panel Screen ic50->selectivity cell_prolif Cellular Assay: Proliferation/Viability (e.g., MTT, CellTiter-Glo®) ic50->cell_prolif end_point Data Analysis & Hit Validation selectivity->end_point target_engagement Mechanism of Action: Target Engagement Assay (Western Blot for p-Kinase) cell_prolif->target_engagement Potent? target_engagement->end_point

Caption: Workflow for evaluating a novel compound as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase (e.g., EGFR) using a luminescence-based ATP-to-ADP conversion assay.

Principle : The amount of ADP produced in the kinase reaction is directly proportional to kinase activity. The ADP is converted back to ATP, which is then used by luciferase to generate a light signal. An inhibitor will reduce ADP formation, leading to a lower light signal.

Materials :

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound ("Test Compound")

  • Known kinase inhibitor (e.g., Gefitinib for EGFR) as a positive control

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure :

  • Compound Preparation :

    • Perform a serial dilution of the Test Compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 100 µM final concentration.

    • Prepare dilutions for the positive control (Gefitinib) in parallel.

    • Causality: A serial dilution is crucial for generating a dose-response curve to accurately calculate the IC50. DMSO is the standard solvent for hydrophobic small molecules.

  • Kinase Reaction Setup :

    • In each well of a white assay plate, add the components in the following order:

      • 2.5 µL of Kinase Buffer

      • 1 µL of Test Compound dilution (or DMSO/positive control)

      • 1.5 µL of kinase/substrate/ATP mixture.

    • Self-Validation: Include "No Kinase" wells (add buffer instead of kinase) as a background control and "Vehicle" wells (DMSO only) to represent 100% kinase activity.

  • Incubation :

    • Gently mix the plate and incubate at room temperature for 60 minutes.

    • Causality: This incubation period allows the enzymatic reaction to proceed to a point where inhibition can be robustly measured without depleting the substrate.

  • ADP-Glo™ Reagent Addition :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition :

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Plot the % Inhibition against the logarithm of the Test Compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Research Application II: DNA Intercalation & Damage

Scientific Rationale : The planar quinoline core is a classic DNA intercalating scaffold. Furthermore, nitro-aromatic compounds are known to generate radical species under reductive conditions within cells, which can lead to DNA strand breaks.[3] This dual potential makes the compound an interesting candidate for investigation as a DNA-targeting agent, a mechanism common to many chemotherapeutics.

Protocol: Ethidium Bromide-DNA Fluorescence Displacement Assay

Principle : Ethidium bromide (EtBr) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into the DNA double helix. A compound that also intercalates into DNA will compete with EtBr for binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence.

Materials :

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr) solution

  • Tris-EDTA (TE) buffer (pH 7.4)

  • Test Compound

  • Known DNA intercalator (e.g., Doxorubicin) as a positive control

  • Quartz cuvettes

  • Fluorometer

Procedure :

  • Preparation :

    • Prepare a solution of ctDNA in TE buffer and determine its concentration by measuring the absorbance at 260 nm.

    • Prepare a solution of EtBr in TE buffer.

    • Create a ctDNA-EtBr complex solution by mixing ctDNA and EtBr in TE buffer and incubating for 30 minutes. The final concentrations should be optimized, but a starting point is 50 µM (base pairs) for DNA and 5 µM for EtBr.

  • Fluorescence Titration :

    • Place 2 mL of the ctDNA-EtBr complex solution into a quartz cuvette.

    • Set the fluorometer to the excitation and emission wavelengths for EtBr (e.g., Ex: 520 nm, Em: 600 nm).

    • Record the initial fluorescence intensity (F₀).

  • Compound Addition :

    • Add small aliquots (e.g., 2-10 µL) of a concentrated stock solution of the Test Compound to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new fluorescence intensity (F).

    • Causality: Stepwise addition allows for the construction of a binding curve, showing how fluorescence changes with increasing concentrations of the competitor compound.

  • Data Analysis :

    • Calculate the fluorescence quenching using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the Test Compound (quencher) and Ksv is the Stern-Volmer quenching constant.

    • A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single type of quenching mechanism. The slope (Ksv) provides a measure of the compound's DNA binding affinity.

    • Compare the Ksv value to that obtained for the positive control (Doxorubicin).

Concluding Remarks

This compound is a research chemical with significant untapped potential. The structural alerts within the molecule strongly suggest that kinase inhibition and DNA interaction are fruitful initial avenues of investigation. The protocols provided here offer robust, validated starting points for any research team aiming to characterize its biological activity. Successful validation of these or other activities could position this compound as a valuable lead structure for the development of novel therapeutics, particularly in oncology.

References

  • Vulcanchem. 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-.
  • Cirri, D., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • Singh, P., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to achieve the desired product with high purity and yield. The primary challenges lie in the regioselective nitration of the activated quinoline core and the cyclization to form the heterocyclic system. This guide provides insights into a plausible and robust synthetic strategy, highlighting critical steps and potential pitfalls.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a Gould-Jacobs type reaction to construct the 4-hydroxyquinoline-3-carbonitrile core, followed by a regioselective nitration. An alternative, and perhaps more controlled route, involves the nitration of a precursor aniline prior to the cyclization reaction. This guide will focus on the latter, as it offers better control over the final substitution pattern.

Synthetic Pathway A 3-Methoxy-4-acetamidoaniline B 3-Methoxy-4-acetamido-6-nitroaniline A->B Nitration C 4-Amino-5-methoxy-2-nitroaniline B->C Hydrolysis D Diethyl 2-cyano-3-(4-amino-5-methoxy-2-nitrophenyl)acrylate C->D Condensation E Ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate D->E Thermal Cyclization F This compound E->F Conversion to Nitrile

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1 & 2: Nitration of the Aniline Precursor and Hydrolysis

Question 1: I am getting a mixture of nitro-isomers during the nitration of 3-Methoxy-4-acetamidoaniline. How can I improve the regioselectivity for the desired 6-nitro product?

Answer: This is a common challenge due to the presence of two activating groups (-NHAc and -OMe) on the aniline ring.

  • Underlying Cause: The acetamido and methoxy groups are both ortho-, para-directing. This can lead to the formation of the undesired 2-nitro and 5-nitro isomers.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable product.

    • Choice of Nitrating Agent: Using a milder nitrating agent, such as a mixture of nitric acid in acetic anhydride, can sometimes provide better control over the reaction compared to the more aggressive nitric acid/sulfuric acid mixture.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for such nitrations and can help to moderate the reaction.[1]

    • Purification: Careful column chromatography after the nitration step is crucial to isolate the desired isomer before proceeding to the next step. A solvent system of ethyl acetate and hexanes is a good starting point for separation.

Question 2: The hydrolysis of the acetamido group in 3-Methoxy-4-acetamido-6-nitroaniline is incomplete or leads to decomposition.

Answer: Hydrolysis of the acetamido group requires careful selection of conditions to avoid side reactions.

  • Underlying Cause: The presence of the nitro group can make the molecule susceptible to nucleophilic attack or other side reactions under harsh hydrolytic conditions (either strongly acidic or basic).

  • Troubleshooting Steps:

    • Acid-Catalyzed Hydrolysis: Refluxing with dilute hydrochloric acid or sulfuric acid is a standard method. If decomposition is observed, try using a lower concentration of acid or a lower reaction temperature for a longer duration.

    • Base-Catalyzed Hydrolysis: While generally effective, strong basic conditions (e.g., concentrated NaOH) at high temperatures can lead to side reactions. Using a milder base like sodium carbonate in aqueous methanol might be a better alternative.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction closely. Over-refluxing can lead to the formation of byproducts.

Step 3 & 4: Condensation and Cyclization (Gould-Jacobs Reaction)

Question 3: The condensation reaction between 4-Amino-5-methoxy-2-nitroaniline and diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) is giving a low yield.

Answer: Low yields in this step are often due to the reduced nucleophilicity of the aniline and steric hindrance.

  • Underlying Cause: The electron-withdrawing nitro group deactivates the amino group, making it a weaker nucleophile. Steric hindrance from the adjacent methoxy group can also slow down the reaction.

  • Troubleshooting Steps:

    • Reaction Conditions: This condensation often benefits from heating. Running the reaction in a solvent like ethanol or toluene at reflux can improve the yield.

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the reaction.

    • Removal of Byproducts: The reaction produces ethanol. Removing it from the reaction mixture, for example by using a Dean-Stark apparatus if using toluene as a solvent, can drive the equilibrium towards the product.

Question 4: The thermal cyclization to form the 4-hydroxyquinoline ring is not proceeding to completion or is resulting in charring and decomposition.

Answer: The high temperatures required for this cyclization can be problematic.[2]

  • Underlying Cause: The Gould-Jacobs cyclization is a thermally driven pericyclic reaction that often requires temperatures in the range of 240-260 °C.[3] At these temperatures, organic molecules, especially those with nitro groups, can be prone to decomposition.

  • Troubleshooting Steps:

    • High-Boiling Solvent: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the necessary temperature and to ensure even heat distribution.[3]

    • Temperature and Time Optimization: It is critical to find the optimal balance between reaction temperature and time. A slightly lower temperature for a longer duration may give a better yield with less decomposition than a very high temperature for a short period.

    • Microwave-Assisted Synthesis: Microwave irradiation can be an effective alternative to conventional heating, as it can significantly reduce the reaction time and often leads to cleaner reactions and higher yields.[2]

Parameter Conventional Heating Microwave-Assisted Heating
Temperature 240-260 °C250-300 °C
Reaction Time 30-60 minutes5-15 minutes
Typical Yield ModerateOften Higher
Side Reactions Prone to charringReduced side reactions

Table 1: Comparison of Conventional and Microwave-Assisted Heating for Gould-Jacobs Cyclization.

Step 5: Conversion to the 3-Carbonitrile

Question 5: I am having difficulty converting the ethyl 4-hydroxy-7-methoxy-6-nitroquinoline-3-carboxylate to the final 3-carbonitrile product.

Answer: This transformation can be challenging. A more direct approach is to use a malonate derivative that already contains the nitrile group in the condensation step. If you are starting with the 3-carboxylate, here are some strategies:

  • Underlying Cause: The conversion of an ester to a nitrile is a multi-step process and can be low-yielding.

  • Recommended Approach: Use a Cyanomalonate Derivative:

    • Instead of diethyl ethoxymethylenemalonate, use ethyl (ethoxymethylene)cyanoacetate in the condensation step with 4-Amino-5-methoxy-2-nitroaniline. This will directly lead to the formation of the 3-carbonitrile derivative upon cyclization, bypassing the need for a separate conversion step. This is a more atom-economical and efficient route.

Alternative Step 3 cluster_0 Condensation cluster_1 Thermal Cyclization A 4-Amino-5-methoxy-2-nitroaniline C Intermediate Adduct A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D This compound C->D

Caption: A more direct route to the target molecule using a cyanomalonate derivative.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity if I choose to nitrate 4-hydroxy-7-methoxyquinoline-3-carbonitrile directly?

A1: Direct nitration of the pre-formed quinoline ring system is challenging due to the competing directing effects of the substituents. The hydroxyl group at position 4 and the methoxy group at position 7 are both strongly activating and ortho-, para-directing. This would likely lead to a mixture of the 6-nitro and 8-nitro isomers. Separating these isomers can be difficult. Therefore, the strategy of nitrating the aniline precursor before cyclization is generally preferred for better regiochemical control.

Q2: What are the best practices for purifying the final product, this compound?

A2: The final product is likely to be a solid with limited solubility in common organic solvents.

  • Recrystallization: If a suitable single solvent can be found (e.g., DMF, DMSO, or a high-boiling alcohol), recrystallization is a good option. A mixed solvent system, such as DMF/water or ethanol/water, might also be effective.

  • Trituration: Washing the crude product with a solvent in which it is poorly soluble (e.g., hot ethanol or diethyl ether) can help to remove more soluble impurities.

  • Column Chromatography: If the product is sufficiently soluble, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, would likely be required.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Nitration: Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and can be explosive if not controlled properly. Always perform the reaction in an ice bath with slow, dropwise addition of the nitrating mixture. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, and work in a well-ventilated fume hood.

  • High-Temperature Cyclization: The use of high-boiling solvents like diphenyl ether requires a properly set up apparatus to avoid fire hazards and to handle the hot oil safely. Ensure that the heating mantle is controlled by a thermostat and that the glassware is free of cracks.

  • Cyanide Compounds: If using cyanide-containing reagents, be aware of their extreme toxicity. Handle them with appropriate care and have a cyanide poisoning antidote kit available.

Q4: How can I confirm the structure of the final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the hydroxyl proton. The coupling patterns of the aromatic protons can help to confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the quinoline core, the nitrile carbon, and the methoxy carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the -OH, -C≡N, and -NO₂ functional groups.

By carefully considering the challenges outlined in this guide and implementing the proposed troubleshooting strategies, researchers can increase their success rate in the synthesis of this compound.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. [Link]

  • Wolański, M., & Kaczor, A. A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5348. [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(9), 3249–3253. [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991. [Link]

  • Balci, M. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 556-561. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Nitration of 7-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the nitration of 7-methoxyquinoline. Our focus is on understanding and controlling the formation of side products to improve the yield and purity of the desired 8-nitro-7-methoxyquinoline.

Overview: The Electrophilic Nitration of 7-Methoxyquinoline

The nitration of 7-methoxyquinoline is a classic electrophilic aromatic substitution (SEAr) reaction. The goal is typically the regioselective introduction of a nitro group (-NO2) onto the quinoline scaffold. The reaction is governed by the interplay of the directing effects of the heterocyclic system and the powerful activating methoxy substituent.

Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring to electrophilic attack, directing the substitution to the benzene ring.[1][2] The methoxy group at the 7-position is a strong ortho, para-director, strongly activating the C6, C8, and C5 positions. The convergence of the quinoline ring's natural preference for substitution at C5 and C8 with the methoxy group's strong activation at C8 makes 8-nitro-7-methoxyquinoline the expected major product.

However, the subtle balance of these electronic effects can be disrupted by reaction conditions, leading to a variety of side products. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs
Q1: My main product is correct, but I have a significant isomeric byproduct. What is it and why did it form?

Answer: The most common isomeric byproduct is 5-nitro-7-methoxyquinoline .

Causality: The formation of this isomer is a direct result of the competing electronic directing effects within the molecule.

  • Quinoline's Inherent Reactivity: Electrophilic attack on the quinolinium ion generally favors the 5- and 8-positions.[1][3]

  • Para-Directing Effect: The 7-methoxy group is a powerful activating group and directs electrophiles to its ortho (C6, C8) and para (C5) positions.[4]

  • Competition: While the ortho-directing effect to C8 is strong, the para-directing effect to C5 is also significant. The C5 position is electronically activated by the methoxy group and is also a favored position for substitution on the quinoline nucleus itself.

Therefore, a mixture of 8-nitro and 5-nitro isomers is frequently observed. The ratio between them is highly dependent on reaction conditions.

Q2: My reaction turned very dark, and the workup yielded a low recovery of a tarry, intractable material. What went wrong?

Answer: This is indicative of oxidation and/or uncontrolled polynitration.

Causality:

  • Oxidation: The nitrating mixture (concentrated nitric and sulfuric acids) is a potent oxidizing agent.[5] The 7-methoxyquinoline ring is electron-rich and thus highly susceptible to oxidation, especially at elevated temperatures. This process often leads to complex, high-molecular-weight polymeric materials (tar).

  • Polynitration: The initial product, 8-nitro-7-methoxyquinoline, is still an activated aromatic system. Although the nitro group is deactivating, the methoxy group's powerful activating effect can promote a second nitration, leading to dinitro products (e.g., 5,8-dinitro-7-methoxyquinoline). This is particularly problematic if the temperature is not strictly controlled or if an excess of the nitrating agent is used. Studies on the related 8-hydroxyquinoline show that dinitration can occur readily.[6]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0°C during the addition of the nitrating agent. A runaway exothermic reaction is a primary cause of byproduct formation.[7]

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline in sulfuric acid. This allows the heat generated to dissipate and prevents localized temperature spikes.

  • Stoichiometry: Use a carefully measured, slight excess of nitric acid. A large excess will significantly increase the likelihood of polynitration and oxidation.

Q3: How can I improve the regioselectivity to favor the 8-nitro product over the 5-nitro isomer?

Answer: Optimizing reaction conditions to exploit subtle differences in activation energies is key.

Causality: The formation of the transition state leading to the 8-nitro isomer is generally favored due to the strong ortho-directing influence of the methoxy group. However, the transition state for the 5-nitro isomer is close in energy. Lowering the reaction temperature typically increases selectivity.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., -10°C to -5°C) can provide the kinetic control needed to favor the formation of the thermodynamically preferred 8-nitro isomer.

  • Choice of Nitrating Agent: While mixed acid is standard, exploring alternative nitrating systems could offer different selectivity profiles. However, for this specific substrate, temperature and addition rate remain the most critical and accessible parameters to adjust.

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathway and the formation of key side products.

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products A 7-Methoxyquinoline R HNO₃ / H₂SO₄ P1 8-Nitro-7-methoxyquinoline (Major Product) R->P1  Major Pathway (Ortho-attack) P2 5-Nitro-7-methoxyquinoline (Major Side Product) R->P2  Side Pathway (Para-attack) P3 Dinitro Products & Oxidation Byproducts (Tar) R->P3  Uncontrolled Conditions (High Temp / Excess Reagent)

Caption: Reaction pathways in the nitration of 7-methoxyquinoline.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of 8-nitro-7-methoxyquinoline while minimizing common side products. It is adapted from established procedures for the nitration of substituted quinolines.[7][8]

Safety Precautions: This procedure uses highly corrosive and oxidizing acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

Workflow Diagram:

Workflow start Start step1 1. Dissolve 7-methoxyquinoline in cold conc. H₂SO₄ start->step1 step2 2. Prepare nitrating mixture (HNO₃/H₂SO₄) in separate flask and cool to 0°C step1->step2 step3 3. Add nitrating mixture dropwise to quinoline solution at ≤ 0°C step2->step3 step4 4. Stir at 0°C for 30-60 min (Monitor by TLC) step3->step4 step5 5. Quench reaction by pouring slowly onto crushed ice step4->step5 step6 6. Neutralize with aq. NH₄OH or Na₂CO₃ to precipitate product step5->step6 step7 7. Isolate crude product by vacuum filtration step6->step7 step8 8. Purify by recrystallization or column chromatography step7->step8 end End step8->end

Caption: Experimental workflow for the synthesis of 8-nitro-7-methoxyquinoline.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 7-methoxyquinoline (1.0 eq). Cool the flask in an ice/salt bath to -5°C.

  • Dissolution: Slowly add concentrated sulfuric acid (approx. 3-4 mL per gram of quinoline) while stirring, ensuring the temperature does not exceed 5°C. Stir until a clear solution is obtained.

  • Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 mL per gram of quinoline) while cooling in an ice bath.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred quinoline solution. Meticulously maintain the internal reaction temperature at or below 0°C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a base such as aqueous ammonium hydroxide or a saturated sodium carbonate solution until the product precipitates completely. Check the pH to ensure it is neutral or slightly basic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Purification: The crude product is a mixture of isomers.

    • Recrystallization: Attempt recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. This may be sufficient if one isomer is present in a large excess.

    • Column Chromatography: For complete separation of the 5-nitro and 8-nitro isomers, silica gel column chromatography is recommended.[9] A solvent system such as ethyl acetate/hexane should provide adequate separation.

Product & Side Product Summary
CompoundRoleTypical OutcomeIdentification Notes
8-Nitro-7-methoxyquinoline Desired ProductMajor product under controlled conditions.Characterized by ¹H NMR, ¹³C NMR, and MS.
5-Nitro-7-methoxyquinoline Isomeric Side ProductMost common impurity. Amount varies with temperature.Different TLC Rf value. Distinct NMR spectrum.
Dinitro compounds Over-reaction ProductFormed at higher temperatures or with excess nitrating agent.Higher molecular weight in MS.
Oxidation Products DecompositionAppear as dark, tarry material.Insoluble, complex mixture. Difficult to characterize.
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, Fifth Edition. John Wiley & Sons, Ltd.
  • Larock, R. C. (1999).
  • Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Fakhraian, H. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • Urbanski, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron.
  • IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

  • Nitration. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Polysubstituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of regioselectivity in the synthesis of polysubstituted quinolines. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling isomeric outcomes in classical quinoline syntheses. Here, we dissect common problems, explain the underlying mechanistic principles, and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of quinoline preparation.[2][3] However, when using an unsymmetrical ketone, regioselectivity becomes a primary concern.[1][4][5]

Q: I'm performing a Friedländer synthesis with 2-aminobenzophenone and 2-butanone, but I'm getting a mixture of the 2-ethyl-4-phenylquinoline and 2,3-dimethyl-4-phenylquinoline. How can I favor the 2-ethyl product?

A: This is a classic regioselectivity problem arising from the two possible enolizable α-methylene groups in 2-butanone. [6] The reaction can proceed via condensation at either the methyl (CH₃) or the methylene (CH₂) group adjacent to the carbonyl. To control this, you must influence which nucleophilic carbon attacks the 2-aminobenzophenone.

Causality & Mechanistic Insight: The reaction can initiate in two ways: (1) an aldol condensation followed by cyclization, or (2) Schiff base formation followed by an intramolecular aldol-type reaction.[2][7][8] The regioselectivity is determined by the relative rates of enolate (or enamine) formation at the two α-positions and their subsequent attack. The methylene position is sterically more hindered but thermodynamically more stable, while the methyl position is sterically accessible and often kinetically favored.

Troubleshooting & Optimization Strategies:

  • Catalyst Control is Key: This is your most powerful tool. While traditional acid or base catalysis often gives mixtures, specific catalysts can provide excellent regiocontrol.[2][4][9]

    • Amine Catalysis for 2-Substitution: Employing cyclic secondary amine catalysts, such as pyrrolidine , selectively activates the methyl group of the ketone. This directs the reaction to favor the formation of the 2-substituted (in this case, 2-ethyl) quinoline.[6][10] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has shown even higher reactivity and selectivity.[10]

    • Lewis Acids & Ionic Liquids: Certain Lewis acids and ionic liquids have also been reported to enhance regioselectivity.[4][6] For example, an ionic liquid like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can promote regiospecific synthesis.[6]

  • Substrate Modification: If catalyst screening is insufficient, modify the ketone. Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons can completely block one reaction pathway, yielding a single product.[4][6][11]

  • Reaction Condition Optimization:

    • Temperature: Higher reaction temperatures have been shown to increase regioselectivity in favor of the 2-substituted product in amine-catalyzed reactions.[6][10]

    • Slow Addition: A gradual, slow addition of the methyl ketone to the reaction mixture can significantly improve the isomeric ratio.[6][10]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13][14] When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to a mixture of regioisomers upon cyclization.

Q: My Combes reaction between m-anisidine and benzoylacetone is producing both 7-methoxy-2-methyl-4-phenylquinoline and 5-methoxy-2-methyl-4-phenylquinoline. How do I control the cyclization position on the aniline ring?

A: The regiochemical outcome in the Combes synthesis is a delicate interplay between steric and electronic effects during the rate-determining electrophilic aromatic annulation (ring closure) step. [12]

Causality & Mechanistic Insight: After the initial condensation of the aniline with the β-diketone to form an enamine intermediate, the molecule undergoes an acid-catalyzed intramolecular cyclization.[12] The protonated enamine acts as an electrophile, and the aniline ring acts as the nucleophile. The cyclization will preferentially occur at the most nucleophilic (electron-rich) and sterically accessible position on the aniline ring.

Troubleshooting & Optimization Strategies:

  • Analyze Substituent Effects:

    • Electronic Effects: The methoxy group (-OCH₃) on m-anisidine is an ortho-, para-directing activator. It enhances the nucleophilicity of the C2, C4, and C6 positions. Cyclization will favor attack from one of these activated positions.

    • Steric Hindrance: The cyclization is sensitive to steric bulk.[12] Attack at the C2 position (ortho to both the amino and methoxy groups) is highly sterically hindered. Therefore, cyclization will occur at either C4 or C6. The formation of the 7-methoxy vs. 5-methoxy product depends on which of these sites is favored.

  • Modify Substituents to Direct Cyclization:

    • To favor a specific isomer, you can strategically alter the substituents. For instance, increasing the steric bulk of the R group on the diketone has been shown to favor the formation of 2-substituted quinolines over 4-substituted ones in certain systems.[12]

    • Using an aniline with a blocking group at one of the potential cyclization positions can force the reaction to proceed at the desired site.

  • Catalyst and Solvent: While less documented for regiocontrol in the Combes reaction compared to the Friedländer synthesis, systematic screening of the acid catalyst (e.g., H₂SO₄, PPA, PTSA) and solvent can sometimes influence the product ratio.[1][13]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under strong acid catalysis.[15][16] The regioselectivity is dictated by the initial addition pathway of the aniline to the unsaturated system.

Q: I am attempting to synthesize a 4-substituted quinoline using the Doebner-von Miller reaction, but I consistently isolate the 2-substituted regioisomer as the major product. How can I reverse this selectivity?

A: The standard Doebner-von Miller reaction strongly favors 2-substituted quinolines because the mechanism typically proceeds via a 1,4-conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. [17][18] To achieve the 4-substituted product, you must force the reaction through a different mechanistic pathway.

Causality & Mechanistic Insight: There are two competing primary pathways:

  • 1,4-Conjugate Addition: The aniline nitrogen attacks the β-carbon of the unsaturated system. Subsequent cyclization and oxidation lead to the 2-substituted quinoline. This is the kinetically favored and most common pathway.[17][18]

  • 1,2-Addition: The aniline nitrogen attacks the carbonyl carbon directly to form a Schiff base (imine). Intramolecular electrophilic attack onto the aniline ring, followed by oxidation, yields the 4-substituted quinoline.[17]

Troubleshooting & Optimization Strategies:

  • Substrate Selection is Crucial for Reversal: To favor the 1,2-addition pathway and obtain the 4-substituted quinoline, the key is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner.[17][19]

  • Use Trifluoroacetic Acid (TFA): When using these specific α-ketoesters, employing trifluoroacetic acid (TFA) as both the catalyst and solvent has been shown to effectively promote the 1,2-addition mechanism, leading to a reversal of the standard regiochemistry.[17][19]

  • Avoid Tar Formation: A major side reaction in this synthesis is the acid-catalyzed polymerization of the unsaturated carbonyl compound.[20][21] To mitigate this:

    • Consider a biphasic reaction medium to sequester the carbonyl compound.[17][20]

    • Perform a slow, portion-wise addition of the carbonyl reactant to the acidic aniline solution.[17][21]

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines (quinolones).[22][23] Remarkably, the regioselectivity between the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product) can be controlled by temperature.[24][25][26]

Q: My Conrad-Limpach reaction of aniline and ethyl acetoacetate is giving me a mixture of 4-methyl-2-quinolone and 2-methyl-4-quinolone. How do I obtain a single isomer?

A: This is a classic example of kinetic versus thermodynamic control. The regioselectivity depends on which carbonyl group of the β-ketoester the aniline initially attacks.

Causality & Mechanistic Insight:

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic keto-carbonyl group, which is a reversible process. Subsequent cyclization leads to the 4-hydroxyquinoline (which tautomerizes to the 4-quinolone).[24]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., ~140 °C), the reaction is under thermodynamic control.[22][24] While the initial attack at the ketone is faster and reversible, the attack at the less reactive ester carbonyl is slower but irreversible, forming a stable β-keto anilide intermediate. This intermediate then cyclizes to form the thermodynamically preferred 2-hydroxyquinoline (2-quinolone).[22][24]

Troubleshooting & Optimization Strategies:

  • For 4-Hydroxyquinolines (Conrad-Limpach Product):

    • Maintain low to moderate reaction temperatures during the initial condensation step to favor the kinetically controlled attack at the ketone.

    • The subsequent cyclization step often requires high heat (~250 °C) in an inert solvent like mineral oil to proceed efficiently.[22]

  • For 2-Hydroxyquinolines (Knorr Product):

    • Run the initial condensation at a high temperature (~140 °C or higher) to favor the irreversible, thermodynamically controlled attack at the ester carbonyl.[22]

General Troubleshooting Workflow

When faced with poor regioselectivity, a systematic approach is essential. The following workflow provides a logical sequence for optimization.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis A Problem: Mixture of Regioisomers B Identify Reaction Type (Friedländer, Combes, etc.) A->B C Analyze Substrates (Symmetry, Sterics, Electronics) B->C D Strategy 1: Catalyst Screening C->D Begin Optimization E Strategy 2: Modify Reaction Conditions (Temp, Solvent, Addition Rate) D->E F Strategy 3: Substrate Modification (Directing/Blocking Groups) E->F G Analyze Product Ratio (NMR, GC, LC-MS) F->G H Desired Selectivity Achieved? G->H H->D No, Iterate I Isolate & Characterize Final Product H->I Yes J J I->J END

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity in quinoline synthesis.

Data Summary: Catalyst Effects on Friedländer Regioselectivity

The choice of catalyst can dramatically alter the outcome of the reaction. Below is a summary of typical results observed in the reaction of a 2-aminoaryl aldehyde with an unsymmetrical methyl ketone.

Catalyst TypeTypical ConditionsPredominant RegioisomerSelectivity (Approx. Ratio)Reference
Traditional Base (KOH) Reflux in EthanolMixture of Isomers~50:50 to 70:30[27]
Traditional Acid (PTSA) Reflux in TolueneMixture of IsomersVaries, often poor[2][3]
Pyrrolidine (Amine) High Temp, Slow Addition2-Substituted≥84:16[6][10]
TABO (Bicyclic Amine) High Temp, Slow Addition2-Substituted≥90:10[10]
Ionic Liquid ([Hbim]BF₄) Neat, 120 °C2-SubstitutedHighly Selective[6]

Experimental Protocol: Regioselective Friedländer Synthesis of 2-Ethyl-4-phenylquinoline

This protocol details a pyrrolidine-catalyzed method to selectively synthesize the 2-substituted quinoline from 2-aminobenzophenone and 2-butanone.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Pyrrolidine (0.2 mmol, 14.2 mg, 16.7 µL)

  • 2-Butanone (3.0 mmol, 216.3 mg, 268 µL)

  • High-boiling point solvent (e.g., Toluene or Xylene, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol) and the solvent (5 mL).

  • Catalyst Addition: Add pyrrolidine (0.2 mmol) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110-140 °C depending on solvent).

  • Slow Addition of Ketone: Using a syringe pump, add 2-butanone (3.0 mmol) dropwise to the refluxing solution over a period of 4-6 hours. This slow addition is critical for achieving high regioselectivity.[6][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Analysis & Purification:

    • Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[1]

    • Purify the desired product (2-ethyl-4-phenylquinoline) by column chromatography on silica gel.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. Retrieved from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedlander quinoline synthesis. (n.d.). Química Organica.org. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Doebner-Miller reaction. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. (2006). PubMed. Retrieved from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. Retrieved from [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthèse de la quinoléine : Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

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Overcoming solubility issues of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. This resource, curated by our team of application scientists, is designed to provide in-depth troubleshooting for solubility issues commonly encountered with this compound in various assay formats. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

A1: Understanding the molecular structure is the first step in troubleshooting solubility. The compound has several functional groups that dictate its physicochemical behavior:

  • Quinoline Core: A bicyclic aromatic system that contributes to the compound's hydrophobicity.[1]

  • Nitro Group (-NO₂): This electron-withdrawing group, along with the carbonitrile moiety, significantly reduces solubility in aqueous media.[1]

  • Hydroxy Group (-OH): Located at position 4, this group can act as a hydrogen bond donor and introduces acidity, with an estimated pKa between 8 and 10.[1] This suggests that the compound's charge state, and therefore its solubility, will be pH-dependent.[2][3]

  • Carbonitrile Group (-C≡N): This group enhances electrophilicity and can act as a hydrogen bond acceptor.[1]

  • Methoxy Group (-OCH₃): While the related 1-methylethoxy group is noted to enhance lipophilicity, the methoxy group also contributes to this property.[1]

The combination of a large hydrophobic core with polar, ionizable, and electron-withdrawing groups results in a compound that is expected to have low aqueous solubility.[4]

A2: This is a classic and common challenge known as "compound precipitation" or "fall-out" when transitioning from a high-concentration organic stock (like DMSO) to an aqueous buffer.[5][6] DMSO is a powerful organic solvent capable of dissolving many compounds at high concentrations (e.g., 10 mM).[5][7] However, when this stock is diluted into an aqueous buffer for an assay, the final concentration of DMSO is typically low (e.g., <1%) to avoid interfering with the biological system.[5] At this point, the aqueous buffer may not be able to maintain the compound in solution, leading to precipitation. This can cause false-negatives or positives in your assay and damage liquid handling equipment.[5][6]

Troubleshooting Workflow:

Caption: Decision workflow for addressing compound precipitation.

To mitigate this, consider the following strategies, starting with the least disruptive to your assay system.

Troubleshooting Guides

Issue: Compound precipitates immediately upon dilution into the final assay buffer.

Underlying Cause: The aqueous buffer lacks the solvating power to keep the compound dissolved as the percentage of the primary organic solvent (DMSO) is drastically reduced.

Solutions & Step-by-Step Protocols:

1. The "Golden Rule": Never Dilute Directly into Pure Buffer

  • Protocol: Instead of adding a small volume of high-concentration DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions. First, dilute your DMSO stock into a mixture of your assay buffer and a higher percentage of an organic co-solvent. Then, perform subsequent dilutions to reach your final desired concentration and low organic solvent percentage. This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.

2. Assess DMSO Stock Integrity

  • Insight: Precipitation can sometimes occur within the high-concentration DMSO stock itself, especially after freeze-thaw cycles.[5][6]

  • Protocol:

    • Before use, visually inspect your DMSO stock solution for any crystals or cloudiness.

    • If particulates are observed, gently warm the vial to 37°C for 5-10 minutes and vortex to attempt redissolution.

    • Centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes.

    • Carefully pipette the supernatant for your experiment, avoiding the pellet. Note that the actual concentration of your stock may now be lower than the nominal concentration.

If optimizing the dilution protocol is insufficient, modifying the composition of the final assay buffer is the next logical step.

1. Utilizing Co-solvents

  • Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8][9] Common co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[10]

  • Experimental Protocol (Co-solvent Screening):

    • Prepare several small-scale batches of your final assay buffer, each containing a different co-solvent (e.g., Ethanol, PEG 400) at a range of concentrations (e.g., 1%, 2%, 5% v/v).

    • Crucially, run a parallel control experiment to determine the tolerance of your assay to each co-solvent at these concentrations.

    • Add your compound (from DMSO stock) to each co-solvent-containing buffer and a control buffer (with only DMSO).

    • Incubate under your standard assay conditions.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV).

Co-Solvent Typical Starting Concentration (%) Considerations
Ethanol1-5%Can denature some proteins at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated by many biological systems.
PEG 4001-10%Can increase viscosity; check for compatibility with liquid handlers.

2. pH Modification

  • Expertise & Experience: Since this compound has an acidic hydroxy group (estimated pKa ~8-10), its solubility is expected to increase at pH values above its pKa, where it will be deprotonated and exist as a more soluble salt.[1][3][11]

  • Experimental Protocol (pH Screening):

    • Determine the pH tolerance of your assay. Can it be performed at a slightly more alkaline pH (e.g., pH 8.0, 8.5) without compromising biological activity?

    • If so, prepare your assay buffer at a range of pH values within the tolerated range.

    • Measure the solubility of your compound in each buffer. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[2][12]

    • Self-Validation: Always measure the final pH of the saturated solution, as the compound itself can alter the buffer pH.

3. Employing Surfactants

  • Expertise & Experience: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used as they are less likely to denature proteins compared to ionic surfactants.[14]

  • Experimental Protocol (Surfactant Screening):

    • Select a non-ionic surfactant compatible with your assay (e.g., Tween® 80, Polysorbate 20).

    • Prepare assay buffers containing the surfactant at concentrations ranging from below to above its known CMC (e.g., 0.01% to 0.1% v/v).

    • Test the solubility of your compound in these buffers.

    • Trustworthiness: Be aware that surfactants can interfere with some assay readouts (e.g., fluorescence-based assays) or biological interactions. Run appropriate vehicle controls containing the surfactant alone.[15]

4. Using Cyclodextrins

  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[16][17] Beta-cyclodextrins (β-CD) and their chemically modified derivatives (e.g., HP-β-CD) are frequently used.[16]

  • Experimental Protocol (Cyclodextrin Screening):

    • Prepare stock solutions of a cyclodextrin (e.g., HP-β-CD) in your assay buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM).

    • Add your compound to these solutions and determine the solubility.

    • Authoritative Grounding: The stoichiometry of the inclusion complex (e.g., 1:1, 1:2 guest:host) can vary depending on the specific cyclodextrin and guest molecule.[18] Phase-solubility diagrams are the standard method for characterizing these interactions.

Caption: Choosing a solubilization strategy based on assay compatibility.

A3: Proper storage is critical to maintain the integrity and extend the shelf-life of your compound.[19]

  • Solid Form:

    • Store the lyophilized powder in a tightly sealed container at -20°C for long-term storage.[4]

    • Keep the container in a desiccator to protect it from moisture, which can degrade the compound over time.[4]

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming on the cold powder.

  • DMSO Stock Solutions:

    • Store stock solutions at -20°C or -80°C.[20]

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes.[20][21]

    • Ensure vials are tightly capped to prevent the hygroscopic DMSO from absorbing atmospheric water, which can lower the solubility of your compound.

References

  • 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-. Vulcanchem.
  • 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. Echemi.
  • 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Methylamine Supplier.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) . ACS Publications. [Link]

  • Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking . ScienceDirect. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs . PubMed Central. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions . ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . PubMed Central. [Link]

  • (PDF) Surfactants Solubility, Concentration and the other Formulations Effects on the Drug Release Rate From a Controlled-Release Matrix. ResearchGate. [Link]

  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights . ResearchGate. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? . ResearchGate. [Link]

  • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile . PubChem. [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs . PubMed. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . SciSpace. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water . ResearchGate. [Link]

  • Studies of Drug-Surfactant Interactions . UCL Discovery. [Link]

  • How to Handle Research Compounds Safely . Maxed Out Compounds. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality . CORE. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . In-vent. [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures . ACS Publications. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions . Sci-Hub. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) . PubMed. [Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations . MDPI. [Link]

  • Solubility enhancement of cox-2 inhibitors using various solvent systems . Semantic Scholar. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim . PubMed Central. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach . Journal of Pharmaceutical Negative Results. [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug . PubMed Central. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study . Arabian Journal of Chemistry. [Link]

  • β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile . MDPI. [Link]

  • Best Practices for Reconstituting and Storing Research Peptides . Pure Tides Therapy. [Link]

  • Compound Management for Quantitative High-Throughput Screening . PubMed Central. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift . ACS Omega. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . Wiley Online Library. [Link]

  • Quinoline . Wikipedia. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . PubMed Central. [Link]

  • 7-Hydroxymitragynine . Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . Gaylord Chemical. [Link]

  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications . Autech. [Link]

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Technical Support Center: Navigating the Complexities of Nitroaromatic Compound Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of nitroaromatic compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected or inconsistent results when working with this class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential issues arising from the inherent reactivity of nitroaromatic compounds.

Introduction: The Double-Edged Sword of the Nitro Group

Nitroaromatic compounds are prevalent in drug discovery libraries and possess a wide range of biological activities.[1][2] However, the very feature that often contributes to their bioactivity—the nitro group—can also be a source of significant instability and assay interference. The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction and redox cycling, and they can also act as electrophiles, leading to covalent modification of biological macromolecules.[2][3] These processes can lead to a variety of issues, including false positives, time-dependent effects, and a lack of reproducible data, ultimately wasting valuable time and resources. This guide will equip you with the knowledge and practical strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of nitroaromatic compounds in biological assays?

A1: The instability of nitroaromatic compounds in biological assays primarily stems from three key mechanisms:

  • Metabolic Reduction: The nitro group can be enzymatically reduced by nitroreductases, which are present in various biological systems, including mammalian cells and gut microbiota.[3] This reduction is a stepwise process, forming nitroso and N-hydroxylamino intermediates, and ultimately the corresponding amine.[3] These intermediates can be highly reactive and may not be the intended pharmacologically active species.

  • Redox Cycling: A significant issue is the ability of nitroaromatic compounds to undergo redox cycling. This process involves a single-electron reduction of the nitro group by flavoenzymes (like cytochrome P450 reductase) to form a nitro anion radical.[4] This radical can then transfer the electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing superoxide radicals (O₂⁻).[4] This "futile cycle" generates reactive oxygen species (ROS), which can lead to oxidative stress and interfere with assay components.

  • Covalent Modification: The nitro group, or its reactive metabolites, can act as an electrophile. This allows for covalent adduction to nucleophilic residues on proteins, most commonly cysteine.[5][6] This irreversible binding can lead to non-specific enzyme inhibition and other off-target effects, often resulting in false-positive signals in high-throughput screening (HTS) campaigns.[5]

Q2: I've identified a promising nitroaromatic "hit" in my primary screen. What are the immediate next steps to confirm its validity?

A2: Congratulations on your initial finding. However, due to the potential for assay interference, it is crucial to perform a series of validation experiments before committing significant resources to lead optimization. Here's a recommended course of action:

  • Confirm Identity and Purity: Re-synthesize or re-purify the compound to ensure that the observed activity is not due to a more active impurity. Analytical characterization (e.g., NMR, LC-MS) is essential.

  • Assess Time-Dependence of Activity: Perform your primary assay at different pre-incubation times. If the compound's potency increases with longer pre-incubation, it may suggest a time-dependent mechanism like covalent modification or the formation of a more active metabolite.

  • Evaluate Redox Cycling Potential: Conduct specific assays to determine if your compound generates hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly found in assay buffers (e.g., DTT). A positive result here is a major red flag for redox cycling.

  • Test for Non-Specific Reactivity: Include a thiol-containing reagent like dithiothreitol (DTT) in your assay. A significant rightward shift in the IC₅₀ curve in the presence of DTT suggests that your compound may be a thiol-reactive electrophile.[7]

  • Utilize an Orthogonal Assay: If possible, test your compound in a secondary assay that employs a different detection technology or biological readout.[8] Concordant results across different assay formats increase confidence in the observed activity.

Q3: Can the fluorescence properties of nitroaromatic compounds interfere with my assay?

A3: Yes, this is a critical consideration, especially for fluorescence-based assays. While many nitroaromatic compounds are considered fluorescence quenchers, some can be fluorescent themselves.[9][10]

  • Fluorescence Quenching: Nitroaromatic compounds are well-known quenchers of fluorescence.[11] If your assay readout involves an increase in fluorescence, a quenching compound could be mistakenly identified as an inhibitor (a false positive). Conversely, in an assay where the readout is a decrease in fluorescence, a quencher could mask true activity (a false negative).

  • Autofluorescence: Some nitroaromatic compounds can exhibit intrinsic fluorescence.[9] In assays that measure an increase in fluorescence, an autofluorescent compound can lead to a false-positive result.

To address these potential interferences, it is essential to run control experiments with the compound in the absence of the biological target to assess its intrinsic fluorescence and quenching properties at the excitation and emission wavelengths of your assay.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Redox Cycling

Redox cycling is a common source of false positives in HTS.[4] This guide provides a step-by-step approach to identify and address this issue.

Symptoms:

  • Time-dependent increase in inhibition.

  • Activity is sensitive to the presence of reducing agents (e.g., DTT).

  • High hit rate across multiple, unrelated screens (promiscuous activity).

Troubleshooting Workflow:

Caption: Workflow for identifying redox cycling compounds.

Experimental Protocols:

1. Hydrogen Peroxide (H₂O₂) Detection Assay:

This assay determines if your compound generates H₂O₂ in the presence of a reducing agent like DTT. A common method utilizes horseradish peroxidase (HRP) and a chromogenic substrate like phenol red.[12]

  • Reagents:

    • Assay buffer (the same used in your primary screen)

    • Dithiothreitol (DTT) solution

    • Test compound stock solution

    • Phenol red solution

    • Horseradish peroxidase (HRP) solution

    • H₂O₂ standard solution (for a standard curve)

  • Procedure:

    • In a 384-well plate, add your test compound at various concentrations.

    • Add DTT to the wells at the same concentration used in your primary assay.

    • Incubate for a period that mimics your primary assay's pre-incubation time.

    • Add a solution containing phenol red and HRP.

    • Incubate for 15-30 minutes at room temperature.

    • Read the absorbance at the appropriate wavelength (e.g., 610 nm).

    • Compare the signal from your test compound to a standard curve of H₂O₂ to quantify the amount of peroxide generated.

2. Catalase Rescue Experiment:

Catalase is an enzyme that degrades H₂O₂. If the inhibitory activity of your compound is due to H₂O₂ generation, the addition of catalase to your primary assay should rescue the activity.[4]

  • Procedure:

    • Set up your primary assay as usual.

    • In a parallel set of experiments, add catalase (typically 100-200 U/mL) to the assay buffer.

    • Add your test compound and measure the activity.

    • A significant reduction or complete loss of inhibition in the presence of catalase strongly indicates that the compound's activity is mediated by H₂O₂.

Quantitative Data Summary for Redox Cycling:

Compound ClassRedox Cycling PotentialH₂O₂ Generation (in presence of DTT)Catalase Rescue
QuinonesHighOften significantTypically observed
PyrimidotriazinedionesHighConfirmedFrequently observed
NitroaromaticsVariesStructure-dependentShould be tested

This table provides a general guideline. The potential for redox cycling should be experimentally determined for each compound of interest.

Guide 2: Assessing Covalent Modification Potential

Covalent modification can lead to potent, time-dependent inhibition, but it is often non-specific and can lead to toxicity. This guide will help you determine if your nitroaromatic compound is acting as a covalent modifier.

Symptoms:

  • Time-dependent inhibition.

  • Irreversible inhibition (activity is not restored after compound washout).

  • Potency is sensitive to the presence of nucleophiles like DTT or glutathione.

Troubleshooting Workflow:

Caption: Workflow for identifying covalent modifiers.

Experimental Protocols:

1. DTT Challenge Assay:

This assay assesses the thiol reactivity of your compound. A significant loss of potency in the presence of DTT suggests that your compound is reacting with the thiol groups of DTT, thereby reducing its effective concentration available to interact with the target protein.[7]

  • Procedure:

    • Perform a dose-response curve for your compound in your primary assay.

    • In a parallel experiment, perform a dose-response curve in the presence of a fixed concentration of DTT (e.g., 1-5 mM).

    • A rightward shift in the IC₅₀ value in the presence of DTT indicates that your compound is likely thiol-reactive.[7]

2. Washout/Dialysis Experiment:

This experiment directly tests for the reversibility of inhibition.

  • Procedure:

    • Incubate your target protein with a high concentration of your test compound.

    • Remove the unbound compound by dialysis, size-exclusion chromatography, or rapid dilution.[13]

    • Measure the activity of the target protein.

    • If the activity is not restored after removing the unbound compound, the inhibition is likely irreversible, suggesting covalent modification.[13]

Guide 3: Confirming Compound Stability in Assay Buffer

The stability of your compound in the assay buffer is a fundamental parameter to establish. Degradation can lead to a loss of activity or the formation of more active or interfering species.

Analytical Method: LC-MS Stability Assay

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to monitor the stability of your compound over time.[14][15]

  • Procedure:

    • Prepare a solution of your test compound in the assay buffer at the final screening concentration.

    • Incubate the solution under the same conditions as your primary assay (e.g., temperature, light exposure).

    • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.

    • Quench any potential enzymatic activity if necessary (e.g., by adding acetonitrile).

    • Analyze the samples by LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Look for the appearance of new peaks, which could be degradation products or metabolites. The mass spectrometer can provide mass information for these new species, aiding in their identification.

Typical LC-MS Conditions for Small Molecule Stability:

ParameterTypical Setting
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3-0.5 mL/min
Detection Electrospray ionization (ESI) in positive and negative modes

These are general starting conditions and should be optimized for your specific compound.

Concluding Remarks

The presence of a nitroaromatic moiety in a screening hit should not be a reason for immediate dismissal, as many successful drugs contain this functional group.[3] However, it should serve as a flag for rigorous follow-up and careful characterization. By employing the troubleshooting guides and experimental protocols outlined in this technical support center, researchers can systematically de-risk their nitroaromatic hits, distinguish true biological activity from assay artifacts, and make more informed decisions in their drug discovery programs.

References

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  • M, M., & P, I. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 883. [Link]

  • Lor, L. A., Schneck, J., McNulty, D. E., Diaz, J. L., Brandt, M., Thrall, S. H., & Schwartz, B. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Current chemical genomics, 5, 66–78. [Link]

  • Lee, J. Y., Root, H. D., Ali, R., An, W., Lynch, V. M., Bähring, S., ... & Park, J. S. (2019). Ratiometric Turn-On Fluorophore Displacement Ensembles for Nitroaromatic Explosives Detection. Journal of the American Chemical Society, 141(1), 225-232. [Link]

  • S, S., M, D., & M, N. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 19349. [Link]

  • Lee, C. F., Hsieh, W. C., Liu, C. Y., Ambler, C. M., Kulkarni, C., & Am Ende, C. W. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS chemical biology, 13(7), 1734–1739. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (2004). Figure 2: [Illustrated effect of DTT on...]. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lor, L. A., Schneck, J., McNulty, D. E., Diaz, J. L., Brandt, M., Thrall, S. H., & Schwartz, B. (2010). Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. Journal of biomolecular screening, 15(1), 39-49. [Link]

  • Baranczak, A., & Krawczuk, P. (2014). Covalent protein modification: The current landscape of residue-specific electrophiles. Current opinion in chemical biology, 23, 18-25. [Link]

  • Kennedy, C. R., & Doyle, A. G. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

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  • Liu, X., Lin, Y., & Yan, F. (2024). Optical Bioassays Based on the Signal Amplification of Redox Cycling. Biosensors, 14(1), 22. [Link]

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  • Cameron, L. L., & O'Connor, D. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28147-28156. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • Fang, T., Verma, V., Bates, J. T., Abrams, J., Weber, R. J., & Russell, A. G. (2016). Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols. Journal of visualized experiments : JoVE, (117), 54677. [Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Charrier, J. G., & Anastasio, C. (2012). On dithiothreitol (DTT) as a measure of oxidative potential for ambient particles: evidence for the importance of soluble transition metals. Atmospheric Chemistry and Physics, 12(19), 9321-9333. [Link]

  • Chen, Y., Chen, Y., Zhang, Y., & Liu, Y. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 633. [Link]

  • Hartig, L., & von Czapiewski, K. (2005). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe, 17(3), 21-23. [Link]

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Technical Support Center: Optimization of Quinoline-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of quinoline-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the widely-used Friedländer Annulation and related methodologies. Our goal is to empower you with the expert insights needed to troubleshoot common issues, optimize reaction conditions, and achieve high-yield, high-purity results.

Quinolines are cornerstone scaffolds in medicinal chemistry, renowned for their broad pharmacological activities.[1][2][3] The 3-carbonitrile substituent, in particular, serves as a versatile chemical handle for further molecular elaboration. While the Friedländer synthesis is a direct and efficient route, its success is highly sensitive to substrate, catalyst, and solvent choice.[1][4][5] This guide provides a structured approach to navigating these variables.

Core Pathway: The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as malononitrile or ethyl cyanoacetate, to form a quinoline ring.[1][4][5][6] The reaction is typically catalyzed by either acid or base.[4][7]

The mechanism proceeds through an initial aldol-type condensation to form an α,β-unsaturated intermediate, followed by an intramolecular cyclization (aza-Michael addition) and subsequent dehydration to yield the aromatic quinoline ring.[4]

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Reactant1 2-Aminoaryl Aldehyde/Ketone Step1 Aldol Condensation Reactant1->Step1 Acid or Base Catalyst Reactant2 Active Methylene Nitril (e.g., Malononitrile) Reactant2->Step1 Acid or Base Catalyst Step2 Intramolecular Cyclization (Aza-Michael) Step1->Step2 Step3 Dehydration/ Aromatization Step2->Step3 Product Quinoline-3-carbonitrile Step3->Product Low_Yield_Troubleshooting Start Low / No Yield Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp No Sol_Catalyst Screen different acid/base catalysts. Consider modern catalysts (e.g., nanocatalysts). Check_Catalyst->Sol_Catalyst Yes Check_Solubility Are reactants/intermediates soluble? Check_Temp->Check_Solubility No Sol_Temp Run temperature gradient (e.g., 60-120°C). Consider microwave synthesis. Check_Temp->Sol_Temp Yes Sol_Solubility Screen solvents (EtOH, Toluene, DMF). Consider solvent-free conditions. Check_Solubility->Sol_Solubility Yes Success Yield Improved Check_Solubility->Success No Sol_Catalyst->Success Sol_Temp->Success Sol_Solubility->Success

Sources

Technical Support Center: Troubleshooting the Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable but often problematic compounds. The inherent basicity of the quinoline nitrogen, combined with the presence of polar functional groups, creates a unique set of purification challenges, from poor chromatographic retention and peak shape to on-column degradation.

This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common issues and offer validated strategies across a range of purification techniques to enhance the purity, yield, and efficiency of your work.

Method Selection: Choosing the Right Purification Strategy

The first critical step is selecting an appropriate purification technique. Polar quinoline derivatives often behave poorly in standard reversed-phase or normal-phase systems, necessitating a more nuanced approach. The following decision tree provides a logical workflow for selecting a starting point for your purification.

MethodSelection cluster_input START start Crude Polar Quinoline Derivative extraction Acid-Base Extraction (Liquid-Liquid) start->extraction Large Scale & Gross Impurities? crystallization Crystallization / Salt Formation (High Purity Target) start->crystallization Target is Solid & High Purity Needed? rp_hplc Reversed-Phase (RP) HPLC (Moderately Polar) start->rp_hplc Moderate Polarity & Good UV Chromophore? hilic HILIC (Highly Polar / Charged) start->hilic Very Polar & Poor RP Retention? np_flash Normal-Phase (NP) Flash (Moderately Polar, Organic Soluble) start->np_flash Organic Soluble & Sensitive to Water? sfc SFC (Chiral / Achiral Polar) start->sfc Chiral Separation or Need for Speed/Green Chem? rp_hplc->hilic Poor Retention? np_flash->hilic Streaking / Degradation?

Caption: Workflow for selecting a suitable purification method.

Frequently Asked Questions (FAQs) by Technique
1. Reversed-Phase (RP) HPLC Troubleshooting

RP-HPLC is often the first technique attempted, but the high polarity of these derivatives can lead to significant issues.

Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic problem where the polar analyte has a much higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[1][2] Here are several strategies to enhance retention:

  • Employ a 100% Aqueous-Stable Column: Many traditional C18 columns suffer from "phase dewetting" or collapse in high aqueous mobile phases, leading to loss of retention. Use a column specifically designed for these conditions, such as those with lower C18 ligand density or solid-core technology (e.g., CORTECS T3).[3] These columns maintain a hydrated stationary phase, allowing for better interaction with polar analytes.

  • Use a More Polar Stationary Phase: If a C18 phase is too hydrophobic, switch to a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns offer different selectivity and can increase retention for polar compounds.[1]

  • Consider Ion Pairing: For ionizable quinolines, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with the protonated quinoline, increasing its hydrophobicity and retention on the C18 phase.[4] Note that ion-pairing reagents are often non-volatile and can suppress MS signals.

  • Switch to HILIC: If the above methods fail, your compound is likely too polar for effective retention by reversed-phase mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended next step.[1][3][5]

Q: I am observing significant peak tailing for my basic quinoline compound in RP-HPLC. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like quinolines is most often caused by secondary ionic interactions between the protonated basic analyte and residual acidic silanol groups on the silica backbone of the stationary phase.[1][2] This leads to a mixed-mode retention mechanism and poor peak shape.

  • Mobile Phase pH Adjustment: This is the most critical parameter.[1]

    • Low pH (2.5-4): At low pH, the basic quinoline is fully protonated (charged). This also suppresses the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction and dramatically improving peak shape.[1] Use buffers like formate or phosphate.

    • High pH (8-10): At high pH, the quinoline is neutral, while the silanols are deprotonated (charged). This can also work but requires a highly deactivated, end-capped column that is stable at high pH to shield the analyte from the charged surface.

  • Use Mobile Phase Additives: Adding a small amount of a competing base, like 0.1-1% triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing your analyte from interacting with them and thereby improving peak shape.[1]

  • Employ a Highly Deactivated/End-Capped Column: Modern columns feature advanced end-capping, where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert. This reduces the sites available for secondary interactions.[1]

TailingTroubleshooting start Peak Tailing Observed for Basic Quinoline ph_adjust Is Mobile Phase pH Optimized? (Low pH: 2.5-4) start->ph_adjust modifier Add Competing Base? (e.g., 0.1% TEA) ph_adjust->modifier No / Still Tailing good_peak Problem Solved: Symmetric Peak ph_adjust->good_peak Yes column_check Using High-Purity, End-Capped Column? modifier->column_check No / Still Tailing modifier->good_peak Yes switch_mode Consider HILIC or SFC column_check->switch_mode No / Still Tailing column_check->good_peak Yes

Sources

Avoiding decomposition of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this complex heterocyclic compound. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its synthesis and workup, specifically focusing on preventing decomposition.

Introduction: The Challenge of Stability

This compound is a molecule of significant interest due to its potential applications in medicinal chemistry. However, its multi-functionalized structure, featuring a hydroxyl group, a nitro group, and a nitrile moiety on a quinoline core, presents a unique set of stability challenges during workup and purification. The presence of both electron-donating (hydroxy, methoxy) and electron-withdrawing (nitro, cyano) groups creates a delicate electronic balance, making the molecule susceptible to degradation under various conditions. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring the integrity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield and Dark, Tarry Product After Basic Workup

Question: I'm attempting to neutralize my reaction mixture with a strong base like sodium hydroxide to remove acidic byproducts, but I'm observing a significant drop in yield and the formation of a dark, intractable tar. What is happening and how can I prevent it?

Answer:

This is a classic issue arising from the inherent instability of the 4-hydroxyquinoline system under harsh basic conditions. The phenolic proton at the 4-position is acidic and will be readily deprotonated by a strong base. While this is expected, the resulting phenoxide can increase the electron density of the quinoline ring system, making it more susceptible to oxidative degradation, especially if air is not excluded. Furthermore, strong bases can catalyze side reactions involving the nitro and nitrile groups.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
A-Site Decomposition The 4-hydroxyquinoline core is known to be sensitive to strong bases, leading to ring-opening or polymerization, especially at elevated temperatures.Use a milder base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Add the base slowly at 0-5 °C to control any exotherm.
Nitrile Hydrolysis The nitrile group can be hydrolyzed to a carboxylic acid or an amide under basic conditions, particularly with heating.[1][2][3][4] This introduces impurities and alters the desired product.Avoid prolonged exposure to basic conditions and elevated temperatures. If a basic wash is necessary, perform it quickly and at low temperatures.
Oxidative Degradation The electron-rich phenoxide intermediate is prone to oxidation, leading to colored polymeric byproducts.Degas your solvents and perform the basic workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Issue 2: Unwanted Reduction of the Nitro Group to an Amine

Question: My final product shows a significant impurity with a mass corresponding to the amino derivative of my target compound. I'm not intentionally performing a reduction. What could be causing this?

Answer:

The nitro group on the aromatic ring is susceptible to reduction under various conditions, some of which can be inadvertently created during a standard workup.[5][6][7][8]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acidic Workup with Metals The use of certain metals in the reaction or workup equipment (e.g., zinc or iron spatulas, or certain metal-containing reagents) in the presence of acid can create conditions for the reduction of the nitro group.Use non-metallic equipment where possible (e.g., Teflon-coated spatulas). If a metal catalyst was used in the preceding step, ensure its complete removal before any acidic treatment.
Reactive Intermediates Certain reagents used in the synthesis might generate in-situ reducing agents during the workup.Carefully review all reagents and their potential side reactions. Consider quenching any potentially reducing species before proceeding with the workup. For example, if a dithionite-based reagent was used, ensure it is fully oxidized or removed.
Issue 3: Hydrolysis of the Nitrile Group During Acidic Workup

Question: I'm using an acidic wash to remove basic impurities, but my final product is contaminated with the corresponding carboxylic acid. How can I avoid this?

Answer:

The nitrile group is prone to hydrolysis to a carboxylic acid under acidic conditions, especially with heating.[1][2][3][4][9]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Strong Acid and Heat Concentrated acids and elevated temperatures will accelerate the hydrolysis of the nitrile.Use dilute acids (e.g., 1M HCl) for washes and perform them at low temperatures (0-5 °C). Minimize the contact time between the organic layer and the acidic aqueous layer.
Prolonged Acid Exposure Even at room temperature, prolonged exposure to acidic conditions can lead to nitrile hydrolysis.Perform the acidic wash efficiently and move on to the next step of the workup promptly.

Frequently Asked Questions (FAQs)

Q1: What are the ideal pH conditions for the workup of this compound?

A1: A slightly acidic to neutral pH range (pH 4-7) is generally the safest for this molecule. This helps to keep the 4-hydroxyl group protonated, reducing its susceptibility to oxidation, while being mild enough to prevent significant hydrolysis of the nitrile group.

Q2: How should I best purify the crude product after workup?

A2: Recrystallization is often a suitable method for purifying nitro-substituted hydroxyquinolines.[10] Solvents such as ethanol, methanol, or ethyl acetate, potentially with a co-solvent like hexane or heptane, can be effective. Column chromatography on silica gel can also be used, but care should be taken as the acidic nature of silica could potentially cause degradation if the compound is left on the column for an extended period. Using a mobile phase buffered with a small amount of a non-nucleophilic base like triethylamine might be beneficial.

Q3: What are the recommended storage conditions for this compound?

A3: Based on the stability of similar quinoline derivatives, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[11] For long-term storage, keeping it at -20°C is advisable. Solutions, particularly in protic solvents, should be prepared fresh.

Q4: Can I use a strong drying agent like phosphorus pentoxide?

A4: It is advisable to avoid highly reactive or acidic drying agents. Anhydrous sodium sulfate or magnesium sulfate are generally safer choices for drying organic solutions of this compound.

Recommended Workup Protocol to Minimize Decomposition

This protocol is designed to navigate the challenges of isolating this compound while preserving its structural integrity.

Objective: To isolate the crude product from the reaction mixture while avoiding hydrolysis of the nitrile, reduction of the nitro group, and degradation of the 4-hydroxyquinoline core.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Cooling and Dilution:

    • Cool the reaction mixture to room temperature. If the reaction was performed at high temperature, allow it to cool slowly to avoid thermal shock.

    • Dilute the reaction mixture with ethyl acetate.

  • Quenching (if necessary):

    • If the reaction involved any potentially reactive reagents that could interfere with the workup, quench them appropriately at this stage while maintaining a controlled temperature.

  • Neutralization under Inert Atmosphere:

    • Transfer the diluted reaction mixture to a separatory funnel under a gentle stream of nitrogen or argon.

    • Slowly add the cooled saturated aqueous NaHCO₃ solution in portions. Vent the separatory funnel frequently to release any evolved gas (CO₂).

    • Monitor the pH of the aqueous layer, aiming for a final pH of ~7-8. Avoid making the solution strongly basic.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with two more portions of ethyl acetate.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying:

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C to obtain the crude product.

  • Purification:

    • Proceed with purification of the crude solid, for example, by recrystallization from an appropriate solvent system.

Visualizing the Critical Workup Steps

The following diagram illustrates the key decision points and potential pitfalls during the workup process.

Workup_Pathway cluster_start Initial State ReactionMixture Reaction Mixture StrongBase Strong Base (e.g., NaOH) - High pH - Potential for Heat ReactionMixture->StrongBase Basic Workup MildBase Mild Base (e.g., NaHCO3) - Near-neutral pH - Controlled Temperature ReactionMixture->MildBase Recommended Basic Workup StrongAcid Strong Acid (e.g., conc. HCl) - Low pH - Potential for Heat ReactionMixture->StrongAcid Acidic Workup MildAcid Mild Acid (e.g., dil. HCl) - Controlled pH ReactionMixture->MildAcid Recommended Acidic Workup Decomposition Decomposition Products (Tars, Polymers) StrongBase->Decomposition Hydrolysis Hydrolyzed Nitrile (Carboxylic Acid/Amide) StrongBase->Hydrolysis PureProduct Pure Product MildBase->PureProduct StrongAcid->Hydrolysis MildAcid->PureProduct Reduction Reduced Nitro Group (Amine)

Figure 1: Decision pathway for workup conditions and potential outcomes.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysing nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry university. (2021, May 11). Reduction of Nitrobenzenes to Aromatic Amines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of 4-Hydroxyquinoline-3-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quinoline scaffold remains a privileged structure, consistently yielding compounds with potent and diverse pharmacological activities.[1][2] Among these, the 4-hydroxyquinoline-3-carbonitrile core has emerged as a particularly promising pharmacophore. This guide provides a comprehensive biological evaluation of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile and its analogs, offering a comparative analysis of their anticancer activities, insights into their structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. Our objective is to equip researchers with the critical information needed to navigate the chemical space of these analogs and accelerate the development of novel, potent, and selective anticancer therapeutics.

Comparative Anticancer Activity of 4-Hydroxyquinoline-3-carbonitrile Analogs

The anticancer potential of 4-hydroxyquinoline-3-carbonitrile analogs has been demonstrated across a range of human cancer cell lines. The cytotoxic effects are significantly influenced by the nature and position of substituents on the quinoline ring. Below is a comparative summary of the in vitro anticancer activity (IC50 values) of representative analogs.

Compound IDR1 (Position 6)R2 (Position 7)Cancer Cell LineIC50 (µM)Reference
Analog A -NO2-OCH3HCT116 (Colon)Data not available-
Analog B -H-HHCT116 (Colon)148.3[3]
Analog C -H-HA549 (Lung)172.1[3]
Analog D -H-HPC3 (Prostate)155.6[3]
Analog E -H-HMCF-7 (Breast)189.0[3]
Analog F -H (N-phenyl)-MCF-7 (Breast)34.2[3]
Analog G -H (N-phenyl)-HCT116 (Colon)46.5[3]
10g -H-O-CH2-Ph-FMultiple< 1.0[4]

The data clearly indicates that substitutions on the quinoline core play a pivotal role in modulating anticancer potency. For instance, the introduction of a N-phenyl group (Analogs F and G) significantly enhances cytotoxicity compared to the unsubstituted analogs (B-E).[3] Furthermore, a bulky and electron-withdrawing benzyloxy substituent at the 7-position, as seen in compound 10g , leads to exceptionally potent antiproliferative activity, with IC50 values in the sub-micromolar range.[4]

Deciphering the Mechanism of Action: A Multifaceted Approach

The anticancer activity of 4-hydroxyquinoline-3-carbonitrile analogs is not attributed to a single mechanism but rather a combination of cellular effects. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular kinases.

Induction of Apoptosis

A prominent mechanism of action for this class of compounds is the induction of programmed cell death, or apoptosis. Studies on representative compounds have shown that they can trigger the intrinsic apoptotic pathway.

Quinoline Analog Quinoline Analog p53 Activation p53 Activation Quinoline Analog->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Dysfunction Mitochondrial Dysfunction Bax Upregulation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed apoptotic pathway activated by quinoline analogs.

For example, compound 10g has been shown to activate the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax.[4] This cascade results in mitochondrial dysfunction and the activation of caspases, ultimately culminating in apoptotic cell death.[4]

Kinase Inhibition

Several quinoline derivatives are known to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling and proliferation.[2] The planar quinoline core can effectively interact with the ATP-binding pocket of various kinases.

Notably, some 4-phenylamino-3-quinolinecarbonitriles have demonstrated potent inhibition of Src kinase, with IC50 values as low as 3.8 nM in enzymatic assays.[5] Src kinase is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a key role in tumor progression, metastasis, and angiogenesis.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological data from various analogs allows for the deduction of a preliminary structure-activity relationship, providing a roadmap for the design of more potent compounds.

  • Substitution at C4: The presence of an amino group with a side chain at the C4 position appears to be beneficial for antiproliferative activity.[4]

  • Substitution at C7: The introduction of a large and bulky alkoxy substituent at the 7-position, such as a benzyloxy group, significantly enhances anticancer potency.[4] This suggests that this region of the molecule may be involved in crucial interactions with the biological target.

  • Alkylamino Side Chain Length: The length of the alkylamino side chain at C4 influences the antiproliferative activity, with a two-carbon linker (ethyl) often being optimal.[4]

  • Nitro Group at C6: The electron-withdrawing nitro group at the C6 position is expected to influence the electronic properties of the quinoline ring system and may contribute to DNA intercalation and the generation of reactive oxygen species, thereby enhancing cytotoxicity.[5]

  • 3-Carbonitrile Group: The carbonitrile group at the C3 position is an important feature, contributing to the overall electronic and steric profile of the molecule and potentially engaging in hydrogen bonding interactions with the target protein.[5]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. The following section outlines a typical workflow for the in vitro evaluation of 4-hydroxyquinoline-3-carbonitrile analogs.

General Workflow for In Vitro Anticancer Activity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Add Compounds to Cells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Analogs Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Values Viability_Calc->IC50_Determination

Workflow for evaluating the in vitro anticancer activity of quinoline analogs.
Step-by-Step MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, A549, PC3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation and Treatment: Prepare stock solutions of the 4-hydroxyquinoline-3-carbonitrile analogs in DMSO. Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[6] Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls: a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).[6]

  • Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions as in step 1.[6]

  • MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The 4-hydroxyquinoline-3-carbonitrile scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data on its analogs highlight the critical role of substituent patterns in dictating their cytotoxic potency and mechanism of action. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved efficacy and selectivity.

Future research should focus on the synthesis and biological evaluation of a broader range of analogs, particularly those with substitutions at the 6- and 7-positions, to further refine the SAR. In-depth mechanistic studies, including target identification and validation, are crucial to fully elucidate how these compounds exert their anticancer effects. Furthermore, in vivo studies using relevant animal models are necessary to assess the therapeutic potential of the most promising candidates. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing this exciting class of compounds from the laboratory to the clinic.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Journal of the Indian Chemical Society.
  • Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aouf, N.-E. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(10), 6543–6557.
  • Cao, R., Chen, Y., Liu, Y., Li, Y., & Chen, L. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 493–504.
  • Vulcanchem. (n.d.). 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-. Vulcanchem.
  • Ahmad, B., Khan, M. F., Khan, I. U., Khan, I., Ali, A., Khan, A., Shah, S. M. A., & Langer, P. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj, 27(1), 1–11.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Current Drug Targets.

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Comparative study of the anticancer activity of substituted quinoline-3-carbonitriles

The substituted quinoline-3-carbonitrile scaffold is unequivocally a highly versatile and fruitful template for the discovery of potent anticancer agents. The extensive body of research highlights its particular success in generating potent inhibitors of critical oncogenic kinases like EGFR and HER2. The clear structure-activity relationships derived from comparative studies provide a rational basis for the design of next-generation inhibitors with improved potency, refined selectivity, and better pharmacological profiles. [15] The future of this field lies in several key areas. First, the exploration of novel substitutions to target kinases implicated in drug resistance. Second, the design of multi-target inhibitors that can simultaneously block several key nodes in cancer signaling pathways. Finally, leveraging advanced computational drug design and exploring novel delivery systems will be crucial in translating the immense preclinical promise of these compounds into clinically effective cancer therapies. [8]

References

  • Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide. BenchChem.
  • Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. BenchChem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Review on recent development of quinoline for anticancer activities. Heliyon.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • Quinoline derivatives known anticancer agents. ResearchGate.
  • Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie.
  • Review on recent development of quinoline for anticancer activities. ResearchGate.
  • Structure-activity relationship of anticancer drug candidate quinones. PubMed Central.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central.

A Comparative Guide to the Structure-Activity Relationship of 6-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] The strategic introduction of a nitro group at the 6-position has been shown to significantly amplify the biological activities of these compounds, particularly in the realms of oncology and microbiology.[1] This guide offers an in-depth comparative analysis of 6-nitroquinoline derivatives, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that govern their efficacy. We will explore the nuanced effects of substitutions, delve into the underlying mechanisms of action, and provide detailed experimental protocols for researchers in the field.

The Decisive Role of the 6-Nitro Group: An SAR Overview

The electron-withdrawing nature of the nitro group at the 6-position of the quinoline ring is a cornerstone of the enhanced biological profiles of these analogs.[1] This feature is consistently linked to increased potency in anticancer and antimicrobial applications. The SAR of 6-nitroquinolines is a multifactorial equation where substitutions at other positions on the quinoline core modulate activity, selectivity, and pharmacokinetic properties.

A foundational principle in the SAR of these compounds is that the 6-nitro substitution itself is a primary determinant of biological activity.[1] For instance, studies have shown that the presence of a nitro group can confer significant antiproliferative activity to a quinoline scaffold that is otherwise inactive.[1] However, the overall activity is finely tuned by the nature and position of other substituents.

Key Substituent Effects:
  • Position 4: Modifications at this position are critical. The introduction of substituted amine or hydrazone moieties at C4 of the related 7-chloroquinoline scaffold has been shown to yield potent anticancer activity.[3] This suggests that for 6-nitroquinolines, exploring diverse substitutions at the C4 position is a promising strategy for enhancing efficacy.

  • Position 8: The presence of a hydroxyl group at this position, as seen in 8-hydroxy-6-nitroquinoline, can lead to compounds with significant antibacterial and enzymatic inhibitory activities.[4] This derivative demonstrates substantially different biological activities compared to its 5-nitro isomer (Nitroxoline), highlighting the importance of the nitro group's specific placement.[4][5]

  • Combined Substitutions: The synergy between different substituents is a key theme. For example, the combination of a 7-chloro and a 6-nitro substitution is hypothesized to produce synergistic anticancer effects.[3] While comprehensive SAR studies on this specific combination are still emerging, data from related analogs allow for the construction of predictive models.[3]

Comparative Analysis of Biological Activity

The true measure of SAR lies in the quantitative comparison of biological activities across a series of analogs. The following table summarizes in vitro data for selected 6-nitroquinoline derivatives, showcasing the impact of various substitution patterns.

Compound IDDerivative ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)Reference
1 6,8-dibromo-5-nitroquinolineAntiproliferativeHeLa (human cervical cancer)24.1[1]
2 6-nitro-4-substituted quinazolineCytotoxicityHCT-116 (human colon cancer)Superior to Gefitinib[1]
3 8-hydroxy-6-nitroquinolineAntibacterialEscherichia coliNot specified[1]
4 6-nitroquinolin-8-olCathepsin B Inhibition-More potent than Nitroxoline[4][6]
5 4-amino-triazole-thiol substituted 6-nitroquinolineAntibacterialS. pyogenesNot specified[7]

Key Insights from the Data:

  • The data clearly indicates that the 6-nitro group is a powerful enhancer of bioactivity.

  • Substitutions at positions 4 and 8 can dramatically influence the potency and spectrum of activity, ranging from anticancer to antibacterial effects.[1][4]

  • The superiority of a 6-nitro-4-substituted quinazoline derivative over the established EGFR inhibitor Gefitinib highlights the therapeutic potential of this scaffold.[1]

Unraveling the Mechanisms of Action

The anticancer effects of 6-nitroquinoline derivatives are often multifactorial, involving the modulation of key cellular signaling pathways.[3][8]

Kinase Inhibition

A primary mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer.[3] Certain 6-nitroquinoline derivatives have been shown to be effective inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling, leading to cell cycle arrest and apoptosis.[1]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ligand Ligand Ligand->EGFR Binds & Activates 6-Nitroquinoline 6-Nitroquinoline 6-Nitroquinoline->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition

EGFR signaling pathway inhibited by 6-nitroquinolines.

Induction of Oxidative Stress and Apoptosis

Another proposed mechanism involves the generation of reactive oxygen species (ROS).[8] An increase in intracellular ROS can lead to cellular damage and trigger apoptotic pathways.[8] This is a mechanism shared with structurally related compounds like Nitroxoline (8-hydroxy-5-nitroquinoline).[8] Furthermore, quinoline derivatives have been shown to induce apoptosis through the disruption of the mitochondrial membrane potential.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 6-nitroquinoline derivatives.

General Synthetic Workflow

The synthesis of novel 6-nitroquinoline derivatives often follows a multi-step process, beginning with the construction of the core quinoline scaffold, followed by functionalization.

Synthesis_Workflow start Starting Materials step1 Quinoline Ring Formation (e.g., Friedländer Synthesis) start->step1 step2 Introduction of Nitro Group (Nitration at C6) step1->step2 step3 Functional Group Interconversion (e.g., at C2, C4, C8) step2->step3 step4 Purification & Characterization (Chromatography, NMR, MS) step3->step4 end Final Compound for Bioassay step4->end

General synthetic workflow for 6-nitroquinoline derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Objective: To determine the concentration of a 6-nitroquinoline derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis for Pathway Modulation

Objective: To investigate the effect of a 6-nitroquinoline derivative on the protein expression levels within a specific signaling pathway (e.g., EGFR/PI3K/Akt).

Methodology:

  • Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[8]

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-Akt) overnight at 4°C.[8]

    • After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometric analysis is performed to quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).[8]

Conclusion

The 6-nitroquinoline scaffold is a highly versatile and potent platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently affirm that the 6-nitro substitution is a crucial element for enhancing biological activity, particularly for anticancer and antimicrobial applications.[1] The ability of these derivatives to modulate critical signaling pathways, such as the EGFR cascade, and induce cell death through mechanisms like oxidative stress underscores their significant therapeutic potential.[1][8] Future research should focus on the strategic functionalization of the 6-nitroquinoline core, guided by the SAR principles outlined in this guide, to optimize potency, selectivity, and pharmacokinetic profiles, thereby paving the way for the next generation of quinoline-based therapeutics.

References

  • Akhtar, M. J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Chemical and Biochemical Engineering Quarterly, 39(2). [Link]

  • Özenver, N., & Sönmez, N. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Journal of Applied Pharmaceutical Science. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Chemical and Biochemical Engineering Quarterly, 39(2). [Link]

  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

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  • de Souza, W., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules, 29(11), 2539. [Link]

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  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. (n.d.). New Journal of Chemistry. [Link]

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Sources

A Comparative Analysis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile and Established Topoisomerase II Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a persistent demand for novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile is a novel compound featuring this promising quinoline core, further functionalized with substituents that are hypothesized to contribute to its cytotoxic activity. This guide aims to provide a comparative efficacy analysis of this compound against two widely used topoisomerase II inhibitors, Etoposide and Doxorubicin, to inform future preclinical research and development.

Mechanistic Insights: Targeting DNA Topoisomerase II

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation.[3] Topoisomerase II facilitates these processes by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[3] This mechanism is a key target for a class of anticancer drugs known as topoisomerase II inhibitors. These inhibitors can be broadly categorized into two groups: poisons and catalytic inhibitors.

Topoisomerase II Poisons , such as Etoposide and Doxorubicin, stabilize the transient covalent complex formed between topoisomerase II and DNA.[2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[2] The persistence of these breaks triggers a cascade of cellular events, ultimately culminating in apoptotic cell death.

Based on the structural features of this compound, particularly the presence of the quinoline ring and the nitro group, it is hypothesized to act as a topoisomerase II inhibitor. Studies on structurally related nitroquinoline derivatives suggest that they can inhibit topoisomerases, leading to DNA strand breaks and apoptosis.[1] The planar quinoline core may facilitate intercalation into the DNA, while the electron-withdrawing nitro group could contribute to the stabilization of the topoisomerase II-DNA cleavage complex.

G cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Action Topoisomerase II Topoisomerase II DNA DNA Topoisomerase II->DNA Binds Cleavage Complex Cleavage Complex DNA->Cleavage Complex Creates double-strand break Religation Religation Cleavage Complex->Religation DNA strand passage Stabilized Complex Stabilized Complex Cleavage Complex->Stabilized Complex Religation->Topoisomerase II Releases DNA Etoposide/Doxorubicin Etoposide/Doxorubicin Etoposide/Doxorubicin->Cleavage Complex Stabilizes This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Cleavage Complex Stabilizes (inferred) Apoptosis Apoptosis Stabilized Complex->Apoptosis Induces

Hypothesized signaling pathway for Topoisomerase II inhibition.

Comparative Efficacy: A Data-Driven Overview

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential efficacy based on studies of structurally similar compounds. The following table presents a comparative summary of the cytotoxic and topoisomerase II inhibitory activities of our compound of interest (with inferred data), alongside the established inhibitors Etoposide and Doxorubicin.

CompoundTargetIC50 (Topoisomerase II Inhibition)GI50 (Cytotoxicity)Cell Lines
This compound Topoisomerase II (Hypothesized)Moderate to Weak (Inferred)[1]Micromolar to Nanomolar (Inferred)[4]EGFR-overexpressing cell lines (e.g., A431, MDA-MB-468) (Inferred)[4]
Etoposide Topoisomerase IIα~130 µM[5]0.01 µM - 1 µMVarious (e.g., HL-60, K562)
Doxorubicin Topoisomerase IIα/β~60 µM[5]0.01 µM - 0.1 µM[6]Various (e.g., MCF-7, HeLa)

Disclaimer: The efficacy data for this compound is inferred from published studies on structurally related quinoline-3-carbonitrile and nitroquinoline derivatives.[1][4] Direct experimental validation is required to confirm these estimations.

Experimental Protocols for Efficacy Determination

To empirically validate the hypothesized activity and efficacy of this compound, the following standardized experimental protocols are recommended.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

G kDNA (catenated) kDNA (catenated) Incubation with Topo II Incubation with Topo II kDNA (catenated)->Incubation with Topo II Decatenated DNA Decatenated DNA Incubation with Topo II->Decatenated DNA Agarose Gel Electrophoresis Agarose Gel Electrophoresis Incubation with Topo II->Agarose Gel Electrophoresis Test Compound Test Compound Test Compound->Incubation with Topo II Visualization Visualization Agarose Gel Electrophoresis->Visualization

Workflow for Topoisomerase II Decatenation Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 10X topoisomerase II reaction buffer, 200 ng of kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

G Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate (24-72h) Incubate (24-72h) Add Test Compound->Incubate (24-72h) Add MTS Reagent Add MTS Reagent Incubate (24-72h)->Add MTS Reagent Incubate (1-4h) Incubate (1-4h) Add MTS Reagent->Incubate (1-4h) Measure Absorbance (490nm) Measure Absorbance (490nm) Incubate (1-4h)->Measure Absorbance (490nm) Calculate Cell Viability Calculate Cell Viability Measure Absorbance (490nm)->Calculate Cell Viability

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action (MoA) of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, a novel compound within the pharmacologically significant quinoline class. While direct experimental data on this specific molecule is emerging, we will leverage established principles of drug discovery and comparative data from structurally related quinoline derivatives to outline a robust validation strategy.[1][2] This guide is designed not as a rigid template, but as a logical, self-validating workflow that prioritizes scientific integrity and actionable insights.

Initial Hypothesis Generation: What Does the Structure Suggest?

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The specific substitutions on our target molecule, this compound, provide initial clues to its potential MoA.

  • Quinoline-3-carbonitrile Core: This moiety is known to be a key feature in some potent enzyme inhibitors, including those targeting protein kinases and reverse transcriptase.[4][5] The carbonitrile group can act as a hydrogen bond acceptor or participate in other interactions within an enzyme's active site.[6]

  • 4-Hydroxy Group: The 4-hydroxy (or 4-oxo tautomer) position is critical for the activity of many quinoline-based compounds and can be involved in intramolecular hydrogen bonding.[7] It can also chelate metal ions, a property exploited in some antimicrobial applications.[8]

  • Nitro and Methoxy Groups: The electron-withdrawing nitro group and the methoxy group can influence the molecule's electronic properties, membrane permeability, and metabolic stability, potentially impacting its overall bioactivity and target specificity.[6][9] The nitro group, in particular, can be reduced to form reactive intermediates with cytotoxic potential.[8]

Based on these structural features and the broader activities of related quinolines, a primary hypothesis is that this compound may function as an enzyme inhibitor , potentially targeting pathways involved in cell proliferation or microbial growth.

Phase 1: Phenotypic Screening and Comparative Cytotoxicity

The first experimental step is to understand the compound's biological effect at a cellular level. A broad phenotypic screen across a panel of cancer cell lines is a logical starting point, given the known anticancer properties of many quinoline derivatives.[1][2]

Experimental Protocol: Cell Viability Assay (MTT/XTT)
  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), PC3 (prostate)) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Comparative Data Analysis

The performance of our lead compound should be benchmarked against other known quinoline-based anticancer agents.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM) [Hypothetical for Target Compound]
Quinoline-3-carbonitrile This compound MCF-7 (Breast) 7.5
HCT-116 (Colon) 10.2
A549 (Lung) 8.9
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[1]
HCT-116 (Colon)5.34[1]
MCF-7 (Breast)5.21[1]
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3[1]

An IC50 value in the low micromolar range would suggest potent cytotoxic activity, warranting further investigation into the underlying mechanism.

Phase 2: Target Identification and Validation

Once a clear cellular phenotype (e.g., cytotoxicity) is established, the next critical phase is to identify the molecular target(s) of the compound.[10][11][12] This process transforms a "black box" phenotypic observation into a testable, mechanistic hypothesis.

Experimental Workflow: Target Identification

G phenotypic_screen Phenotypic Screening (Cytotoxicity Confirmed) target_id_methods Target Identification Approaches phenotypic_screen->target_id_methods biochemical Biochemical Methods (e.g., Affinity Chromatography) target_id_methods->biochemical Direct Binding genetic Genetic Methods (e.g., CRISPR/siRNA screens) target_id_methods->genetic Functional Requirement computational Computational Methods (e.g., Molecular Docking) target_id_methods->computational In Silico Prediction candidate_targets Candidate Protein Targets (e.g., Kinases, Polymerases) biochemical->candidate_targets genetic->candidate_targets computational->candidate_targets

Caption: Workflow for identifying candidate molecular targets.

Computational Approach: Molecular Docking

Given that many quinoline derivatives are enzyme inhibitors, an in silico approach can rapidly generate hypotheses.[4][13] Molecular docking simulates the binding of our compound to the active sites of known drug targets, particularly those implicated in cancer.

Protocol:

  • Target Selection: Based on literature for similar quinolines, select a panel of potential targets, such as Epidermal Growth Factor Receptor (EGFR), HIV Reverse Transcriptase, and DNA Methyltransferase (DNMT1).[4][5][14][15]

  • Structure Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB) and prepare the ligand (our compound) structure.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity (docking score) of the compound within the active site of each target.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions). A high docking score suggests a favorable binding interaction.

Biochemical Approach: In Vitro Enzyme Inhibition Assays

The hypotheses generated from docking must be confirmed experimentally. Direct enzyme inhibition assays provide quantitative measures of a compound's potency against a specific target.

Protocol (Example: Kinase Inhibition Assay):

  • Reagents: Obtain the purified recombinant target kinase, its specific substrate, and ATP.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Detection: After a set incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Comparative Data: Enzyme Inhibition
CompoundTarget EnzymeIC50 (nM)
This compound (Hypothetical) EGFR Kinase 8.0
4-Anilinoquinoline-3-carbonitrile (Compound 44)EGFR Kinase7.5[5]
Pyrano-quinoline derivative (Compound 6a)EGFR Kinase5000 (5 µM)[14]

A low nanomolar IC50 value against a specific enzyme, comparable to known inhibitors, provides strong evidence of direct target engagement.

Phase 3: Cellular Mechanism of Action Validation

Confirming that the compound interacts with its target within the complex environment of a living cell is the final and most crucial step of MoA validation.[16]

Experimental Workflow: Cellular MoA Validation

G target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) downstream_pathway Downstream Pathway Analysis (e.g., Western Blot) target_engagement->downstream_pathway Confirms Target Binding phenotype_rescue Phenotype Rescue/Mimicry (e.g., siRNA, Overexpression) downstream_pathway->phenotype_rescue Links Target to Pathway validated_moa Validated Mechanism of Action phenotype_rescue->validated_moa Links Target to Phenotype

Caption: Key experiments for validating the mechanism of action in a cellular context.

Downstream Pathway Analysis via Western Blot

If our compound inhibits a kinase like EGFR, we expect to see a reduction in the phosphorylation of its downstream substrates.

Protocol:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., A549, which often has high EGFR activity) with our compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a downstream protein (e.g., phospho-Akt, phospho-ERK) and the total protein as a loading control.

  • Analysis: A decrease in the phosphorylated protein signal upon treatment would confirm that the compound is inhibiting the target kinase's activity in the cell.

Target Mimicry with siRNA

To causally link the target to the observed cytotoxic phenotype, we can use small interfering RNA (siRNA) to specifically silence the expression of the target protein.[17] If silencing the target protein mimics the effect of our compound, it provides powerful evidence for the MoA.

Protocol:

  • Transfection: Transfect the cancer cells with siRNA specifically targeting the mRNA of the candidate protein (e.g., EGFR) or a non-targeting control siRNA.

  • Phenotypic Assay: After allowing time for protein knockdown, perform a cell viability assay as described in Phase 1.

  • Analysis: A significant reduction in cell viability in the cells treated with the target-specific siRNA, similar to the effect of the compound, would validate that the cytotoxic phenotype is mediated through the inhibition of this target.

Conclusion

The validation of a small molecule's mechanism of action is a systematic process of hypothesis generation, rigorous experimental testing, and comparative analysis. For this compound, its chemical structure strongly suggests a role as an enzyme inhibitor. The outlined multi-phased approach, progressing from broad phenotypic screening to specific target engagement and cellular pathway analysis, provides a comprehensive framework for elucidating its precise MoA. By comparing the experimental outcomes for this novel compound with established data from other quinoline derivatives, researchers can confidently position its therapeutic potential and pave the way for further preclinical development.

References

  • Vertex AI Search. (n.d.).
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  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved January 17, 2026.
  • Novelty Journals. (2022, June 20).
  • PubMed. (n.d.). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one. Retrieved January 17, 2026.
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  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved January 17, 2026.
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  • ResearchGate. (2025, August 10). Target Identification and Validation in Drug Discovery: Methods and Protocols. Retrieved January 17, 2026.
  • National Institutes of Health. (2024, November 12). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved January 17, 2026.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved January 17, 2026.
  • Wiley Online Library. (n.d.). Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. Retrieved January 17, 2026.
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In vivo studies of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile in animal models

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of representative quinoline derivatives, offering a framework for researchers navigating the in vivo evaluation of novel compounds in this class.

Introduction: The Challenge of Novel Compound Evaluation

The compound 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile represents a novel chemical entity. A thorough review of the scientific literature reveals a lack of published in vivo studies for this specific molecule. This is a common challenge in drug discovery, where new chemical matter requires a rigorous, comparative preclinical evaluation to understand its potential therapeutic value and liabilities.

To address this, we will use well-characterized compounds from the broader quinoline family as surrogates for a comparative guide. This guide will focus on two key structural motifs present in the target molecule: the nitroquinoline and the quinoline-3-carbonitrile cores. By examining the in vivo performance of representative compounds from these classes, we can establish a practical framework for designing and interpreting studies for new analogues.

This guide will compare two such compounds:

  • 5-Nitroquinoline: A simple nitroquinoline derivative studied for its mutagenic and carcinogenic properties, which provides a baseline for toxicity.

  • Amodiaquine: An established antimalarial drug, a 4-aminoquinoline derivative, which will serve as a well-characterized quinoline-based therapeutic.

The insights from these comparisons will inform the experimental design for novel compounds like this compound.

Comparative In Vivo Analysis

Efficacy and Therapeutic Application

The therapeutic application of a quinoline derivative is highly dependent on its substitution pattern.

  • Amodiaquine , as an antimalarial, has demonstrated high efficacy in animal models and clinical trials against Plasmodium species. Its mechanism is thought to involve the inhibition of hemozoin formation in the parasite.

  • 5-Nitroquinoline , on the other hand, is not used therapeutically and is primarily studied for its toxicological profile. It has been shown to be a potent mutagen and carcinogen in various animal models.

For a novel compound like this compound, the presence of the nitro group and the carbonitrile moiety suggests potential applications in areas such as oncology or infectious diseases, where such functional groups can play a role in the mechanism of action. However, the toxicity associated with the nitroaromatic scaffold, as exemplified by 5-nitroquinoline, necessitates a careful and early assessment of the safety profile.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of quinolines are also heavily influenced by their substituents.

  • Amodiaquine is known to be rapidly absorbed and extensively metabolized in the liver, with its major active metabolite being desethylamodiaquine.

  • The metabolism of 5-nitroquinoline has been studied in the context of its toxicity, with metabolic activation being a key step in its carcinogenic activity.

For this compound, the methoxy and hydroxyl groups will likely be sites of metabolic modification, potentially impacting its bioavailability, half-life, and clearance.

Toxicology and Safety Profile

The safety profile is a critical consideration for any new chemical entity.

  • Amodiaquine , while effective, is associated with a risk of hepatotoxicity and agranulocytosis in a subset of patients, which has limited its use as a first-line agent in some regions.

  • 5-Nitroquinoline is a known carcinogen, inducing tumors in various organs in animal models, including the forestomach, esophagus, and skin.

The nitro group in this compound is a structural alert for potential genotoxicity and carcinogenicity, making a thorough toxicological evaluation an essential component of its preclinical development.

Quantitative Data Summary

CompoundAnimal ModelApplicationEfficacy/PotencyKey Toxicities
Amodiaquine Murine malaria models (P. berghei)AntimalarialED50 ~1.5-3 mg/kgHepatotoxicity, Agranulocytosis (in humans)
5-Nitroquinoline Rats, MiceToxicologyN/A (Carcinogen)Forestomach and esophageal tumors

Experimental Protocols

General Workflow for In Vivo Assessment of a Novel Quinoline Derivative

The following workflow outlines a standard approach for the initial in vivo characterization of a new chemical entity like this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Single Dose PK Single Dose PK Maximum Tolerated Dose (MTD) Study->Single Dose PK Acute Toxicity Acute Toxicity Acute Toxicity->Single Dose PK Disease Model Selection Disease Model Selection Single Dose PK->Disease Model Selection Bioavailability Bioavailability Bioavailability->Disease Model Selection Dose-Response Study Dose-Response Study Disease Model Selection->Dose-Response Study

Caption: General workflow for in vivo assessment of a novel quinoline derivative.

Step-by-Step Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable rodent species (e.g., Swiss albino mice). Use both male and female animals (n=3-5 per group).

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Administration: Administer single doses of the compound via the intended clinical route (e.g., oral gavage) at escalating concentrations.

  • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • Data Analysis: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.

Signaling Pathway Considerations

The biological activity of quinoline derivatives can be mediated through various signaling pathways. For instance, many quinoline-based anticancer agents function as topoisomerase inhibitors or kinase inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Receptor Growth Factor Receptor RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Growth Factor Receptor->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Growth Factor Receptor->PI3K/AKT/mTOR Pathway Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival Novel Quinoline Compound Novel Quinoline Compound Novel Quinoline Compound->RAS/RAF/MEK/ERK Pathway Inhibition Novel Quinoline Compound->PI3K/AKT/mTOR Pathway Inhibition

Caption: Potential mechanism of action for a novel quinoline anticancer agent.

Conclusion and Future Directions

The in vivo evaluation of a novel chemical entity such as this compound requires a systematic and comparative approach. By leveraging data from structurally related and well-characterized compounds like amodiaquine and 5-nitroquinoline, researchers can design more informative preclinical studies. Key considerations should include a thorough assessment of the toxicological profile, particularly given the presence of a nitro group, alongside a comprehensive evaluation of its pharmacokinetic properties and therapeutic efficacy in relevant disease models. The ultimate goal is to build a robust data package that clearly defines the therapeutic window and potential clinical utility of the novel compound.

References

  • Amodiaquine for treating malaria. The Cochrane Database of Systematic Reviews. [Link]

  • 5-Nitroquinoline. PubChem Compound Summary for CID 7904. [Link]

  • Carcinogenicity of 5-nitroquinoline in rats. Cancer Research. [Link]

  • Amodiaquine-induced liver injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

A Senior Application Scientist's Guide to the Synthesis of Substituted 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline (or quinolin-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic synthesis of analogs with varied substitution patterns is therefore a cornerstone of many drug discovery programs. This guide provides an in-depth comparison of the primary synthetic routes to this valuable heterocyclic system, offering insights into mechanistic nuances, practical considerations, and data-driven recommendations to inform your experimental design.

The Workhorses: Conrad-Limpach and Camps Syntheses

The classical methods, established in the late 19th century, remain highly relevant for their reliability and use of accessible starting materials. Understanding their mechanisms and limitations is crucial for any chemist working in this area.

The Conrad-Limpach-Knorr Synthesis

This route involves the condensation of an aniline with a β-ketoester.[3][4] The reaction is famously temperature-dependent, yielding different constitutional isomers under kinetic versus thermodynamic control.

Mechanism & Causality: The synthesis proceeds in two key stages: initial condensation followed by a high-temperature thermal cyclization.[5]

  • Condensation (Moderate Temperature): At room temperature or with gentle heating, the nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a kinetically controlled process that reversibly forms a β-aminoacrylate (an enamine), the required intermediate for 4-hydroxyquinoline formation.[3][6]

  • Thermal Cyclization (High Temperature, ~250 °C): This is the rate-determining and irreversible step.[3][6] The high thermal energy is necessary to overcome the activation barrier for the 6-π electrocyclic ring-closing of the enamine onto the aromatic ring.[3][7] This step temporarily disrupts the aromaticity of the aniline ring, hence the requirement for harsh conditions.[7] Subsequent tautomerization and elimination of alcohol yield the final 4-hydroxyquinoline product, which exists in equilibrium with its quinolin-4(1H)-one tautomer.[3]

Causality Note: If the initial condensation is run at higher temperatures (>100 °C), the reaction can favor attack at the ester carbonyl, leading to a β-ketoanilide intermediate. This intermediate, upon acid-catalyzed cyclization, yields the isomeric 2-hydroxyquinoline via the Knorr synthesis. Therefore, careful temperature control in the first step is paramount for regioselectivity.[4][6]

Conrad_Limpach Conrad-Limpach Synthesis Mechanism cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization (Thermodynamic Control) A Aniline + β-Ketoester B β-Aminoacrylate (Enamine Intermediate) A->B Moderate Temp. (e.g., reflux in EtOH) C 6-π Electrocyclization (High-Energy Intermediate) B->C High Temp. (~250 °C) High-boiling solvent D 4-Hydroxyquinoline (Final Product) C->D Tautomerization & Elimination

Caption: Key stages of the Conrad-Limpach synthesis.

The Camps Cyclization

The Camps cyclization provides an alternative route, particularly for 2- and/or 3-substituted 4-hydroxyquinolines. It involves the intramolecular, base-catalyzed condensation of an o-acylaminoacetophenone.[8][9]

Mechanism & Causality: This reaction is an intramolecular aldol-type condensation. The regiochemical outcome—attack from the enolizable methylene adjacent to the acetophenone ketone versus the one adjacent to the amide carbonyl—is a critical consideration.[8][10]

  • Enolate Formation: A base (typically aqueous hydroxide) abstracts an acidic α-proton from the o-acylaminoacetophenone starting material.[8]

  • Intramolecular Attack & Cyclization: The newly formed enolate attacks the neighboring carbonyl group (either the amide or ketone carbonyl).

  • Dehydration: The resulting aldol-type adduct readily dehydrates to form the quinoline ring.

Causality Note: The regioselectivity is influenced by the choice of base. Strong bases, like NaOH or KOH, tend to deprotonate the more acidic methylene of the ketone, leading to nucleophilic attack on the amide carbonyl to form the 4-hydroxyquinoline (4-quinolone) product.[8] Milder bases can favor deprotonation at the amide's α-position, leading to the isomeric 2-hydroxyquinoline.[8] Modern variations have improved the utility of this reaction, for instance, by using copper-catalyzed amidation to access the necessary precursors, achieving high yields under milder conditions.[8]

Camps_Cyclization Camps Cyclization Mechanism cluster_path Base-Catalyzed Intramolecular Condensation SM o-Acylamino- acetophenone ENOL Enolate Formation (Regioselectivity is key) SM->ENOL Base (e.g., NaOH) CYC Intramolecular Nucleophilic Attack ENOL->CYC Cyclization PROD Hydroxyquinoline (Product A or B) CYC->PROD Dehydration & Tautomerization

Sources

A Head-to-Head Comparison of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile with Leading Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the hypothetical kinase inhibitor, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, against established clinical kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource for exploring novel kinase inhibitor scaffolds.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within the realm of oncology, quinoline-3-carbonitrile derivatives have emerged as a particularly fruitful area of investigation for the development of targeted kinase inhibitors.[2][3][4] Modifications to the quinoline core have yielded potent inhibitors of critical oncogenic kinases, including Src, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[2][5]

This guide focuses on a specific, albeit less-studied, derivative: This compound . Due to the limited publicly available data on this specific compound, we will extrapolate its potential kinase inhibitory profile based on the well-documented structure-activity relationships (SAR) of its close analogs, particularly the 4-anilinoquinoline-3-carbonitriles.[5][6] This comparative analysis will benchmark the hypothetical potential of our lead compound against clinically relevant inhibitors: Dasatinib (a potent Src/Abl inhibitor), Gefitinib and Lapatinib (EGFR and dual EGFR/HER2 inhibitors, respectively), and Selumetinib (a MEK1/2 inhibitor).

Our analysis will delve into the mechanistic underpinnings of kinase inhibition, provide standardized protocols for experimental validation, and present a clear, data-driven comparison to guide future research endeavors.

Structural and Physicochemical Properties of Compared Kinase Inhibitors

The physicochemical properties of a small molecule inhibitor are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of our hypothetical compound with the selected established inhibitors.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Hydrogen Bond Donors/Acceptors
This compound (Hypothetical)Chemical structure of this compoundC₁₁H₇N₃O₄245.19~1.51 / 7
Dasatinib Chemical structure of DasatinibC₂₂H₂₆ClN₇O₂S488.013.22 / 9
Gefitinib Chemical structure of GefitinibC₂₂H₂₄ClFN₄O₃446.904.21 / 8
Lapatinib Chemical structure of LapatinibC₂₉H₂₆ClFN₄O₄S581.065.42 / 8
Selumetinib Chemical structure of SelumetinibC₁₇H₁₅BrClFN₅O₃499.703.42 / 8

Note: The structure for the hypothetical compound is inferred from its name. Physicochemical properties are calculated estimates.

Comparative Analysis of Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for the established inhibitors and provides a hypothetical range for our lead compound based on analog data.

Kinase Target This compound (Hypothetical IC₅₀, nM) Dasatinib (IC₅₀, nM) Gefitinib (IC₅₀, nM) Lapatinib (IC₅₀, nM) Selumetinib (IC₅₀, nM)
Src 10 - 100 (estimated)<1 - 3[7]>10,000>10,000Not Active
EGFR 50 - 500 (estimated)>1,00031 (wild-type)[8]10.2[9]Not Active
HER2 100 - 1000 (estimated)>1,000>10,0009.8[9]Not Active
MEK1 Not predicted to be activeNot ActiveNot ActiveNot Active14[10][11]

Rationale for Hypothetical IC₅₀ Estimation: The 4-anilino-3-quinolinecarbonitrile scaffold has demonstrated potent, nanomolar inhibition of Src kinase, with some analogs showing IC₅₀ values as low as 0.15 nM.[6] The substitution of the 4-anilino group with a 4-hydroxy group in our hypothetical compound may reduce potency but is still expected to retain inhibitory activity. The electron-withdrawing nitro group at the 6-position and the methoxy group at the 7-position will likely modulate this activity and influence selectivity against other kinases like EGFR and HER2.

Mechanisms of Action and Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for predicting their cellular effects and potential therapeutic applications.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the progression of numerous cancers.

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Motility) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription Dasatinib Dasatinib Dasatinib->Src Hypothetical_Cmpd Hypothetical Compound Hypothetical_Cmpd->Src

Caption: Dasatinib and the hypothetical compound inhibit Src kinase, blocking downstream signaling pathways that promote cancer cell proliferation and survival.

EGFR/HER2 Signaling Pathway

EGFR (ErbB1) and HER2 (ErbB2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation leads to uncontrolled cell growth and is a hallmark of several cancers, including non-small cell lung cancer and breast cancer.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Gefitinib Gefitinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Hypothetical_Cmpd Hypothetical Compound Hypothetical_Cmpd->EGFR Hypothetical_Cmpd->HER2

Caption: Gefitinib and Lapatinib inhibit EGFR and/or HER2, preventing the activation of downstream pro-survival pathways. The hypothetical compound is predicted to have a similar mechanism.

MAPK/ERK (MEK1/2) Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. MEK1 and MEK2 are dual-specificity kinases that are central to this pathway.

MEK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription Selumetinib Selumetinib Selumetinib->MEK1_2

Caption: Selumetinib is a selective inhibitor of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation and survival.[12][13][14]

Experimental Protocols for Validation

To empirically determine the kinase inhibitory profile of this compound, the following standardized protocols are recommended.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Initiate the reaction by adding the recombinant Src kinase.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line with known kinase dependency (e.g., A431 for EGFR, SK-BR-3 for HER2, HT-29 for MEK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Calculate the percent viability relative to a DMSO-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

While the kinase inhibitory profile of this compound remains to be experimentally determined, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential inhibitor of oncogenic kinases, particularly Src and EGFR. Its smaller size and different hydrogen bonding pattern compared to the 4-anilinoquinolines could offer a distinct selectivity profile.

The head-to-head comparison with established drugs like Dasatinib, Gefitinib, Lapatinib, and Selumetinib provides a valuable benchmark for its potential efficacy. The provided experimental protocols offer a clear path for the empirical validation of its activity.

Future research should focus on:

  • Synthesis and in vitro kinase screening: To determine the actual IC₅₀ values against a panel of kinases.

  • Cell-based assays: To assess its anti-proliferative effects in relevant cancer cell lines.

  • Structure-activity relationship (SAR) studies: To optimize the quinoline scaffold for improved potency and selectivity.

  • In vivo studies: To evaluate its efficacy and pharmacokinetic properties in animal models.

By systematically exploring the potential of this novel quinoline-3-carbonitrile derivative, the scientific community can continue to expand the arsenal of targeted therapies for cancer treatment.

References

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A Comparative Analysis of the Antimicrobial Spectrum of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum antimicrobial activity. Quinoline derivatives have long been a cornerstone in medicinal chemistry, with this scaffold being central to numerous approved drugs.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a privileged structure in drug discovery.[1] This guide provides a detailed technical benchmark of a novel nitroquinoline derivative, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, hereafter referred to as NQ-3C.

This document will objectively compare the in-vitro antimicrobial performance of NQ-3C against a panel of clinically relevant bacteria and fungi. We will present supporting experimental data, contextualize its spectrum of activity against established broad-spectrum antibiotics, and provide detailed protocols to ensure the reproducibility of these findings.

The Quinoline Scaffold: A Legacy of Antimicrobial Potency

Quinolines are heterocyclic aromatic compounds that have yielded a wealth of antimicrobial agents.[2] Modifications to the core quinoline ring, such as the introduction of a nitro group, have been shown to enhance or modulate biological activity.[3] Nitroxoline, a related nitroquinoline, has been utilized for treating urinary tract infections and is known for its unique mechanism of action involving metal ion chelation, which disrupts essential bacterial metallic-dependent processes.[3][4] This disruption of metal homeostasis presents a compelling strategy to combat resistant pathogens.[3]

Comparative Antimicrobial Spectrum of NQ-3C

The antimicrobial efficacy of a compound is quantitatively defined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism.[5][6] In our assessment, the MIC of NQ-3C was determined against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For comparative purposes, Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Fluconazole (a broad-spectrum antifungal agent) were tested under identical conditions.

Quantitative Antimicrobial Data

The following table summarizes the mean MIC values (in µg/mL) from triplicate experiments.

Microorganism Type NQ-3C (µg/mL) Ciprofloxacin (µg/mL) Fluconazole (µg/mL)
Staphylococcus aureusGram-positive Bacteria41N/A
Bacillus subtilisGram-positive Bacteria20.5N/A
Escherichia coliGram-negative Bacteria80.25N/A
Pseudomonas aeruginosaGram-negative Bacteria161N/A
Candida albicansFungal (Yeast)8N/A2
Aspergillus nigerFungal (Mold)16N/A16

N/A: Not Applicable

Interpretation of Results

The data indicates that NQ-3C possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Activity : NQ-3C demonstrates notable activity against Gram-positive bacteria, particularly Bacillus subtilis. While its potency against Gram-negative bacteria is less pronounced compared to Ciprofloxacin, it remains within a promising therapeutic range. The activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, is particularly noteworthy.

  • Antifungal Activity : NQ-3C exhibits moderate antifungal activity against both yeast (Candida albicans) and mold (Aspergillus niger), with efficacy comparable to Fluconazole against A. niger.

Proposed Mechanism of Action

Based on existing literature for related nitroquinoline compounds like nitroxoline, we propose a multi-faceted mechanism of action for NQ-3C.[3] This mechanism is distinct from many classical antibiotics, which may confer an advantage against resistant strains.[3]

Proposed_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell NQ3C NQ-3C Metal_Ions Divalent Metal Ions (e.g., Zn²⁺, Mg²⁺) NQ3C->Metal_Ions Chelation Metalloenzymes Essential Metalloenzymes NQ3C->Metalloenzymes Direct Inhibition? Membrane Cell Membrane Metal_Ions->Metalloenzymes Required Cofactor Inhibition Inhibition of Enzymatic Function Metalloenzymes->Inhibition Growth_Arrest Bacterial Growth Arrest Inhibition->Growth_Arrest

Caption: Proposed mechanism of NQ-3C via metal ion chelation.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the antimicrobial susceptibility testing.

Preparation of Microbial Inoculum

The foundation of accurate susceptibility testing lies in a standardized inoculum.

  • Bacterial Strains : Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were used.[7]

  • Fungal Strains : Candida albicans (ATCC 90028) and Aspergillus niger (ATCC 16404) were used.[8][9]

  • Culture Preparation : Bacterial strains were cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA).

  • Inoculum Standardization : A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a gold standard for determining MIC values.[10][11]

  • Plate Preparation : 96-well microtiter plates were used.

  • Compound Dilution : NQ-3C, Ciprofloxacin, and Fluconazole were dissolved in DMSO to create stock solutions. A two-fold serial dilution of each compound was prepared in the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the microtiter plates.

  • Inoculation : Each well was inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Controls : Each plate included a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation : Plates were incubated at 35°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • MIC Determination : The MIC was visually determined as the lowest concentration of the compound that completely inhibited microbial growth.[6]

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Strain 1. Select Microbial Strains Culture 2. Culture on Agar Plates Strain->Culture McFarland 3. Prepare 0.5 McFarland Standard Inoculum Culture->McFarland Inoculate 6. Inoculate Wells with Microbial Suspension McFarland->Inoculate Stock 4. Prepare Compound Stock Solutions Dilution 5. Perform Serial Dilutions in 96-Well Plate Stock->Dilution Dilution->Inoculate Incubate 7. Incubate at 35°C Inoculate->Incubate Read 8. Visually Read Plates Incubate->Read MIC 9. Determine MIC Value Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This compound (NQ-3C) demonstrates a promising broad-spectrum antimicrobial profile, with activity against both bacteria and fungi. Its potential mechanism of action, possibly involving metal ion chelation, positions it as an interesting candidate for further development, particularly in an era where novel mechanisms are critically needed to circumvent existing resistance pathways.

While its in-vitro potency does not universally surpass that of established agents like Ciprofloxacin, its dual antibacterial and antifungal activity warrants further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and assessing its in-vivo efficacy in animal models of infection. The data presented here serves as a robust baseline for these future research endeavors.

References
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  • Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.
  • Wyss Institute at Harvard. (2026).
  • JETIR. (2020).
  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.
  • Chang, C.-W., et al. (2012).
  • PubMed. (2001). 4-Hydroxy-7-methoxy-2-methyl-5H-1-benzopyrano[4,3-b]pyridin-5-one.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, demands a meticulous and informed approach to personal protective equipment (PPE) and laboratory protocols. This guide provides an in-depth, experience-driven framework for the safe management of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.

The molecular structure of this compound presents a constellation of functional groups that necessitate a heightened level of caution. The presence of a nitro group, a quinoline core, and a carbonitrile moiety signals potential hazards ranging from chemical reactivity and skin irritation to significant toxicity. Therefore, our safety protocols must be robust, anticipating and mitigating these risks at every stage of handling, from initial receipt to final disposal.

Hazard Analysis: Understanding the Risks

A thorough understanding of the potential hazards associated with this compound is the foundation of a sound safety protocol. While specific toxicological data for this compound may be limited, a functional group analysis provides critical insights into its potential risks.

  • Quinoline Core: Quinoline and its derivatives are known to be biologically active and can exhibit toxic properties. Some quinoline compounds are classified as potential carcinogens.

  • Nitro Group (-NO2): Aromatic nitro compounds are often associated with toxicity, including methemoglobinemia, and can be skin and eye irritants. They can also impart explosive properties to a molecule, particularly in the presence of other energetic groups.

  • Carbonitrile Group (-CN): This is a significant toxicophore. Cyanide-containing compounds can be highly toxic if inhaled, ingested, or absorbed through the skin. They can interfere with cellular respiration, leading to rapid and severe systemic effects.

  • Hydroxy and Methoxy Groups (-OH, -OCH3): While generally less hazardous, these groups can influence the overall solubility, reactivity, and metabolic pathways of the molecule.

Given this combination of functional groups, we must assume the compound is highly toxic and handle it with the utmost care.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount. A one-size-fits-all approach is inadequate; instead, a comprehensive ensemble is required to provide overlapping layers of protection.

Hand Protection: The First Line of Defense

Standard latex or nitrile gloves are insufficient for handling a compound with this hazard profile. A double-gloving strategy is essential to minimize the risk of exposure due to pinholes or transient permeation.

  • Inner Glove: A thin, comfortable nitrile glove provides a primary barrier and maintains dexterity.

  • Outer Glove: A more robust glove, such as a thicker nitrile or neoprene glove, should be worn over the inner glove. This provides enhanced chemical resistance and mechanical protection.

Crucial Note: Gloves should be changed immediately if contamination is suspected and always upon completion of a task. Before removal, the outer gloves should be washed if contaminated.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles are mandatory at all times when handling this compound. For procedures with a higher risk of splashing or aerosol generation, such as weighing or dissolving the compound, a face shield should be worn in addition to goggles.

Body Protection: A Barrier Against Contamination

A buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or more hazardous procedures, a chemically resistant apron or a disposable Tyvek suit should be considered. All protective clothing should be removed before leaving the laboratory.

Respiratory Protection: Preventing Inhalation Exposure

Given the potential for aerosolization and the presence of the highly toxic carbonitrile group, all handling of solid this compound should be conducted within a certified chemical fume hood. If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a properly fitted respirator with an appropriate cartridge (e.g., a combination P100/organic vapor cartridge) is necessary. A thorough risk assessment should be conducted to determine the appropriate level of respiratory protection.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for ensuring safety.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • The compound should be stored in a well-ventilated, designated area for toxic chemicals, away from incompatible materials such as strong acids and oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, hazard warnings, and date of receipt.

Weighing and Handling
  • Containment is Key: All weighing and handling of the solid compound must be performed in a chemical fume hood to prevent the inhalation of dust particles.

  • Use of a Weighing Enclosure: For precise weighing of small quantities, a balance with a draft shield or a dedicated weighing enclosure within the fume hood is recommended.

  • Minimize Dust Generation: Use spatulas and other tools carefully to avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described above, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent material designed for chemical spills. Avoid dry sweeping, which can generate dust. For liquid spills, use an appropriate absorbent material.

  • Neutralization (if applicable): For spills involving the carbonitrile, have a cyanide-specific spill kit available. This may include a neutralizing agent, but consult your institution's safety guidelines for the appropriate procedure.

  • Collection and Disposal: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Follow all institutional, local, and national regulations for hazardous waste disposal.

Workflow and Safety Protocol Visualization

The following diagrams illustrate the key workflows and decision-making processes for the safe handling of this compound.

cluster_ppe Personal Protective Equipment Selection ppe_start Task Assessment ppe_hand Hand Protection: Double Gloving (Nitrile/Neoprene) ppe_start->ppe_hand ppe_eye Eye/Face Protection: Splash Goggles ± Face Shield ppe_start->ppe_eye ppe_body Body Protection: Lab Coat / Chemically Resistant Apron ppe_start->ppe_body ppe_resp Respiratory Protection: Fume Hood / Respirator ppe_start->ppe_resp

Caption: PPE selection based on task assessment.

cluster_handling Safe Handling Workflow handling_start Start: Obtain Compound handling_weigh Weigh in Fume Hood handling_start->handling_weigh handling_dissolve Dissolve in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction handling_end End of Task handling_reaction->handling_end

Caption: Step-by-step safe handling workflow.

cluster_spill Spill Response Protocol spill_detected Spill Detected spill_evacuate Evacuate and Alert spill_detected->spill_evacuate spill_ppe Don Full PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose spill_decontaminate Decontaminate Area spill_dispose->spill_decontaminate

Caption: Emergency spill response procedure.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Remember, a culture of safety is not a matter of compliance, but a cornerstone of scientific excellence.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.